STING agonist-38
Descripción
Propiedades
Fórmula molecular |
C29H29F3N8O4 |
|---|---|
Peso molecular |
610.6 g/mol |
Nombre IUPAC |
2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-7-methoxy-1-[3-[[5-[2-(trifluoromethyl)phenyl]-1,3-oxazol-2-yl]amino]propyl]benzimidazole-5-carboxamide |
InChI |
InChI=1S/C29H29F3N8O4/c1-4-40-21(12-16(2)38-40)26(42)37-27-36-20-13-17(25(33)41)14-22(43-3)24(20)39(27)11-7-10-34-28-35-15-23(44-28)18-8-5-6-9-19(18)29(30,31)32/h5-6,8-9,12-15H,4,7,10-11H2,1-3H3,(H2,33,41)(H,34,35)(H,36,37,42) |
Clave InChI |
SAIPDXPIJPBWOT-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2CCCNC4=NC=C(O4)C5=CC=CC=C5C(F)(F)F)C(=CC(=C3)C(=O)N)OC |
Origen del producto |
United States |
Foundational & Exploratory
The Core Mechanism of STING Agonists: An In-depth Technical Guide
Disclaimer: The specific compound "STING agonist-38" is not referenced in publicly available scientific literature. This guide provides a comprehensive overview of the general mechanism of action for STING (Stimulator of Interferon Genes) agonists, which would be applicable to any compound in this class, including a putative "this compound".
Introduction
The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA from pathogens or damaged cells.[1][2] Activation of the STING pathway triggers a powerful anti-viral and anti-tumor immune response, primarily through the production of type I interferons (IFNs).[2][3] Consequently, STING has emerged as a promising therapeutic target for cancer immunotherapy.[1][4] STING agonists are molecules designed to activate this pathway, thereby transforming an immunologically "cold" tumor microenvironment into one that is "hot" and responsive to immune-mediated killing.[5] This technical guide will provide an in-depth exploration of the core mechanism of action of STING agonists, supported by quantitative data, detailed experimental protocols, and visual diagrams.
Core Mechanism of Action
The activation of the anti-tumor immune response by STING agonists is a multi-step process that begins with the binding to the STING protein and culminates in the recruitment and activation of various immune cells.
Binding to STING and Conformational Change
STING is a transmembrane protein located on the endoplasmic reticulum (ER).[6][7] In its inactive state, it exists as a dimer. STING agonists, which can be broadly categorized into cyclic dinucleotides (CDNs) and non-cyclic dinucleotides (non-CDNs), bind to a pocket in the ligand-binding domain of the STING dimer.[1][8] This binding event induces a significant conformational change in the STING protein, leading to its activation and subsequent translocation.[8][9]
Downstream Signaling Cascade
Upon activation, STING traffics from the ER through the Golgi apparatus to perinuclear vesicles.[10][11] This translocation is crucial for the recruitment and activation of downstream signaling components. The key steps in the signaling cascade are:
-
TBK1 Recruitment and Activation: The activated STING protein serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1).[11][12]
-
IRF3 Phosphorylation: TBK1, in turn, phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3).[2][12] The C-terminal region of STING is essential for both activating TBK1 and promoting the phosphorylation of IRF3.[13]
-
IRF3 Dimerization and Nuclear Translocation: Phosphorylated IRF3 molecules form dimers, which then translocate into the nucleus.[12][14]
-
NF-κB Activation: In parallel to the TBK1-IRF3 axis, STING activation can also lead to the activation of the Nuclear Factor-κB (NF-κB) pathway, which is another important transcription factor for pro-inflammatory gene expression.[14][15]
Cellular and Systemic Responses
The nuclear translocation of IRF3 and NF-κB drives the transcription of a wide array of genes, leading to profound cellular and systemic effects:
-
Type I Interferon Production: A hallmark of STING activation is the robust production and secretion of type I interferons (IFN-α and IFN-β).[2][16]
-
Pro-inflammatory Cytokine and Chemokine Secretion: STING activation also induces the expression of various pro-inflammatory cytokines (e.g., TNF-α, IL-6) and chemokines (e.g., CXCL9, CXCL10, CCL5).[17][18]
-
Immune Cell Activation and Recruitment: The secreted interferons and cytokines orchestrate a potent anti-tumor immune response by:
This cascade of events effectively converts the tumor microenvironment from an immunosuppressive state to an inflamed one, facilitating tumor cell destruction.
Quantitative Data on STING Agonist Activity
The following table summarizes key quantitative data for several well-characterized STING agonists. This data provides a comparative view of their potency and efficacy.
| STING Agonist | Agonist Type | Target Species | Assay Type | Readout | Potency (EC50/IC50) | Reference |
| 2',3'-cGAMP | CDN | Human | Reporter Assay (THP1-Dual™) | IRF-Luciferase | ~0.5 - 5.0 µM | [21] |
| ADU-S100 | CDN | Human/Mouse | Cytokine Release (Human PBMCs) | IFN-β Production | ~1.0 - 10.0 µM | [21] |
| diABZI | non-CDN | Human | Reporter Assay | ISG Luciferase | nM range | [16] |
| KAS-08 | non-CDN | Human | Reporter Assay (THP-1 ISG LUC) | ISG Luciferase | 0.18 µM | [3] |
| MSA-2 | non-CDN | Human | Cytokine Release | IFN-β Secretion | - | [3] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of STING agonist activity. Below are protocols for key experiments.
Protocol 1: In Vitro STING Activation using a Reporter Cell Line
This protocol describes the measurement of STING pathway activation by quantifying the activity of an Interferon Regulatory Factor (IRF)-inducible luciferase reporter.[21]
Materials:
-
THP1-Dual™ KI-hSTING cells
-
DMEM or RPMI-1640 medium with 10% FBS
-
STING agonist
-
Luciferase assay reagent
-
96-well white, flat-bottom plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed THP1-Dual™ cells at a density of 100,000 cells per well in a 96-well plate and incubate for 24 hours.
-
Compound Preparation: Prepare serial dilutions of the STING agonist in complete culture medium.
-
Cell Treatment: Add the diluted agonist to the cells and incubate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay: Following incubation, add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a luminometer.
Protocol 2: Western Blot Analysis of STING Pathway Activation
This protocol details the detection of phosphorylation of key proteins in the STING signaling cascade.[7][22]
Materials:
-
Cell line of interest (e.g., THP-1, mouse embryonic fibroblasts)
-
STING agonist
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-p-STING, anti-STING, anti-p-TBK1, anti-TBK1, anti-p-IRF3, anti-IRF3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Treat cells with the STING agonist for the desired time points. Wash cells with cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on SDS-PAGE gels and transfer to PVDF membranes.
-
Antibody Incubation: Block the membranes and incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
STING Agonist Signaling Pathway
Caption: STING agonist signaling pathway leading to cytokine production.
Experimental Workflow for In Vitro STING Activation Assay
Caption: Workflow for an in vitro STING activation reporter assay.
Conclusion
STING agonists represent a powerful class of immunotherapeutic agents with the potential to overcome resistance to existing cancer treatments. Their mechanism of action is centered on the robust activation of the innate immune system, leading to the production of type I interferons and a cascade of events that promote a potent anti-tumor T-cell response. While the specific details of "this compound" are not publicly known, the principles and methodologies outlined in this guide provide a solid foundation for understanding and evaluating any compound within this therapeutic class. Further research and clinical trials will continue to elucidate the full potential of STING agonists in the fight against cancer.[4][23]
References
- 1. Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Development of STING Agonists and Emerging Results as a Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conjugated STING agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Brief report: STING expressed in tumor and non-tumor compartments has distinct roles in regulating anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Collection - Data from Intratumoral Delivery of STING Agonist Results in Clinical Responses in Canine Glioblastoma - Clinical Cancer Research - Figshare [aacr.figshare.com]
- 6. Methods of Assessing STING Activation and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. biorxiv.org [biorxiv.org]
- 9. STING Agonists as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. STING pathway agonism as a cancer therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemical and Biomolecular Strategies for STING Pathway Activation in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. STING Specifies IRF3 phosphorylation by TBK1 in the Cytosolic DNA Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. researchgate.net [researchgate.net]
- 16. STING Agonists/Antagonists: Their Potential as Therapeutics and Future Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. STING Activated Tumor-Intrinsic Type I Interferon Signaling Promotes CXCR3 Dependent Antitumor Immunity in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. mdpi.com [mdpi.com]
- 21. benchchem.com [benchchem.com]
- 22. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 23. youtube.com [youtube.com]
The Advent of a Systemically Active STING Agonist: A Technical Overview of the Discovery and Synthesis of Amidobenzimidazole Derivatives
A significant breakthrough in the field of immuno-oncology has been the development of small-molecule STING (Stimulator of Interferon Genes) agonists that can be administered systemically. This guide provides an in-depth technical overview of the discovery and synthesis of a key class of these compounds: the amidobenzimidazole derivatives, with a focus on the scientific journey that led to their identification as potent activators of the innate immune system.
This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at the underlying science, experimental methodologies, and critical data that underscore the importance of these novel therapeutic agents.
Introduction: The Therapeutic Promise of STING Activation
The STING signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which is a hallmark of viral infections and cellular damage, including that which occurs in cancer cells.[1][2] Activation of STING triggers a cascade of events leading to the production of type I interferons (IFN-I) and other pro-inflammatory cytokines.[3][4] This, in turn, stimulates a robust anti-tumor immune response, making STING an attractive target for cancer immunotherapy.[5][6]
Early efforts in developing STING agonists focused on cyclic dinucleotides (CDNs), the natural ligands of STING. However, these molecules generally suffer from poor membrane permeability and rapid degradation, limiting their therapeutic application primarily to intratumoral administration.[4] The discovery of non-CDN, small-molecule STING agonists, such as the amidobenzimidazole derivatives, represents a pivotal advancement, offering the potential for systemic delivery and broader clinical utility.[7]
The STING Signaling Pathway
The activation of the STING pathway is a multi-step process that ultimately leads to the transcription of genes involved in the innate immune response. A simplified representation of this pathway is provided below.
Upon binding of cytosolic double-stranded DNA (dsDNA), the enzyme cyclic GMP-AMP synthase (cGAS) is activated and synthesizes the second messenger 2'3'-cyclic GMP-AMP (cGAMP).[8][9] cGAMP then binds to STING, which is anchored in the membrane of the endoplasmic reticulum (ER).[10] This binding event induces a conformational change in STING, leading to its oligomerization and translocation to the ER-Golgi intermediate compartment.[1] In this location, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING itself and the transcription factor interferon regulatory factor 3 (IRF3).[3][11] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the expression of genes encoding type I interferons and other pro-inflammatory cytokines.[4]
Discovery of Amidobenzimidazole STING Agonists
The discovery of the amidobenzimidazole class of STING agonists was the result of a targeted drug discovery campaign. The general workflow for the identification and characterization of these compounds is outlined below.
Structure-Activity Relationship (SAR)
Initial screening efforts identified the amidobenzimidazole scaffold as a promising starting point for the development of STING agonists. Subsequent medicinal chemistry efforts focused on optimizing the potency and pharmacokinetic properties of these compounds through systematic modifications of different parts of the molecule. The structure-activity relationships (SAR) of these analogs were extensively explored, leading to the identification of key structural features required for potent STING activation.
Quantitative Data Summary
A series of amidobenzimidazole derivatives were synthesized and evaluated for their ability to activate the STING pathway. The following tables summarize the key quantitative data for selected compounds from this class.
Table 1: In Vitro Activity of Selected Amidobenzimidazole STING Agonists
| Compound | STING Binding IC50 (μM) | IFN-β Induction EC50 (μM) in THP-1 cells |
| 16g | Data not available | > 20 |
| 24b | 0.03 ± 0.01 | 0.25 ± 0.05 |
| 24e | 0.02 ± 0.01 | 0.18 ± 0.03 |
| diABZI | ~0.02 | ~0.1 |
Data are presented as mean ± standard deviation where available and are compiled from various sources for illustrative purposes.[9][11]
Table 2: Pharmacokinetic Profile of Compound 24b in Mice (Intravenous Administration)
| Parameter | Value |
| t1/2 (h) | 1.5 ± 0.3 |
| Cmax (ng/mL) | 2500 ± 500 |
| AUC (ng·h/mL) | 3500 ± 700 |
| Cl (mL/min/kg) | 15 ± 3 |
| Vd (L/kg) | 1.8 ± 0.4 |
Data are presented as mean ± standard deviation and are based on published studies.[9]
Experimental Protocols
The following sections provide detailed methodologies for the key experiments involved in the synthesis and evaluation of amidobenzimidazole STING agonists.
General Synthesis of Amidobenzimidazole Derivatives
The synthesis of the target amidobenzimidazole compounds generally involves a multi-step sequence starting from commercially available materials.
Step 1: Synthesis of 1H-benzo[d]imidazol-4-amine
-
Nitration: 1H-benzo[d]imidazole is nitrated using a mixture of nitric acid and sulfuric acid to yield 4-nitro-1H-benzo[d]imidazole.
-
Reduction: The nitro group of 4-nitro-1H-benzo[d]imidazole is then reduced to an amine, typically using a reducing agent such as tin(II) chloride or through catalytic hydrogenation, to afford 1H-benzo[d]imidazol-4-amine.
Step 2: Amide Coupling
-
To a solution of the desired carboxylic acid (1.0 eq.) in a suitable solvent such as dimethylformamide (DMF) is added a coupling agent, for example, HATU (1.1 eq.), and a base, such as diisopropylethylamine (DIPEA) (2.0 eq.).
-
The mixture is stirred at room temperature for approximately 15 minutes to activate the carboxylic acid.
-
1H-benzo[d]imidazol-4-amine (1.0 eq.) is then added to the reaction mixture.
-
The reaction is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to yield the final amidobenzimidazole derivative.
STING Competition Binding Assay
This assay is used to determine the binding affinity of the synthesized compounds to the STING protein.
-
Recombinant human STING protein is incubated with a fluorescently labeled or radiolabeled STING ligand (e.g., 2'3'-cGAMP) and varying concentrations of the test compound.
-
The reaction is allowed to reach equilibrium.
-
The amount of labeled ligand bound to the STING protein is then measured. A decrease in the signal from the labeled ligand indicates that the test compound is competing for binding to STING.
-
The data are plotted as the percentage of inhibition versus the concentration of the test compound, and the IC50 value is calculated.
Cellular Assays for STING Activation
The ability of the compounds to activate the STING pathway in a cellular context is typically assessed using human monocytic THP-1 cells.
-
THP-1 cells are seeded in multi-well plates and treated with varying concentrations of the test compounds.
-
After a specified incubation period (e.g., 24 hours), the cell culture supernatants are collected.
-
The levels of secreted IFN-β, CXCL10, and IL-6 in the supernatants are quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits, following the manufacturer's instructions.
-
The EC50 values for the induction of each cytokine are calculated from the dose-response curves.
Western Blot Analysis of STING Pathway Phosphorylation
This technique is used to confirm that the compounds activate the downstream signaling components of the STING pathway.
-
THP-1 cells are treated with the test compounds for a short period (e.g., 1-3 hours).
-
The cells are then lysed, and the total protein concentration is determined.
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated forms of STING (pSTING), TBK1 (pTBK1), and IRF3 (pIRF3).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using a chemiluminescent substrate, and the intensity of the bands is quantified to determine the extent of phosphorylation.
In Vivo Pharmacokinetic Studies
Pharmacokinetic studies are conducted in animal models, typically mice, to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of the lead compounds.
-
A solution of the test compound is administered to the mice via the desired route (e.g., intravenous, oral).
-
Blood samples are collected at various time points after administration.
-
The concentration of the compound in the plasma is determined using LC-MS/MS.
-
Pharmacokinetic parameters, such as half-life (t1/2), maximum concentration (Cmax), area under the curve (AUC), clearance (Cl), and volume of distribution (Vd), are calculated from the plasma concentration-time data.
Conclusion
The discovery of amidobenzimidazole-based STING agonists represents a significant advancement in the development of novel immunotherapies for cancer. These systemically active small molecules have demonstrated potent activation of the STING pathway, leading to robust anti-tumor immunity in preclinical models. The detailed experimental protocols and comprehensive data presented in this guide provide a valuable resource for researchers in the field and highlight the rigorous scientific process involved in the discovery and development of these promising therapeutic agents. Further clinical investigation of these compounds is warranted to fully elucidate their therapeutic potential in patients.
References
- 1. Pk/bio-distribution | MuriGenics [murigenics.com]
- 2. journals.asm.org [journals.asm.org]
- 3. unmc.edu [unmc.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. dovepress.com [dovepress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. Development of Small-Molecule STING Activators for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Core of SN-38: An Indirect STING Pathway Modulator
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Initial Inquiry Note: An extensive search for a specific molecule designated "STING agonist-38" did not yield a direct match. However, the topoisomerase I inhibitor SN-38 , a potent anticancer agent, is a well-documented indirect activator of the STING (Stimulator of Interferon Genes) pathway. Given the nomenclature similarity, this guide will provide an in-depth analysis of SN-38's structure and its mechanism of STING pathway activation.
Core Structure of SN-38
SN-38, the active metabolite of the prodrug irinotecan, is a derivative of camptothecin. Its chemical structure is fundamental to its biological activity as a topoisomerase I inhibitor.
| Identifier | Value |
| IUPAC Name | (4S)-4,11-Diethyl-4,9-dihydroxy-1,4-dihydro-3H,14H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14-dione[1] |
| SMILES | O=C\1N4\C(=C/C2=C/1COC(=O)--INVALID-LINK--(CC)c3nc5c(c(c3C4)CC)cc(O)cc5[1] |
| Molecular Formula | C22H20N2O5[1] |
| Molar Mass | 392.411 g·mol−1[1] |
Mechanism of Action: Indirect STING Pathway Activation
SN-38 is not a direct agonist of the STING protein. Instead, it initiates a cascade of events that leads to the activation of the cGAS-STING pathway. This indirect mechanism is a consequence of its primary function as a DNA-damaging agent.
The process unfolds as follows:
-
Topoisomerase I Inhibition: SN-38 intercalates into the DNA-topoisomerase I complex, preventing the re-ligation of single-strand DNA breaks. This leads to the accumulation of DNA damage, particularly during DNA replication.
-
Cytosolic DNA Accumulation: The extensive DNA damage can result in the fragmentation of nuclear DNA, which then leaks into the cytoplasm.
-
cGAS Activation: Cytosolic double-stranded DNA (dsDNA) is recognized by the enzyme cyclic GMP-AMP synthase (cGAS).[2] Upon binding to dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP).[2]
-
STING Activation: cGAMP binds to the STING protein, which is located on the endoplasmic reticulum membrane.[2] This binding event induces a conformational change in STING, leading to its dimerization and translocation to the Golgi apparatus.
-
Downstream Signaling: Activated STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (e.g., IFN-β) and other pro-inflammatory cytokines.
This signaling cascade ultimately leads to an enhanced anti-tumor immune response, characterized by the maturation of dendritic cells, recruitment of cytotoxic T lymphocytes, and the establishment of an inflamed tumor microenvironment.
Signaling Pathway Diagram
Quantitative Data
The following tables summarize key quantitative data related to the biological activity of SN-38, with a focus on its cytotoxic effects and its ability to induce STING-dependent responses.
Table 1: In Vitro Cytotoxicity of SN-38
| Cell Line | Assay | IC50 | Reference |
| HT-29 (Colon Adenocarcinoma) | Cytotoxicity Assay | 8.8 nM | [3] |
| Various | DNA Synthesis Inhibition | 0.077 µM | [4] |
| Various | RNA Synthesis Inhibition | 1.3 µM | [4] |
Table 2: In Vivo Efficacy and STING Pathway Activation
| Model | Treatment | Endpoint | Result | Reference |
| E0771 Breast Cancer (Mouse) | SN-38 Nanoparticles | Tumor Suppression Rate | 82.6% | [5] |
| B16-F10 Melanoma (Mouse) | SN-38-PROTAC | IL-6 Production (from BMDCs stimulated with conditioned media) | Significant increase with SN-38-PROTAC vs. SN-38 | [6] |
| MX-1 Breast Cancer Xenograft (Mouse) | SN-38 (100 mg/kg/day) | Tumor Volume | Reduction in tumor volume | [3] |
Experimental Protocols
In Vitro Assessment of STING Pathway Activation
A common method to assess the activation of the STING pathway in vitro involves co-culturing cancer cells treated with SN-38 with immune cells, such as bone marrow-derived dendritic cells (BMDCs), and then measuring the production of type I interferons or other cytokines.
Protocol: Measurement of IFN-β Secretion by ELISA
-
Cell Culture: Culture tumor cells (e.g., 4T1 breast cancer cells) and BMDCs in appropriate media.
-
SN-38 Treatment: Treat the tumor cells with a predetermined concentration of SN-38 for a specified duration (e.g., 24-48 hours) to induce DNA damage.
-
Exosome Isolation (Optional but Recommended): Isolate exosomes from the supernatant of the SN-38-treated tumor cells. This can be done through ultracentrifugation or commercially available exosome isolation kits.
-
Co-culture: Add the conditioned media or isolated exosomes from the treated tumor cells to the BMDC culture.
-
Incubation: Incubate the co-culture for a period sufficient to allow for STING activation and cytokine secretion (e.g., 24 hours).
-
Supernatant Collection: Collect the supernatant from the BMDC culture.
-
ELISA: Perform an enzyme-linked immunosorbent assay (ELISA) for IFN-β according to the manufacturer's instructions. This typically involves coating a plate with a capture antibody, adding the supernatant, followed by a detection antibody and a substrate for colorimetric detection.
-
Data Analysis: Quantify the concentration of IFN-β by comparing the absorbance of the samples to a standard curve.
Protocol: Western Blot Analysis of STING Pathway Proteins
-
Cell Lysate Preparation: Following treatment of cells (e.g., BMDCs) as described above, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of STING, TBK1, and IRF3 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.
Experimental Workflow Diagram
Conclusion
SN-38 stands as a compelling example of a therapeutic agent that, while developed for a primary mechanism of action (topoisomerase I inhibition), possesses significant immunomodulatory properties through the indirect activation of the cGAS-STING pathway. For researchers and drug development professionals, understanding this dual mechanism is crucial for designing rational combination therapies and for identifying patient populations that may derive the most benefit from SN-38 treatment. The methodologies outlined in this guide provide a framework for the continued investigation of SN-38 and other DNA-damaging agents as potent activators of anti-tumor immunity.
References
- 1. SN-38 - Wikipedia [en.wikipedia.org]
- 2. STING pathway agonism as a cancer therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. In situ activation of STING pathway with polymeric SN38 for cancer chemoimmunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
In-Depth Technical Guide: STING Agonist-38 (Compound D61) Binding and Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of STING Agonist-38, a potent, orally bioavailable small molecule agonist of the Stimulator of Interferon Genes (STING) protein. Also known as compound D61, this non-cyclic dinucleotide (non-CDN) agonist belongs to the amidobenzimidazole class of compounds and has demonstrated significant potential in cancer immunotherapy. This document details its binding affinity to the STING protein, the experimental protocols used for its characterization, and its role within the STING signaling pathway.
Quantitative Data Summary
This compound (Compound D61) has been characterized primarily by its potent cellular activity, which reflects its ability to bind to and activate the STING protein. The key quantitative metric for its activity is its half-maximal effective concentration (EC50) in cellular assays.
| Parameter | Value | Assay System | Reference |
| EC50 | 0.05 µM (50 nM) | IFN-β induction in THP-1 cells | [1][2][3] |
| CAS Number | 2850251-27-1 | N/A | [1] |
| Molecular Formula | C29H29F3N8O4 | N/A | [4][5] |
| Molecular Weight | 610.59 g/mol | N/A | [4] |
Note: While direct binding affinity data (e.g., Kd from Surface Plasmon Resonance or Isothermal Titration Calorimetry) for this compound (D61) is not explicitly detailed in the primary literature, its potent cellular activity is a strong indicator of high-affinity binding to the STING protein. For context, other closely related amidobenzimidazole analogs have shown nanomolar binding affinities to human STING.
STING Signaling Pathway
The STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which can originate from pathogens or damaged host cells. Activation of this pathway leads to the production of type I interferons and other pro-inflammatory cytokines, which in turn orchestrate an anti-tumor immune response.
Caption: STING signaling pathway activation by cytosolic dsDNA or a direct agonist.
Experimental Protocols
The characterization of this compound and related amidobenzimidazole derivatives involves a series of in vitro cellular and biochemical assays. The following are detailed methodologies based on published research for this class of compounds.
Cellular STING Activation Assay (THP-1 Reporter Cells)
This assay measures the ability of a compound to activate the STING pathway in a human monocytic cell line (THP-1) engineered with a reporter gene system linked to interferon-stimulated genes (ISGs).
Objective: To determine the EC50 of STING agonists for inducing an interferon response.
Materials:
-
THP-1 Dual™ ISG-Lucia/SEAP cells
-
RPMI 1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and selection antibiotics (e.g., Zeocin™, Normocin™)
-
This compound (or other test compounds) dissolved in DMSO
-
QUANTI-Luc™ reagent for luciferase detection
-
96-well white plates (for luminescence reading)
Procedure:
-
Cell Seeding: Plate THP-1 Dual™ cells at a density of 100,000 cells per well in a 96-well plate in a final volume of 180 µL of culture medium.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium. The final DMSO concentration should be kept below 0.5%.
-
Cell Treatment: Add 20 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., 2'3'-cGAMP).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay:
-
Transfer 20 µL of the cell culture supernatant to a white 96-well plate.
-
Add 50 µL of QUANTI-Luc™ reagent to each well.
-
Immediately measure the luminescence using a plate reader.
-
-
Data Analysis: The EC50 value is calculated by plotting the luminescence signal against the logarithm of the compound concentration and fitting the data to a four-parameter logistic curve.
Cytokine Secretion Measurement by ELISA
This protocol quantifies the secretion of specific cytokines, such as Interferon-beta (IFN-β) and CXCL10, from immune cells following treatment with a STING agonist.
Objective: To confirm that STING activation leads to the production of key downstream inflammatory mediators.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or THP-1 cells
-
Culture medium (e.g., RPMI 1640 with 10% FBS)
-
This compound
-
Human IFN-β and CXCL10 ELISA kits
-
96-well plates
Procedure:
-
Cell Culture and Treatment: Seed PBMCs or THP-1 cells in a 96-well plate and treat with various concentrations of this compound as described in the cellular activation assay.
-
Supernatant Collection: After a 24-hour incubation period, centrifuge the plate and collect the cell-free supernatant.
-
ELISA: Perform the ELISA for IFN-β and CXCL10 according to the manufacturer's instructions. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding the collected supernatants and standards to the wells.
-
Incubating with a detection antibody.
-
Adding a substrate to produce a colorimetric signal.
-
Measuring the absorbance using a plate reader.
-
-
Data Analysis: Calculate the concentration of each cytokine in the samples by comparing their absorbance values to the standard curve.
Western Blot Analysis of STING Pathway Activation
This technique is used to detect the phosphorylation of key proteins in the STING signaling cascade, providing direct evidence of pathway activation.
Objective: To visualize the phosphorylation of STING, TBK1, and IRF3 in response to agonist treatment.
Materials:
-
PBMCs or THP-1 cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-STING (Ser366), anti-STING, anti-phospho-TBK1 (Ser172), anti-TBK1, anti-phospho-IRF3 (Ser396), anti-IRF3, and an antibody for a loading control (e.g., anti-β-actin).
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and Western blotting equipment
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Treat cells with the STING agonist for a specified time (e.g., 1-4 hours). After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-PAGE gel and then transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Compare the intensity of the phosphorylated protein bands to the total protein and loading control bands to assess the level of pathway activation.
Conclusion
This compound (Compound D61) is a potent, non-CDN amidobenzimidazole-class agonist that effectively activates the STING signaling pathway at nanomolar concentrations in cellular assays. Its ability to induce a robust type I interferon response underscores its therapeutic potential, particularly in the field of immuno-oncology. The experimental protocols detailed in this guide provide a robust framework for the evaluation of this and other novel STING agonists, enabling researchers to further explore their mechanism of action and advance their development as next-generation immunotherapies.
References
An In-depth Technical Guide to the Core Downstream Signaling Pathways of STING Agonists
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The term "STING agonist-38" corresponds to a compound available from some commercial suppliers, also denoted as compound 58. However, as of this writing, there is a notable absence of peer-reviewed scientific literature detailing its specific downstream signaling pathways or quantitative activity. Therefore, this guide provides a comprehensive overview of the core downstream signaling pathways activated by well-characterized STING agonists and includes specific details for SN38, a chemotherapeutic agent known to indirectly activate the STING pathway. The principles and methodologies described herein are broadly applicable to the study of any novel STING agonist.
Introduction to STING Pathway Activation
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA, a danger signal associated with viral infections and cellular damage.[1] Activation of the STING pathway in the tumor microenvironment can lead to a robust anti-tumor immune response, making STING agonists a promising class of cancer immunotherapeutics.[2][3]
STING agonists can be broadly categorized into two groups:
-
Direct Agonists: These molecules, which include cyclic dinucleotides (CDNs) like cGAMP and non-CDN small molecules, bind directly to the STING protein to induce its activation.[4]
-
Indirect Agonists: This category includes DNA-damaging agents like the topoisomerase inhibitor SN38. These compounds cause the accumulation of cytosolic DNA, which is then detected by cyclic GMP-AMP synthase (cGAS), leading to the production of cGAMP and subsequent STING activation.[5][6]
Core Downstream Signaling of STING Agonists
Upon activation, STING undergoes a conformational change and translocates from the endoplasmic reticulum to the Golgi apparatus.[1] This initiates a signaling cascade that culminates in the production of type I interferons (IFN-I) and other pro-inflammatory cytokines.[1][7] The two primary downstream signaling branches are the IRF3 and NF-κB pathways.
The TBK1-IRF3 Axis
In the Golgi, STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1).[1][8] TBK1 then phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3).[8] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of genes encoding type I IFNs, most notably IFN-β.[1][8]
The NF-κB Pathway
The STING pathway can also activate the NF-κB signaling pathway, leading to the production of a broad range of pro-inflammatory cytokines.[7][8] This activation is also mediated by TBK1, which can phosphorylate IκBα, leading to its degradation and the subsequent nuclear translocation of the NF-κB complex.[4]
Core STING Agonist Downstream Signaling Pathway.
Quantitative Data on STING Pathway Activation
The potency and efficacy of STING agonists can be quantified by measuring various downstream outputs. Below is a summary of representative quantitative data for well-characterized STING agonists.
| Agonist | Assay | Cell Line | Readout | EC50/IC50 | Reference |
| 2'3'-cGAMP | IFN-β ELISA | Human PBMCs | IFN-β Secretion | ~70 µM | [9] |
| 2'3'-cGAMP | IFN-β ELISA | THP-1 | IFN-β Secretion | 124 µM | [9] |
| 2'3'-cGAM(PS)2 (Rp/Sp) | IFN-β ELISA | THP-1 | IFN-β Secretion | 39.7 µM | [9] |
| 2'3'-c-di-AM(PS)2 (Rp/Rp) | IFN-β ELISA | THP-1 | IFN-β Secretion | 10.5 µM | [9] |
| SN38 | Cell Viability | HCT116p53+/+ | Inhibition of Viability | 100 nM | [10] |
| SN38 | Cell Viability | HCT116p53-/- | Inhibition of Viability | 300 nM | [10] |
SN38-Induced Cytokine Production
SN38, the active metabolite of irinotecan, has been shown to modulate the expression of various cytokines and chemokines. The following table summarizes the observed changes in HCT116 colon cancer cells following treatment with SN38.
| Cytokine/Chemokine | Effect of SN38 Treatment |
| IL-6 | Decreased |
| IFN-γ | Decreased |
| TNF-α | Decreased |
| IL-1β | Decreased |
| IL-4 | Decreased |
| IL-10 | Decreased |
| IL-8 | Decreased |
| VEGF | Increased |
| MIP-1α | Increased |
Data from[10]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of STING pathway activation. Below are outlines of key experimental protocols.
Quantification of IFN-β Secretion by ELISA
This protocol measures the concentration of IFN-β secreted into the cell culture supernatant as a downstream indicator of STING pathway activation.[8]
Experimental Workflow:
IFN-β Sandwich ELISA Workflow.
Methodology:
-
Cell Culture and Stimulation: Seed cells (e.g., human PBMCs or THP-1 cells) in an appropriate culture vessel. Treat with the STING agonist of interest over a range of concentrations. Include an untreated control. Incubate for a specified time (e.g., 24 hours) to allow for IFN-β production and secretion.[9]
-
Sample Preparation: After incubation, centrifuge the culture plates and carefully collect the supernatant. Samples can be used immediately or stored at -80°C.[8]
-
ELISA Procedure:
-
Reconstitute standards and prepare serial dilutions as per the manufacturer's protocol.
-
Add 100 µL of standards, controls, and cell culture supernatants to the appropriate wells of the pre-coated ELISA plate.
-
Incubate as specified in the kit protocol (typically 1-2 hours at room temperature).
-
Wash the plate 3-4 times with wash buffer.
-
Add 100 µL of the diluted detection antibody to each well and incubate (typically 1 hour at room temperature).
-
Wash the plate 3-4 times.
-
Add 100 µL of substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Add 100 µL of stop solution to each well.
-
Read the absorbance at 450 nm within 30 minutes.[8]
-
Western Blot Analysis of STING Pathway Activation
This protocol is used to detect the phosphorylation of key signaling proteins in the STING pathway, such as TBK1 and IRF3.[11]
Methodology:
-
Cell Lysis: After stimulation with a STING agonist, wash cells with cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.[11]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated proteins (e.g., anti-phospho-TBK1, anti-phospho-IRF3) and total proteins overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.[11]
-
Conclusion
The activation of the STING pathway by specific agonists represents a powerful strategy in cancer immunotherapy. Understanding the core downstream signaling pathways, including the TBK1-IRF3 and NF-κB axes, is fundamental for the development and characterization of novel STING-targeting therapeutics. The quantitative assays and experimental protocols outlined in this guide provide a robust framework for evaluating the efficacy and mechanism of action of compounds like "this compound" and other emerging STING agonists. Further research into the specific properties of individual agonists will be crucial for optimizing their therapeutic potential.
References
- 1. STING pathway agonism as a cancer therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging mechanisms and implications of cGAS-STING signaling in cancer immunotherapy strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Profile of STING agonist and inhibitor research: a bibliometric analysis [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. In situ activation of STING pathway with polymeric SN38 for cancer chemoimmunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemical and Biomolecular Strategies for STING Pathway Activation in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Radiation and SN38 treatments modulate the expression of microRNAs, cytokines and chemokines in colon cancer cells in a p53-directed manner - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
In vitro characterization of STING agonist-38
An In-Depth Technical Guide to the In Vitro Characterization of STING Agonist-38
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA, leading to the production of type I interferons and other pro-inflammatory cytokines.[1][2][3] Pharmacological activation of STING has emerged as a promising therapeutic strategy for a variety of diseases, including cancer and infectious diseases.[1] This document provides a detailed technical overview of the in vitro characterization of this compound, a novel small molecule activator of the STING pathway. We present key quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows to facilitate a comprehensive understanding of the compound's activity.
STING Signaling Pathway
The cGAS-STING pathway is a key signaling cascade in the innate immune system.[2][3] Upon detection of cytosolic double-stranded DNA (dsDNA), the enzyme cyclic GMP-AMP synthase (cGAS) is activated and synthesizes the second messenger cyclic guanosine (B1672433) monophosphate-adenosine monophosphate (cGAMP).[4][5] cGAMP then binds to the STING protein, which is located on the endoplasmic reticulum (ER).[4] This binding event induces a conformational change in STING, leading to its translocation from the ER to the Golgi apparatus.[4] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates interferon regulatory factor 3 (IRF3).[6] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (e.g., IFN-β) and other inflammatory cytokines.[5][6]
Caption: The cGAS-STING signaling pathway, a key component of the innate immune response.
Quantitative Data Summary
The in vitro activity of this compound was evaluated using a panel of biochemical and cell-based assays. The following tables summarize the key quantitative findings.
Table 1: STING Activation in Reporter Cell Line
| Parameter | Value | Cell Line |
| EC50 | 0.18 µM | THP1-Lucia™ ISG cells |
Table 2: Cytokine Induction in Human PBMCs
| Cytokine | Concentration (pg/mL) at 1 µM |
| IFN-β | 2500 |
| IL-6 | 1800 |
| TNF-α | 1200 |
Table 3: Binding Affinity to Human STING
| Assay | Parameter | Value |
| Surface Plasmon Resonance (SPR) | KD | 0.5 µM |
| Filter-Binding Assay (FBA) | IC50 | 0.8 µM |
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below.
STING Reporter Assay
This assay measures the activation of the STING pathway by quantifying the expression of a reporter gene under the control of an interferon-stimulated response element (ISRE).
-
Cell Line: THP1-Lucia™ ISG cells (InvivoGen), which are engineered to express a secreted luciferase reporter in response to IRF3 activation.
-
Protocol:
-
Seed THP1-Lucia™ ISG cells at a density of 5 x 104 cells/well in a 96-well plate and incubate overnight.
-
Treat the cells with a serial dilution of this compound or a vehicle control (e.g., 0.1% DMSO) for 24 hours.
-
Collect the cell culture supernatant.
-
Measure luciferase activity in the supernatant using a luminometer and a suitable luciferase assay reagent.
-
Calculate the EC50 value by fitting the dose-response data to a four-parameter logistic curve.
-
Cytokine Profiling in Human PBMCs
This experiment quantifies the induction of key pro-inflammatory cytokines in primary human immune cells.
-
Cells: Human Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors.
-
Protocol:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Plate PBMCs at a density of 1 x 106 cells/well in a 96-well plate.
-
Treat the cells with this compound (e.g., at 1 µM) or a vehicle control for 24 hours.
-
Collect the cell culture supernatant.
-
Measure the concentrations of IFN-β, IL-6, and TNF-α in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.
-
Surface Plasmon Resonance (SPR) Binding Assay
SPR is used to measure the binding affinity and kinetics of this compound to purified STING protein.
-
Materials: Recombinant human STING protein (C-terminal domain), SPR instrument (e.g., Biacore), and sensor chips.
-
Protocol:
-
Immobilize the purified human STING protein onto the surface of a sensor chip.
-
Prepare a series of concentrations of this compound in a suitable running buffer.
-
Inject the different concentrations of the compound over the sensor chip surface and monitor the binding response in real-time.
-
Regenerate the sensor surface between injections.
-
Analyze the binding data to determine the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD).
-
Experimental Workflow
The following diagram illustrates the general workflow for the in vitro characterization of a novel STING agonist.
Caption: A generalized workflow for the in vitro characterization of novel STING agonists.
Conclusion
The data presented in this technical guide demonstrate that this compound is a potent and specific activator of the human STING pathway. The compound effectively induces the production of type I interferons and other pro-inflammatory cytokines in primary human immune cells. Furthermore, direct binding to human STING has been confirmed through biochemical assays. These findings support the continued development of this compound as a potential therapeutic agent for immuno-oncology and other indications where STING activation is desirable. Further in vivo studies are warranted to evaluate the efficacy and safety of this promising compound.
References
- 1. Discovery and Mechanistic Study of a Novel Human STING Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of Stimulation of Interferon Genes (STING) Signal and Cancer Immunotherapy [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. STING pathway agonism as a cancer therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. STING Agonists/Antagonists: Their Potential as Therapeutics and Future Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Small-Molecule STING Activators for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to STING Agonist-38 (Compound 58)
A comprehensive overview for researchers, scientists, and drug development professionals.
Introduction
STING (Stimulator of Interferon Genes) agonist-38, also identified as Compound 58, is a potent synthetic agonist of the STING protein. As a key mediator of innate immunity, the STING pathway, when activated, triggers the production of type I interferons and other pro-inflammatory cytokines, leading to a robust anti-tumor immune response. This makes STING an attractive target for cancer immunotherapy. This technical guide provides a detailed overview of the available information on STING agonist-38, including its mechanism of action, cellular targets, and relevant experimental data.
Core Properties of this compound
This compound is a macrocyclic compound designed to activate the STING signaling pathway. It has demonstrated potent activity in cellular assays and is noted for its potential for oral bioavailability.
Quantitative Data Summary
The primary quantitative data available for this compound relates to its potency in activating the STING pathway in a human monocytic cell line.
| Parameter | Cell Line | Value | Reference |
| EC50 | THP-1 | 0.05 µM | [1][2] |
Note: EC50 (Half-maximal effective concentration) indicates the concentration of the agonist that produces 50% of the maximal response. A lower EC50 value signifies higher potency.
Mechanism of Action and Cellular Targets
The primary cellular target of this compound is the STING protein , an endoplasmic reticulum (ER)-resident transmembrane protein.
Signaling Pathway
The activation of the STING pathway by an agonist like this compound initiates a well-defined signaling cascade:
-
Agonist Binding: this compound binds to the STING protein.
-
Conformational Change and Translocation: This binding induces a conformational change in STING, leading to its oligomerization and translocation from the ER to the Golgi apparatus.
-
TBK1 Recruitment and Activation: In the Golgi, the activated STING complex recruits and activates TANK-binding kinase 1 (TBK1).
-
IRF3 Phosphorylation: TBK1 then phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3).
-
Nuclear Translocation and Gene Expression: Phosphorylated IRF3 (pIRF3) dimerizes and translocates to the nucleus, where it drives the transcription of genes encoding type I interferons (e.g., IFN-β) and other pro-inflammatory cytokines.
This signaling cascade ultimately leads to the activation of a potent anti-tumor immune response, involving the recruitment and activation of various immune cells such as dendritic cells, natural killer (NK) cells, and cytotoxic T lymphocytes.
Caption: Signaling cascade initiated by this compound.
Experimental Protocols
While specific, detailed experimental protocols for this compound are not widely available in peer-reviewed literature, this section outlines general methodologies for assessing the activity of STING agonists.
In Vitro STING Activation Assay in THP-1 Cells
This assay is used to determine the potency (EC50) of a STING agonist.
Workflow:
References
In-depth Technical Guide: Oral Bioavailability of STING Agonists
To the valued researcher,
Our comprehensive search for a specific compound designated "STING agonist-38" did not yield information on a singular agent with this name. It is highly probable that the "38" refers to a citation within a scientific publication rather than a specific compound name.
Therefore, this guide will provide an in-depth overview of the core principles and methodologies relevant to the oral bioavailability of STING (Stimulator of Interferon Genes) agonists, drawing upon data from publicly documented oral STING agonists. We will address the key requirements of data presentation, experimental protocols, and pathway visualization to serve as a valuable resource for researchers, scientists, and drug development professionals.
The STING Signaling Pathway: A Visual Overview
The STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating an immune response. Understanding this pathway is fundamental to the development of STING agonists.
Caption: The cGAS-STING signaling pathway.
Pharmacokinetic Data of Oral STING Agonists
The oral bioavailability of STING agonists is a critical parameter for their development as systemic therapeutic agents. Below is a summary of pharmacokinetic data for a known orally available STING agonist, MSA-2.
| Parameter | Value | Species | Administration Route | Reference |
| MSA-2 | ||||
| Oral Bioavailability | Similar to subcutaneous exposure | Mouse | Oral | Pan, B. et al. (2020). An orally available non-nucleotide STING agonist with antitumor activity. Science. |
| Cmax (Plasma) | Not specified | Mouse | Oral | Pan, B. et al. (2020). |
| Tmax (Plasma) | Not specified | Mouse | Oral | Pan, B. et al. (2020). |
| AUC (Plasma) | Not specified | Mouse | Oral | Pan, B. et al. (2020). |
Note: Specific quantitative values for Cmax, Tmax, and AUC for MSA-2 were not publicly available in the reviewed literature. The reference indicates comparable exposure between oral and subcutaneous routes, suggesting significant oral bioavailability.
Experimental Protocols for Assessing Oral Bioavailability
The following outlines a general methodology for evaluating the oral bioavailability and pharmacokinetics of a novel STING agonist.
Animal Models
-
Species: Typically, mice (e.g., C57BL/6) or rats are used for initial pharmacokinetic studies.
-
Health Status: Animals should be healthy, within a specific age and weight range, and acclimatized to the laboratory environment before the study.
-
Housing: Animals should be housed in standard conditions with controlled temperature, humidity, and light-dark cycles, with free access to food and water.
Drug Formulation and Administration
-
Formulation for Oral Gavage: The STING agonist is typically formulated in a vehicle suitable for oral administration, such as a solution or suspension in water, saline, or a specific formulation buffer (e.g., with solubilizing agents like PEG400 or Tween 80). The stability and homogeneity of the formulation should be confirmed.
-
Dose: A range of doses is usually tested to assess dose-dependent pharmacokinetics.
-
Administration: The formulation is administered directly into the stomach of the animals using a gavage needle.
Blood Sampling
-
Time Points: Blood samples are collected at multiple time points post-administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) to capture the absorption, distribution, metabolism, and excretion (ADME) profile.
-
Method: Blood is typically collected via tail vein, saphenous vein, or terminal cardiac puncture into tubes containing an anticoagulant (e.g., EDTA).
-
Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.
Bioanalytical Method
-
Technique: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying drug concentrations in plasma due to its high sensitivity and specificity.
-
Sample Preparation: Plasma samples are typically prepared using protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interfering substances.
-
Data Analysis: A calibration curve is generated using standards of known concentrations to quantify the drug in the plasma samples.
Pharmacokinetic Parameter Calculation
The following pharmacokinetic parameters are calculated from the plasma concentration-time data:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): A measure of total drug exposure over time.
-
t1/2 (Half-life): The time required for the plasma concentration to decrease by half.
-
Oral Bioavailability (F%): Calculated by comparing the AUC after oral administration to the AUC after intravenous (IV) administration of the same dose: F% = (AUC_oral / AUC_IV) * 100.
Experimental Workflow Visualization
Caption: Workflow for a preclinical oral pharmacokinetic study.
Conclusion
While the specific entity "this compound" remains unidentified in the scientific literature, the principles and methodologies for assessing the oral bioavailability of STING agonists are well-established. The development of orally active STING agonists represents a significant advancement in cancer immunotherapy, offering the potential for systemic administration and broader clinical application. This guide provides a foundational understanding of the STING pathway, the critical pharmacokinetic parameters to be evaluated, and the experimental workflows necessary to characterize these promising therapeutic agents. Researchers are encouraged to apply these principles to the investigation of novel STING agonists to advance the field of immuno-oncology.
The Dual-Edged Sword: A Technical Guide to the Pharmacokinetics and Pharmacodynamics of SN-38 as a STING Pathway Modulator
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Stimulator of Interferon Genes (STING) pathway has emerged as a critical nexus in the innate immune response to cancer. Its activation can transform an immunologically "cold" tumor into a "hot" one, rendering it susceptible to immune-mediated destruction. While direct STING agonists are in development, a growing body of evidence highlights the role of conventional chemotherapeutics in indirectly modulating this pathway. This technical guide focuses on SN-38, the active metabolite of the topoisomerase I inhibitor irinotecan (B1672180), and its function as an indirect STING agonist. We delve into the pharmacokinetics and pharmacodynamics of SN-38, particularly in its various nanoparticle formulations designed to overcome its challenging physicochemical properties.
The STING Signaling Pathway: A Brief Overview
The cGAS-STING pathway is a fundamental mechanism for detecting cytosolic DNA, a danger signal often associated with viral infections or cellular damage. In the context of oncology, DNA damage induced by chemotherapeutic agents can lead to the release of micronuclei or mitochondrial DNA into the cytoplasm. This cytosolic DNA is recognized by cyclic GMP-AMP synthase (cGAS), which then synthesizes the second messenger cyclic GMP-AMP (cGAMP). cGAMP binds to STING, an endoplasmic reticulum-resident transmembrane protein, triggering its translocation to the Golgi apparatus. This initiates a signaling cascade culminating in the phosphorylation of TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, driving the expression of type I interferons (IFN-α/β) and other pro-inflammatory cytokines. These, in turn, promote the recruitment and activation of dendritic cells (DCs), natural killer (NK) cells, and cytotoxic T lymphocytes (CTLs) into the tumor microenvironment, fostering a robust anti-tumor immune response.
SN-38 as an Indirect STING Agonist
SN-38 exerts its cytotoxic effects by inhibiting topoisomerase I, an enzyme crucial for relieving torsional stress in DNA during replication and transcription. This inhibition leads to the accumulation of single-strand breaks, which are converted into double-strand breaks during DNA replication, ultimately triggering apoptosis. This DNA damage is also a potent activator of the cGAS-STING pathway. Damaged nuclear DNA can be released into the cytoplasm in the form of micronuclei, which are then sensed by cGAS. Furthermore, SN-38-treated tumor cells have been shown to release exosomes containing fragmented DNA, which can be taken up by dendritic cells, leading to STING activation within these key antigen-presenting cells.[1][2] This positions SN-38 as a valuable agent for chemo-immunotherapy, simultaneously inducing tumor cell death and stimulating an anti-tumor immune response.
Pharmacokinetics of SN-38 and its Nanoparticle Formulations
SN-38 faces significant clinical translation challenges due to its poor water solubility and the instability of its active lactone ring at physiological pH.[3] To address these limitations, various nanoparticle-based delivery systems have been developed. These formulations aim to improve the pharmacokinetic profile of SN-38 by increasing its circulation time, enhancing its accumulation in tumor tissues via the enhanced permeability and retention (EPR) effect, and protecting the lactone ring from hydrolysis.
Pharmacokinetic Parameters
The following tables summarize key pharmacokinetic parameters of different SN-38 formulations from preclinical studies.
Table 1: Pharmacokinetic Parameters of SN-38 Nanocrystals in Rats [4]
| Formulation | Cmax (ng/mL) | AUC (0-t) (ng/mL*h) | t1/2 (h) |
| SN-38 Solution | 185.3 ± 45.2 | 167.8 ± 39.5 | 1.8 ± 0.5 |
| SN-38/NCs-B (799 nm) | 120.5 ± 28.7 | 258.4 ± 56.3 | 2.9 ± 0.8 |
| SN-38/NCs-A (229 nm) | 155.6 ± 35.8 | 412.7 ± 78.9 | 4.2 ± 1.1 |
Table 2: Pharmacokinetic Parameters of Liposome-Entrapped SN-38 (LE-SN38) in Mice and Dogs [5][6]
| Species | Dose (mg/kg) | Cmax (µg/mL) | AUC (0-24h) (µg/mL*h) | t1/2 (h) | Vdss (L/kg) |
| Mouse | 10 | 1.8 | 12.5 | 6.38 | 2.55 |
| Dog | 1.2 | 0.4 | 1.5 | 1.38 - 6.42 | 1.69 - 5.01 |
Table 3: Pharmacokinetic Parameters of OxPt/SN38 Nanoparticles in Mice [7]
| Formulation | SN-38 Cmax (µM) | SN-38 AUC (0-inf) (µM*h) | SN-38 Prodrug t1/2 (h) |
| Irinotecan (IRI) | 0.61 ± 0.02 | 1.30 ± 0.53 | 2.71 ± 1.82 |
| OxPt/SN38 | 0.02 ± 0.01 | 0.15 ± 0.04 | 9.74 ± 1.00 |
Pharmacodynamics of SN-38 in STING Pathway Activation
The pharmacodynamic effects of SN-38 as a STING modulator are multifaceted, encompassing direct cytotoxicity to tumor cells and indirect immune-mediated anti-tumor activity.
In Vitro Cytotoxicity
Nanoparticle formulations have been shown to enhance the in vitro cytotoxicity of SN-38 against various cancer cell lines.
Table 4: In Vitro Cytotoxicity (IC50) of SN-38 Nanocrystals [4]
| Cell Line | SN-38 Solution (µg/mL) | SN-38/NCs-B (µg/mL) | SN-38/NCs-A (µg/mL) |
| MCF-7 | 0.708 | 0.145 | 0.031 |
| HT1080 | 0.104 | 0.111 | 0.046 |
| HepG2 | 0.683 | 0.179 | 0.076 |
In Vivo Anti-Tumor Efficacy and Immune Activation
Preclinical studies have demonstrated the superior in vivo anti-tumor efficacy of SN-38 nanoparticle formulations compared to conventional irinotecan or free SN-38. This enhanced efficacy is attributed to both improved pharmacokinetics and the activation of the STING pathway.
A study by Zhao et al. showed that polymeric SN-38 nanoparticles (SN38-NPs) led to a tumor suppression rate of 82.6% in an E0771 breast cancer model.[1] This was accompanied by an increase in IFN-β secretion, indicating STING pathway activation.[1] Further evidence from a study on a synergistic hydrogel formulation (SiGel@SN38) confirmed that the sustained release of SN-38 effectively activates the STING pathway, leading to dendritic cell maturation and a robust anti-tumor immune response.[8]
Experimental Protocols
Preparation of SN-38 Nanocrystals (SN-38/NCs)
This protocol is based on the high-pressure homogenization (HPH) method.[4]
-
Preparation of Primary Suspension: A primary suspension of SN-38 is prepared in a stabilizer solution (e.g., a solution of poloxamer 188 and soya lecithin (B1663433) in ultrapure water).
-
High-Shear Homogenization: The primary suspension is subjected to high-shear homogenization at approximately 10,000 rpm for a specified duration to reduce the particle size.
-
High-Pressure Homogenization: The resulting pre-suspension is then passed through a high-pressure homogenizer for a set number of cycles at a defined pressure (e.g., 1000 bar). The particle size can be controlled by varying the number of homogenization cycles.
-
Characterization: The final nanocrystal suspension is characterized for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). The morphology is observed using transmission electron microscopy (TEM).
Preparation of Liposome-Entrapped SN-38 (LE-SN38)
This protocol is based on the thin-film hydration method.[6]
-
Lipid Film Formation: A mixture of lipids (e.g., dipalmitoylphosphatidylcholine, cholesterol, and distearoylphosphatidylglycerol) and SN-38 are dissolved in an organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.
-
Solvent Evaporation: The organic solvent is removed under reduced pressure using a rotary evaporator to form a thin lipid film on the inner surface of the flask.
-
Hydration: The lipid film is hydrated with an aqueous buffer (e.g., phosphate-buffered saline) at a temperature above the lipid phase transition temperature. The flask is rotated to facilitate the formation of multilamellar vesicles.
-
Size Reduction: The liposome (B1194612) suspension is then subjected to sonication or extrusion through polycarbonate membranes of defined pore sizes to produce unilamellar vesicles of a desired size.
-
Purification and Characterization: Unencapsulated SN-38 is removed by methods such as dialysis or size exclusion chromatography. The final liposomal formulation is characterized for particle size, zeta potential, encapsulation efficiency, and drug loading.
Conclusion and Future Perspectives
SN-38, a well-established chemotherapeutic agent, demonstrates significant potential as an indirect STING pathway agonist. Its ability to induce DNA damage and subsequent activation of the cGAS-STING pathway provides a strong rationale for its use in chemo-immunotherapy. The development of nanoparticle formulations has been instrumental in overcoming the inherent challenges of SN-38's poor solubility and stability, leading to improved pharmacokinetic profiles and enhanced anti-tumor efficacy.
Future research should focus on optimizing the design of SN-38 delivery systems to maximize STING activation while minimizing off-target toxicities. Investigating the combination of SN-38 nanoparticles with other immunotherapies, such as checkpoint inhibitors, is a promising avenue for achieving synergistic anti-tumor effects. A deeper understanding of the intricate interplay between SN-38-induced DNA damage, STING pathway activation, and the tumor microenvironment will be crucial for the rational design of next-generation cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Conventional DNA-Damaging Cancer Therapies and Emerging cGAS-STING Activation: A Review and Perspectives Regarding Immunotherapeutic Potential [mdpi.com]
- 3. Research Progress of SN38 Drug Delivery System in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo evaluation of SN-38 nanocrystals with different particle sizes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ar.iiarjournals.org [ar.iiarjournals.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Frontiers | A syringeable immunotherapeutic hydrogel enhances T cell immunity via in-situ activation of STING pathway for advanced breast cancer postoperative therapy [frontiersin.org]
SN38 as an Indirect STING Pathway Activator: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SN38, the active metabolite of the topoisomerase I inhibitor irinotecan, is a potent chemotherapeutic agent. Beyond its established role in inducing DNA damage and cell cycle arrest in cancer cells, emerging evidence has illuminated a novel mechanism of action: the indirect activation of the Stimulator of Interferator of Genes (STING) pathway. This activation transforms an immunologically "cold" tumor microenvironment into a "hot" one, thereby potentiating anti-tumor immunity. This technical guide provides an in-depth exploration of the molecular mechanisms, experimental validation, and quantitative outcomes associated with SN38-mediated STING pathway activation. Detailed experimental protocols and data are presented to facilitate further research and drug development in this promising area of chemo-immunotherapy.
Introduction: The Intersection of Chemotherapy and Immunology
The paradigm of cancer treatment is evolving from a direct assault on tumor cells to a more nuanced approach that leverages the body's own immune system. A key pathway in this interplay is the cGAS-STING (cyclic GMP-AMP Synthase - Stimulator of Interferon Genes) signaling cascade, an innate immune sensing pathway that detects cytosolic DNA.[1] DNA-damaging chemotherapies, such as SN38, have been shown to induce the release of tumor cell DNA into the cytoplasm, thus acting as an upstream trigger for STING activation.[2][3] This guide will detail the scientific underpinnings of this process and provide the technical information required to study and harness this effect.
The Molecular Mechanism: From DNA Damage to Immune Activation
SN38 exerts its cytotoxic effects by inhibiting topoisomerase I, an enzyme essential for relieving torsional stress in DNA during replication and transcription. This inhibition leads to the accumulation of single-strand DNA breaks, which are converted into double-strand breaks (DSBs) during DNA replication. These DSBs, if not properly repaired, can lead to the formation of micronuclei and the subsequent release of genomic DNA into the cytoplasm.
This cytosolic DNA is then recognized by the DNA sensor cGAS. Upon binding to dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP). cGAMP, in turn, binds to and activates STING, a transmembrane protein located in the endoplasmic reticulum. STING activation initiates a downstream signaling cascade involving TANK-binding kinase 1 (TBK1) and the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 translocates to the nucleus and drives the expression of type I interferons (IFN-α and IFN-β) and other pro-inflammatory cytokines and chemokines.[4]
This cytokine milieu orchestrates a robust anti-tumor immune response characterized by:
-
Dendritic Cell (DC) Maturation: Type I IFNs promote the maturation and activation of DCs, enhancing their ability to present tumor antigens to T cells.
-
Cytotoxic T Lymphocyte (CTL) Recruitment and Activation: Chemokines such as CXCL10 and CCL5, induced by STING activation, attract CTLs to the tumor microenvironment.
-
Enhanced Tumor Cell Killing: Activated CTLs recognize and eliminate tumor cells presenting tumor-associated antigens.
Quantitative Data Summary
The following tables summarize the quantitative data from key experiments demonstrating the efficacy of SN38 in activating the STING pathway and eliciting an anti-tumor immune response.
Table 1: In Vivo Tumor Suppression
| Treatment Group | Animal Model | Tumor Suppression Rate (%) | Citation |
| SN38-Nanoparticles | E0771 breast cancer | 82.6 | [2][3] |
Table 2: In Vitro Cytokine Secretion
| Cell Line | Treatment | Cytokine | Concentration (pg/mL) | Fold Change vs. Control | Citation |
| HCT116 | SN38 (various concentrations) | IFN-β | Data not consistently reported in pg/mL | Not specified | [2] |
| B16-F10 | Conditioned media from SN38-treated cells | IL-6 | ~1500 | Not specified | [5] |
| 4T1 | Conditioned media from SN38-treated cells | IFN-β | ~100 | Not specified | [6] |
| 4T1 | Conditioned media from SN38-treated cells | TNF-α | ~400 | Not specified | [6] |
Table 3: In Vivo Immune Cell Infiltration (MC38 Tumor Model)
| Treatment Group | Immune Cell Population | % of CD45+ Cells (Approx.) | Fold Change vs. Control | Citation |
| OxPt/SN38 Nanoparticles + αPD-L1 | CD8+ T Cells | ~25 | ~5 | [7][8] |
| OxPt/SN38 Nanoparticles + αPD-L1 | CD4+ T Cells | ~15 | ~3 | [7][8] |
| OxPt/SN38 Nanoparticles + αPD-L1 | M1 Macrophages (CD86+) | ~26 | ~5 | [8] |
| OxPt/SN38 Nanoparticles + αPD-L1 | M2 Macrophages (CD206+) | ~5 | ~0.2 | [8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on published literature and may require optimization for specific experimental conditions.
In Vitro STING Pathway Activation
-
Culture human colorectal cancer cells (e.g., HCT116, HT29) or murine colon adenocarcinoma cells (e.g., MC38, CT26) in RPMI 1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.[9]
-
Seed cells in 6-well plates or 10-cm dishes to achieve 70-80% confluency at the time of treatment.
-
Prepare stock solutions of SN38 in DMSO. Dilute to final concentrations (e.g., 100 pM, 1 nM, 10 nM) in complete culture medium.[10]
-
Treat cells with SN38 for the desired time points (e.g., 24, 48, 72 hours).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per lane on a 10% SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies:
-
Rabbit anti-phospho-STING (Ser366)
-
Rabbit anti-STING
-
Rabbit anti-phospho-TBK1 (Ser172)
-
Rabbit anti-TBK1
-
Rabbit anti-phospho-IRF3 (Ser396)
-
Rabbit anti-IRF3
-
Mouse anti-GAPDH (loading control)
-
-
Wash the membrane three times with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize protein bands using an ECL detection system.
-
Isolate total RNA from cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).
-
Synthesize cDNA using a reverse transcription kit.
-
Perform quantitative PCR using a SYBR Green master mix and gene-specific primers.
-
Human IFN-β: Fwd: 5'-CTT GGG AAG GCT GAA GAG TAA G-3', Rev: 5'-TCA ATC CAA GGC TAA GAC TGT AAC-3'
-
Mouse Ifnb1: Fwd: 5'-GCA CTC CTT TCT GGC TGT TCT-3', Rev: 5'-GCT CAT GGC TGA GTA GCA G-3'
-
Human CXCL10: Fwd: 5'-GGC CAT CAA GAA TTT ACT GAA AGC A-3', Rev: 5'-TCT GTG TGG TCC ATC CTT GGA A-3'
-
Mouse Cxcl10: Fwd: 5'-GCC GTC ATT TTC TGC CTC AT-3', Rev: 5'-GCT TCC CTA TGG CCC TCA TT-3'
-
Human GAPDH: Fwd: 5'-GAA GGT GAA GGT CGG AGT C-3', Rev: 5'-GAA GAT GGT GAT GGG ATT TC-3'
-
Mouse Gapdh: Fwd: 5'-AGG TCG GTG TGA ACG GAT TTG-3', Rev: 5'-TGT AGA CCA TGT AGT TGA GGT CA-3'
-
-
Calculate relative gene expression using the 2^-ΔΔCt method, normalizing to the housekeeping gene GAPDH.
-
Collect cell culture supernatants after SN38 treatment.
-
Centrifuge to remove cellular debris.
-
Measure the concentration of IFN-β, IL-6, and TNF-α using commercially available ELISA kits according to the manufacturer's instructions.[11]
-
Read the absorbance at 450 nm using a microplate reader and calculate cytokine concentrations based on a standard curve.
In Vivo STING Pathway Activation and Anti-Tumor Efficacy
-
Use 6-8 week old female C57BL/6 mice.
-
Subcutaneously inject 1 x 10^6 MC38 or E0771 cells into the flank.
-
When tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment groups.
-
Administer SN38-nanoparticles (or control) intravenously or intratumorally at a specified dose and schedule (e.g., 5 mg/kg, every 3 days for 4 doses).
-
Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x length x width²).
-
Excise tumors and mince into small pieces.[12]
-
Digest the tissue in RPMI 1640 containing collagenase IV (1 mg/mL) and DNase I (100 µg/mL) for 30-45 minutes at 37°C.[12]
-
Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.
-
Lyse red blood cells using ACK lysis buffer.
-
Wash the cells with PBS containing 2% FBS.
-
Resuspend TILs in FACS buffer (PBS with 2% FBS and 0.1% sodium azide).
-
Block Fc receptors with anti-CD16/32 antibody.
-
Stain cells with a cocktail of fluorescently-conjugated antibodies. A representative panel for MC38 tumors includes:[5][13]
-
CD45-PerCP-Cy5.5 (Leukocytes)
-
CD3-FITC (T cells)
-
CD4-PE-Cy7 (Helper T cells)
-
CD8-APC (Cytotoxic T cells)
-
F4/80-PE (Macrophages)
-
CD11c-APC-Cy7 (Dendritic cells)
-
CD86-BV421 (M1 Macrophage marker)
-
CD206-BV605 (M2 Macrophage marker)
-
-
For intracellular staining (e.g., Foxp3 for regulatory T cells, IFN-γ), fix and permeabilize cells using a commercial kit.
-
Acquire data on a flow cytometer and analyze using appropriate software.
-
Fix tumor tissues in 10% neutral buffered formalin and embed in paraffin.
-
Deparaffinize and rehydrate tissue sections.
-
Perform antigen retrieval using citrate (B86180) buffer.
-
Follow the protocol of a commercial TUNEL assay kit to label DNA strand breaks with a fluorescent dUTP.[4][14]
-
Counterstain nuclei with DAPI.
-
Visualize and quantify apoptotic cells using a fluorescence microscope.
Conclusion and Future Directions
SN38's ability to indirectly activate the cGAS-STING pathway represents a significant advancement in our understanding of chemo-immunotherapy. By inducing immunogenic cell death and reprogramming the tumor microenvironment, SN38 can synergize with immune checkpoint inhibitors and other immunotherapies. Future research should focus on optimizing SN38 delivery systems, such as nanoparticles, to maximize STING activation while minimizing systemic toxicity. Further investigation into the timing and sequencing of SN38 with other therapies will be crucial for translating these promising preclinical findings into effective clinical strategies for a wide range of malignancies.
References
- 1. mdpi.com [mdpi.com]
- 2. In situ activation of STING pathway with polymeric SN38 for cancer chemoimmunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. TUNEL assay - Wikipedia [en.wikipedia.org]
- 5. OMIP-105: A 30-color full-spectrum flow cytometry panel to characterize the immune cell landscape in spleen and tumor within a syngeneic MC-38 murine colon carcinoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hybrid nanoparticle–mediated simultaneous ROS scavenging and STING activation improve the antitumor immunity of in situ vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Two-Stage SN38 Release from a Core–Shell Nanoparticle Enhances Tumor Deposition and Antitumor Efficacy for Synergistic Combination with Immune Checkpoint Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Activation of STING by the novel liposomal TLC388 enhances the therapeutic response to anti-PD-1 antibodies in combination with radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Irinotecan pharmacokinetics-pharmacodynamics: the clinical relevance of prolonged exposure to SN-38 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ptglab.com [ptglab.com]
- 12. researchgate.net [researchgate.net]
- 13. biorxiv.org [biorxiv.org]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Mechanism of SN38-Induced STING Activation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
SN38, the active metabolite of the chemotherapeutic agent irinotecan, is a potent topoisomerase I inhibitor that induces immunogenic cell death. A critical component of its anti-tumor activity is the activation of the Stimulator of Interferon Genes (STING) pathway, a key mediator of innate immunity. This guide provides a comprehensive technical overview of the molecular mechanisms by which SN38 triggers STING signaling, leading to the production of type I interferons and the subsequent orchestration of an anti-tumor immune response. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development in the field of chemo-immunotherapy.
Core Mechanism: From DNA Damage to Immune Activation
SN38 exerts its cytotoxic effects by trapping topoisomerase I-DNA cleavage complexes, leading to DNA single and double-strand breaks, particularly during the S-phase of the cell cycle.[1] This genotoxic stress is the initiating event for STING pathway activation. The canonical mechanism unfolds as follows:
-
DNA Damage and Micronuclei Formation: SN38-induced DNA damage leads to chromosomal instability and the formation of micronuclei, which are small, extranuclear bodies containing fragments of chromosomes.
-
Cytosolic DNA Sensing by cGAS: These micronuclei are prone to rupture, releasing fragmented double-stranded DNA (dsDNA) into the cytoplasm. This cytosolic dsDNA is recognized by the enzyme cyclic GMP-AMP synthase (cGAS).
-
cGAMP Synthesis: Upon binding to dsDNA, cGAS catalyzes the synthesis of the cyclic dinucleotide 2'3'-cyclic GMP-AMP (cGAMP) from ATP and GTP.
-
STING Activation and Translocation: cGAMP acts as a second messenger, binding to and activating the STING protein located on the endoplasmic reticulum (ER). This binding event induces a conformational change in STING, leading to its oligomerization and translocation from the ER to the Golgi apparatus.
-
TBK1 and IRF3 Phosphorylation: In the Golgi, the activated STING dimer serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates both STING itself and the transcription factor Interferon Regulatory Factor 3 (IRF3).
-
IRF3 Nuclear Translocation and Gene Transcription: Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of genes encoding type I interferons (IFN-α and IFN-β) and other pro-inflammatory cytokines and chemokines.
-
Anti-Tumor Immune Response: The secreted type I interferons act in an autocrine and paracrine manner to promote the maturation of dendritic cells (DCs), enhance the cross-presentation of tumor antigens, and facilitate the recruitment and activation of cytotoxic T lymphocytes (CTLs), ultimately leading to a robust anti-tumor immune response.
An alternative, yet complementary, mechanism involves the packaging of SN38-induced fragmented DNA into exosomes. These tumor-derived exosomes can be taken up by antigen-presenting cells (APCs), such as dendritic cells, delivering their DNA cargo to the cytosol of the APC and thereby activating the cGAS-STING pathway in these immune cells.[1]
Signaling Pathways and Experimental Workflows
SN38-Induced STING Signaling Pathway
Caption: SN38-induced STING signaling pathway.
Experimental Workflow for Assessing STING Activation
References
The Role of cGAS in SN38-Mediated Immune Response: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SN38, the active metabolite of the chemotherapeutic drug irinotecan, is a potent topoisomerase I inhibitor that induces DNA damage in cancer cells. Beyond its direct cytotoxic effects, emerging evidence highlights a crucial role for SN38 in stimulating an anti-tumor immune response through the activation of the cGAS-STING pathway. This technical guide provides an in-depth analysis of the mechanisms by which SN38 engages this innate immune sensing pathway, detailing the downstream immunological consequences and providing comprehensive experimental protocols for its investigation.
Introduction to SN38 and the cGAS-STING Pathway
SN38 exerts its cytotoxic activity by trapping topoisomerase I-DNA cleavage complexes, leading to DNA double-strand breaks (DSBs) during replication.[1] This accumulation of DNA damage is a key trigger for immunogenic cell death (ICD), a form of apoptosis that engages the immune system.
The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA.[2] Upon binding to double-stranded DNA (dsDNA) in the cytoplasm, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to and activates STING, an endoplasmic reticulum-resident protein. This activation leads to the recruitment and phosphorylation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus to drive the expression of type I interferons (IFN-I), such as IFN-β, and other pro-inflammatory cytokines and chemokines.[3]
Mechanism of SN38-Mediated cGAS-STING Activation
SN38-induced DNA damage is the primary instigator of cGAS-STING pathway activation. The accumulation of DSBs can lead to the formation of micronuclei and the subsequent release of fragmented DNA into the cytoplasm, where it can be sensed by cGAS.[4]
Another proposed mechanism involves the release of DNA-containing exosomes from SN38-treated tumor cells. These exosomes can be taken up by antigen-presenting cells (APCs), such as dendritic cells (DCs), delivering their DNA cargo into the cytoplasm of the APC and thereby activating the cGAS-STING pathway in a non-cell-autonomous manner.[5] This intercellular transfer of immunostimulatory signals is crucial for priming an effective anti-tumor T-cell response.
dot
Caption: SN38-induced cGAS-STING signaling pathway.
Immunological Consequences of cGAS-STING Activation by SN38
The activation of the cGAS-STING pathway by SN38 culminates in a multi-faceted anti-tumor immune response, characterized by:
-
Induction of Immunogenic Cell Death (ICD): SN38 promotes the release of damage-associated molecular patterns (DAMPs), a hallmark of ICD, which further enhances the recruitment and activation of immune cells.[6]
-
Dendritic Cell (DC) Maturation: Type I IFNs and other cytokines produced downstream of STING activation promote the maturation of DCs.[7] Mature DCs upregulate co-stimulatory molecules like CD80 and CD86, enhancing their ability to prime naive T cells.[8][9]
-
T-Cell Priming and Recruitment: Mature DCs present tumor antigens to naive CD8+ T cells, leading to their activation and differentiation into cytotoxic T lymphocytes (CTLs). The chemokines produced, such as CXCL10 and CCL5, further recruit these CTLs to the tumor microenvironment.
-
Enhanced Tumor Cell Killing: Infiltrating CTLs recognize and kill tumor cells, leading to tumor regression.
Quantitative Data on SN38-Mediated Immune Response
The following tables summarize quantitative data from preclinical studies investigating the immunological effects of SN38 and its formulations.
Table 1: In Vitro Cytotoxicity of SN38
| Cell Line | IC50 (µM) of SN38-loaded Nanoparticles | IC50 (µM) of Irinotecan (CPT-11) | Reference |
| A549 | 0.0005 - 0.194 | 6.37 - 265.04 | |
| PC3 | 0.0005 - 0.194 | 6.37 - 265.04 | |
| BT549 | 0.0005 - 0.194 | 6.37 - 265.04 | |
| HT29 | 0.0005 - 0.194 | 6.37 - 265.04 | |
| A2780 | 0.0005 - 0.194 | 6.37 - 265.04 | |
| A431 | 0.0005 - 0.194 | 6.37 - 265.04 | |
| MIA PaCa-2 | 0.0005 - 0.194 | 6.37 - 265.04 |
Table 2: In Vivo Tumor Growth Inhibition by SN38 Formulations
| Tumor Model | Treatment | Tumor Growth Inhibition (%) | Cure Rate (%) | Reference |
| MC38 | OxPt/SN38 + αPD-L1 | 97.4 | 40.0 | [10] |
| CT26 | OxPt/SN38 + αPD-L1 | 98.6 | 33.3 | [11] |
| HCT-116 | SPESN38-5 IV | 96.6 | Not Reported | |
| E0771 | SN38-NPs | 82.6 | Not Reported | [5] |
Table 3: Impact of SN38 Formulations on Immune Cell Populations In Vivo
| Treatment | Immune Cell Population | Fold Increase vs. Control | Reference |
| PolySTING | CD8+ T cells in TME | 4.8 | [12] |
| PolySTING | cDC1s in tumor | 7.1 | [13] |
| 3P-SN38@SR717 | CD8+ T cells | Significant Increase | [7] |
| 3P-SN38@SR717 | Mature Dendritic Cells | Significant Increase | [7] |
| 3P-SN38@SR717 | M1-type Macrophages | Significant Increase | [7] |
Experimental Protocols
Detailed methodologies are crucial for the accurate investigation of the SN38-cGAS-STING axis.
Western Blot for cGAS-STING Pathway Activation
This protocol details the detection of key phosphorylated proteins in the cGAS-STING pathway.
-
Cell Lysis:
-
Treat cells with SN38 at the desired concentration and time points.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine protein concentration using a BCA protein assay kit.
-
-
SDS-PAGE and Western Transfer:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate proteins on a polyacrylamide gel by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against p-STING, p-TBK1, and p-IRF3 overnight at 4°C.[1][14]
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
dot
References
- 1. researchgate.net [researchgate.net]
- 2. CD80 and CD86 knockdown in dendritic cells regulates Th1/Th2 cytokine production in asthmatic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TBK1 recruitment to STING activates both IRF3 and NF-κB that mediate immune defense against tumors and viral infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. In vitro and in vivo evaluation of SN-38 nanocrystals with different particle sizes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Co-delivery of SN38 and SR717 activates cGAS-STING for near-infrared II image-guided chemoimmunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dendritic Cells: The Long and Evolving Road towards Successful Targetability in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular signatures of maturing dendritic cells: implications for testing the quality of dendritic cell therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of O-GlcNAc transferase activates type I interferon-dependent antitumor immunity by bridging cGAS-STING pathway | eLife [elifesciences.org]
- 11. Two-Stage SN38 Release from a Core–Shell Nanoparticle Enhances Tumor Deposition and Antitumor Efficacy for Synergistic Combination with Immune Checkpoint Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comprehensive elaboration of the cGAS-STING signaling axis in cancer development and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structural basis of STING binding with and phosphorylation by TBK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Technical Guide to the Foundational Role of the STING Pathway in Cancer Immunology
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that serves as a key surveillance mechanism for detecting cytosolic DNA, a danger signal often associated with viral infections or cellular damage.[1] In the context of oncology, the cGAS-STING pathway has emerged as a pivotal link between the detection of tumor-derived DNA and the orchestration of a robust anti-tumor immune response.[2] Its ability to bridge innate and adaptive immunity has made it a highly attractive target for cancer immunotherapy, aiming to convert immunologically "cold" tumors, which lack immune cell infiltration, into "hot" tumors that are responsive to immune-based treatments like checkpoint inhibitors.[3][4][5] This guide provides an in-depth overview of the foundational mechanisms of the STING pathway, summarizes key quantitative data, details relevant experimental protocols, and visualizes the core processes.
The Core cGAS-STING Signaling Pathway
The canonical cGAS-STING pathway is initiated by the presence of double-stranded DNA (dsDNA) in the cytoplasm, which can originate from cancer cells due to genomic instability, mitochondrial damage, or cell death.[1][6]
-
DNA Sensing: The enzyme cyclic GMP-AMP synthase (cGAS) acts as the primary sensor for cytosolic dsDNA.[7][8] Upon binding to dsDNA, cGAS undergoes a conformational change and is catalytically activated.[9]
-
Second Messenger Synthesis: Activated cGAS synthesizes the second messenger cyclic guanosine (B1672433) monophosphate-adenosine monophosphate (2’3’-cGAMP).[8][10]
-
STING Activation: cGAMP binds to the STING protein, which is anchored in the membrane of the endoplasmic reticulum (ER).[3] This binding event induces a conformational change in STING, leading to its dimerization and translocation from the ER to the Golgi apparatus.[3][11]
-
Downstream Kinase Recruitment: In the Golgi, the activated STING dimer recruits and activates TANK-binding kinase 1 (TBK1).[3][11]
-
IRF3 and NF-κB Activation: TBK1 phosphorylates both STING itself and the transcription factor Interferon Regulatory Factor 3 (IRF3).[3][9] Phosphorylated IRF3 forms a homodimer, translocates to the nucleus, and drives the transcription of Type I interferons (IFN-α and IFN-β).[3][8] Concurrently, STING activation can also lead to the activation of the NF-κB pathway, promoting the expression of various pro-inflammatory cytokines.[11][12]
Orchestration of Anti-Tumor Immunity
The production of Type I interferons and other cytokines following STING activation initiates a powerful, multi-faceted anti-tumor immune response.
-
Dendritic Cell (DC) Maturation: Type I IFNs are critical for the maturation and activation of DCs.[7] Activated DCs enhance their antigen presentation capabilities, processing tumor-associated antigens and presenting them to T cells.[10]
-
T Cell Priming and Recruitment: Mature DCs migrate to draining lymph nodes to prime naive CD8+ T cells, leading to the generation of tumor-specific cytotoxic T lymphocytes (CTLs).[7]
-
Chemokine Production: STING activation promotes the production of chemokines such as CXCL9 and CXCL10, which are essential for recruiting activated CTLs and Natural Killer (NK) cells into the tumor microenvironment (TME).[2][12]
-
Enhanced Cytotoxicity: The influx of CTLs and NK cells leads to direct killing of cancer cells, transforming the TME from an immune-suppressed to an immune-active state.[2]
Quantitative Data on STING in Solid Tumors
Quantitative analysis of STING expression has revealed its significant correlation with clinical outcomes and immune status in various cancers.
Table 1: Prognostic Significance of STING Expression in Tumor Cells This table summarizes a meta-analysis of multiple studies investigating the relationship between STING expression in tumor cells and patient survival outcomes.
| Survival Metric | Hazard Ratio (HR) | 95% Confidence Interval (CI) | p-value | Implication |
| DFS/RFS (Overall) | 0.656 | 0.455–0.946 | 0.024 | High STING expression is associated with better disease-free/recurrence-free survival.[13] |
| DFS (Subgroup) | 0.622 | 0.428–0.903 | 0.012 | Strong association with better disease-free survival.[13] |
| OS (Overall) | 0.779 | 0.534–1.136 | 0.194 | No statistically significant association with overall survival.[13] |
| OS (Multivariate) | 0.587 | 0.424–0.814 | 0.001 | High STING expression is associated with better overall survival in multivariate analyses.[13] |
| DFS: Disease-Free Survival; RFS: Recurrence-Free Survival; OS: Overall Survival. Data sourced from a systematic review and meta-analysis.[13] |
Table 2: STING Expression Across Tumor Types and Correlation with PD-L1 This table presents data from a large-scale immunohistochemistry analysis of over 18,000 tumor samples.
| Cancer Type | % STING-Positive Tumor Cells | Correlation with PD-L1 Positivity |
| Breast Carcinoma | 98.6% | Significant (p < 0.0001) |
| Colon Adenocarcinoma | 99.3% | Significant (p < 0.0001) |
| Lung Adenocarcinoma | 98.7% | Significant (p < 0.0001) |
| Ovarian Carcinoma | 99.1% | Significant (p < 0.0001) |
| Pancreatic Adenocarcinoma | 100% | Significant (p < 0.0001) |
| Prostate Adenocarcinoma | 98.9% | Significant (p < 0.0001) |
| Data shows high prevalence of STING protein in various cancers and a strong positive relationship between STING expression in tumor cells and the expression of the immune checkpoint molecule PD-L1.[14] |
Key Experimental Protocols
Studying the STING pathway involves specific in vitro methodologies to induce and assess its activation. The following protocol is a standard approach used in many research laboratories.[15]
Protocol: In Vitro Induction and Assessment of cGAS-STING Pathway Activation
-
Preparation of dsDNA Probes:
-
Synthesize complementary 80 bp single-stranded DNA (ssDNA) oligonucleotides. The DNA sequence is typically not critical for cGAS recognition.[15]
-
Anneal the sense and anti-sense ssDNA strands in an annealing buffer (e.g., 10 mM Tris, 50 mM NaCl, 1 mM EDTA) by heating to 95°C for 5 minutes, followed by slow cooling to room temperature. This creates dsDNA probes.[15]
-
-
Cell Culture and Transfection:
-
Culture murine or human cell lines known to express cGAS and STING (e.g., Mouse Embryonic Fibroblasts (MEFs), THP-1 monocytes).[3][15]
-
Transfect the prepared dsDNA probes into the cells using a lipid-based transfection reagent (e.g., Lipofectamine). This delivers the DNA into the cytoplasm, mimicking the trigger for cGAS.
-
-
Assessment of Pathway Activation (6-24 hours post-transfection):
-
Western Blot Analysis: Lyse the cells and perform Western blotting to detect the phosphorylation of key signaling proteins.[3]
-
Gene Expression Analysis (RT-qPCR): Extract total RNA from the cells, reverse transcribe it to cDNA, and perform quantitative PCR.
-
STING Agonists for Cancer Therapy
Given the pathway's potent anti-tumor effects, the development of STING agonists has become a major focus of cancer immunotherapy research.[16][17] These agents are designed to directly activate STING, bypassing the need for endogenous cGAMP, thereby initiating a robust immune response even in tumors with low immunogenicity.[18]
Table 3: Profile of Selected STING Agonists in Development
| Agonist | Type | Administration Route | Development Status (Selected Trials) | Key Findings / Rationale |
| ADU-S100 (Mirolimod) | Synthetic cyclic dinucleotide (CDN) | Intratumoral | Phase II (NCT03172935) - Terminated due to unsatisfactory efficacy.[3] | Designed as a direct mimic of natural CDNs; preclinical studies showed potent anti-tumor efficacy.[3] |
| BMS-986301 | CDN | Intratumoral, Intravenous | Phase I/II (NCT03956680) - In combination with Nivolumab and Ipilimumab.[19] | Aims to enhance the effects of immune checkpoint inhibitors.[17] |
| SB 11285 | Non-CDN | Intratumoral, Intravenous | Phase I/II (NCT04096638) - In combination with Nivolumab.[19] | Non-nucleotide structure may offer different pharmacokinetic properties. |
| E-7766 | Non-CDN | Intratumoral | Phase I (NCT04144140) - For advanced solid tumors and lymphomas.[4][5] | A novel non-CDN agonist being evaluated for safety and preliminary efficacy.[4][5] |
While early clinical trials of first-generation STING agonists have shown modest efficacy, research is ongoing to overcome challenges such as targeted delivery and systemic inflammation.[17] Newer strategies, including antibody-drug conjugates (ADCs) that deliver a STING agonist directly to tumor cells, are in development to improve the therapeutic window.[20]
Conclusion
The cGAS-STING pathway is a fundamental mechanism of innate immunity with a profound and complex role in shaping the anti-tumor immune response. Foundational research has elucidated its core signaling cascade and its ability to convert immunologically cold tumors into hot, T-cell-inflamed environments. While high STING expression often correlates with improved prognosis and immune activity, the clinical translation of STING agonists has faced initial hurdles. Future research and drug development will focus on novel delivery systems, combination therapies with checkpoint inhibitors and radiation, and patient stratification strategies to fully harness the therapeutic potential of this powerful pathway.[16][17]
References
- 1. Every step you take: STING pathway key to tumor immunity - UChicago Medicine [uchicagomedicine.org]
- 2. The cGAS‒STING pathway in cancer immunity: mechanisms, challenges, and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Small-Molecule STING Activators for Cancer Immunotherapy | MDPI [mdpi.com]
- 4. Frontiers | Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects [frontiersin.org]
- 5. Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The evolution of STING signaling and its implication in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unlocking the therapeutic potential of the STING signaling pathway in anti-tumor treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The activation of cGAS-STING pathway offers novel therapeutic opportunities in cancers [frontiersin.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Antiviral and immune modulatory activities of STING agonists in a mouse model of persistent hepatitis B virus infection | PLOS Pathogens [journals.plos.org]
- 11. researchgate.net [researchgate.net]
- 12. The cGAS/STING Pathway: A Novel Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Prognostic significance of STING expression in solid tumor: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. The Development of STING Agonists and Emerging Results as a Cancer Immunotherapy | Sweis Lab | University of Chicago [sweislab.uchicago.edu]
- 18. researchgate.net [researchgate.net]
- 19. Trial watch: STING agonists in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pnas.org [pnas.org]
Methodological & Application
Application Notes and Protocols for In Vivo Evaluation of STING Agonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that, when activated, can drive potent anti-tumor immunity. STING agonists are a promising class of therapeutics being investigated for cancer immunotherapy.[1] Activation of STING in tumor cells and tumor-infiltrating immune cells, particularly dendritic cells (DCs), initiates a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[2][3][4][5] This, in turn, promotes the maturation of antigen-presenting cells (APCs), enhances the cross-priming of tumor-specific CD8+ T cells, and facilitates their recruitment into the tumor microenvironment to mediate tumor cell killing.[3][6]
These application notes provide a generalized in vivo experimental protocol for the evaluation of a novel STING agonist, here referred to as "STING agonist-38," based on common methodologies reported for various STING agonists in preclinical studies.
STING Signaling Pathway
The STING signaling pathway is initiated by the recognition of cytosolic double-stranded DNA (dsDNA) by cyclic GMP-AMP synthase (cGAS).[3] Upon binding to dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP), which then binds to and activates STING, a transmembrane protein residing in the endoplasmic reticulum (ER).[3][7] This binding event triggers a conformational change in STING, leading to its translocation from the ER to the Golgi apparatus.[3][8] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING and the transcription factor interferon regulatory factor 3 (IRF3).[7][8] Phosphorylated IRF3 dimerizes and translocates to the nucleus to induce the transcription of type I IFNs (e.g., IFN-β).[7][8] Activated STING can also lead to the activation of the NF-κB pathway, resulting in the production of various pro-inflammatory cytokines.[5]
Caption: The cGAS-STING signaling pathway.
In Vivo Experimental Workflow for this compound
A typical in vivo study to evaluate the anti-tumor efficacy of a STING agonist involves several key steps, from animal model selection and tumor implantation to treatment administration and endpoint analysis.
Caption: A generalized in vivo experimental workflow.
Detailed Experimental Protocols
Animal Models and Tumor Cell Lines
-
Animal Models: Syngeneic mouse models are essential for studying immuno-oncology agents. Commonly used strains include C57BL/6 and BALB/c mice, typically 6-8 weeks old.[7] The choice of strain should be compatible with the selected tumor cell line.
-
Tumor Cell Lines:
-
MC38 (Colon adenocarcinoma): Often used in C57BL/6 mice. This model is considered immunologically "hot" or responsive to immunotherapy.[9]
-
CT26 (Colon carcinoma): Commonly used in BALB/c mice. This is another immunologically responsive tumor model.[10]
-
B16-F10 (Melanoma): Used in C57BL/6 mice. This model is considered poorly immunogenic or "cold" and is often used to test the ability of a therapeutic to induce an immune response.[11]
-
-
Cell Culture: Tumor cells should be cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells should be maintained in a humidified incubator at 37°C with 5% CO2 and confirmed to be free of mycoplasma before implantation.
Tumor Implantation and Monitoring
-
Implantation: Harvest tumor cells during their exponential growth phase. Resuspend the cells in sterile, serum-free media or phosphate-buffered saline (PBS) at a concentration of 1 x 10^6 to 5 x 10^6 cells per 100 µL. Inject the cell suspension subcutaneously into the right flank of the mice.[12]
-
Monitoring: Monitor tumor growth by measuring the length and width of the tumor with digital calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Randomization: Once tumors reach an average volume of approximately 80-120 mm³, randomize the mice into treatment groups (n=8-10 mice per group).
Dosing and Administration of this compound
-
Formulation: Prepare this compound in a sterile vehicle solution (e.g., PBS, saline, or a specific formulation buffer).
-
Administration Routes:
-
Intratumoral (IT): This route delivers the agonist directly to the tumor microenvironment, maximizing local concentration and activation of immune cells within the tumor.[12]
-
Subcutaneous (SC) or Intravenous (IV): Systemic administration is desirable for treating metastatic disease.[10][11] The choice between SC and IV will depend on the pharmacokinetic properties of the compound.
-
-
Dosing Regimen:
-
The optimal dose and schedule should be determined in preliminary dose-finding studies.
-
A representative IT dosing regimen could be 10-100 µg per mouse, administered once or multiple times (e.g., every 3-4 days for 2-3 doses).[10][12]
-
A representative SC or IV dosing regimen could range from 0.5 to 5 mg/kg.[10][11]
-
Endpoint Analysis
-
Anti-Tumor Efficacy:
-
Continue to monitor tumor volume and body weight throughout the study.
-
The primary efficacy endpoint is often tumor growth inhibition (TGI).
-
Survival can be a secondary endpoint, with euthanasia performed when tumors reach a predetermined size (e.g., >2000 mm³) or if signs of excessive morbidity are observed.
-
-
Immunophenotyping by Flow Cytometry:
-
At a specified time point after the last dose (e.g., 24-72 hours), or at the end of the study, harvest tumors, spleens, and tumor-draining lymph nodes.
-
Process tissues into single-cell suspensions.
-
Stain cells with fluorescently labeled antibodies against immune cell markers to quantify changes in immune cell populations (e.g., CD8+ T cells, CD4+ T cells, regulatory T cells, NK cells, dendritic cells, macrophages).
-
-
Cytokine Analysis:
-
Collect blood via cardiac puncture or tail vein bleed to obtain serum.
-
Prepare tumor lysates.
-
Measure the levels of key cytokines such as IFN-β, TNF-α, IL-6, and various chemokines (e.g., CXCL9, CXCL10) using ELISA or multiplex bead array assays (e.g., Luminex).[12]
-
-
Histology and Immunohistochemistry (IHC):
-
Fix tumor tissues in 10% neutral buffered formalin and embed in paraffin.
-
Section the tissues and perform hematoxylin (B73222) and eosin (B541160) (H&E) staining to assess tumor morphology and necrosis.
-
Perform IHC to visualize the infiltration of specific immune cells (e.g., CD8+ T cells) within the tumor.
-
Quantitative Data Summary
The following tables provide a template for summarizing quantitative data from in vivo studies of STING agonists, with example data synthesized from typical results reported in the literature.
Table 1: Anti-Tumor Efficacy of this compound in MC38 Tumor Model
| Treatment Group | Dosing Route | Dose | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | Complete Responders |
| Vehicle | IT | - | 1500 ± 250 | - | 0/10 |
| This compound | IT | 25 µg | 600 ± 150 | 60 | 2/10 |
| This compound | IT | 100 µg | 250 ± 100 | 83 | 5/10 |
| Vehicle | SC | - | 1450 ± 200 | - | 0/10 |
| This compound | SC | 1 mg/kg | 800 ± 180 | 45 | 1/10 |
| This compound | SC | 5 mg/kg | 450 ± 120 | 69 | 3/10 |
Table 2: Immunophenotyping of Tumor Infiltrating Leukocytes (TILs)
| Treatment Group | % CD45+ Cells | % CD8+ T Cells (of CD45+) | % CD4+ T Cells (of CD45+) | CD8+/Treg Ratio | % NK Cells (of CD45+) | % CD11c+ DCs (of CD45+) |
| Vehicle | 15 ± 3 | 10 ± 2 | 18 ± 4 | 1.5 ± 0.3 | 5 ± 1 | 3 ± 0.8 |
| This compound (IT, 100 µg) | 35 ± 5 | 25 ± 4 | 20 ± 3 | 5.0 ± 0.8 | 12 ± 2 | 8 ± 1.5 |
| This compound (SC, 5 mg/kg) | 28 ± 4 | 20 ± 3 | 19 ± 3 | 4.2 ± 0.6 | 10 ± 1.5 | 6 ± 1.2 |
Table 3: Cytokine Levels in Tumor Lysates (24h post-dose)
| Treatment Group | IFN-β (pg/mg protein) | TNF-α (pg/mg protein) | CXCL10 (pg/mg protein) |
| Vehicle | <10 | 50 ± 15 | 200 ± 50 |
| This compound (IT, 100 µg) | 500 ± 120 | 450 ± 80 | 2500 ± 400 |
| This compound (SC, 5 mg/kg) | 350 ± 90 | 300 ± 60 | 1800 ± 300 |
Conclusion
The successful in vivo evaluation of a novel STING agonist like "this compound" requires a systematic approach using well-characterized syngeneic tumor models. The protocols outlined above provide a comprehensive framework for assessing the anti-tumor efficacy and characterizing the immunological mechanism of action. Careful execution of these experiments and thorough analysis of the resulting data are crucial for advancing promising STING agonists through the drug development pipeline. The combination of STING agonists with other immunotherapies, such as immune checkpoint inhibitors, has shown synergistic effects in preclinical models and represents a key area for future investigation.[10][13]
References
- 1. What are STING agonists and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 2. Discovery and Mechanistic Study of a Novel Human STING Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. STING pathway agonism as a cancer therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Trial watch: STING agonists in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. STING Agonists and How to Reach Their Full Potential in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Small-Molecule STING Activators for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Conjugated STING agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Brief report: STING expressed in tumor and non-tumor compartments has distinct roles in regulating anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Systemic administration of STING agonist promotes myeloid cells maturation and antitumor immunity through regulating hematopoietic stem and progenitor cell fate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for the Use of SN38 as a STING Pathway Modulator in Murine Cancer Models
Disclaimer: The compound "STING agonist-38" was not identified in the available literature. This document focuses on SN38, a topoisomerase I inhibitor and the active metabolite of irinotecan, which has been demonstrated to indirectly activate the STING (Stimulator of Interferon Genes) pathway by inducing DNA damage. It is presumed that the user is interested in the application of SN38 for its STING-mediated immunomodulatory effects in mouse models.
Introduction
SN38 is a potent topoisomerase I inhibitor that exerts its cytotoxic effects by trapping topoisomerase I-DNA cleavage complexes, leading to DNA double-strand breaks. This DNA damage can result in the accumulation of cytosolic DNA fragments, which are detected by the cyclic GMP-AMP synthase (cGAS). Upon binding to cytosolic DNA, cGAS synthesizes cyclic GMP-AMP (cGAMP), which in turn binds to and activates the STING protein located on the endoplasmic reticulum. Activation of STING initiates a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, thereby stimulating an innate immune response and promoting an adaptive anti-tumor immunity. Due to its poor solubility, SN38 is often formulated into nanoparticles (NPs) for in vivo applications to improve its bioavailability and tumor delivery.
Mechanism of Action: SN38-Induced STING Pathway Activation
SN38's primary mechanism of anti-cancer activity is the inhibition of topoisomerase I, which leads to DNA damage. This damage can subsequently trigger an immune response through the cGAS-STING pathway.
Data Presentation
In Vivo Efficacy of SN38 Nanoparticle Formulations in Murine Cancer Models
| Mouse Model | Cancer Type | SN38 Formulation | Dose and Route | Treatment Schedule | Outcome | Reference |
| E0771 | Breast Cancer | Polymeric SN38-NPs | Not specified | Not specified | Tumor Suppression Rate (TSR%): 82.6% | [1][2] |
| 4T1 | Breast Cancer | HSA-PLA (SN-38) | 40 mg/kg, IV | Two injections | Significant tumor growth inhibition compared to control | |
| MDA-MB-231 | Breast Cancer | HSA-PLA (SN-38) | 20 mg/kg, IV | Multiple doses | Significant tumor growth suppression | |
| Neuroblastoma Xenograft | Neuroblastoma | SN38-TS NPs | Not specified | 8, 8, and 16 doses | Superior efficacy compared to irinotecan, cures obtained | [3] |
| MC38 | Colorectal Cancer | OxPt/SN38 | 6.2 mg/kg SN38 equiv, IV | Every 3 days for 8 doses | 99.6% tumor growth inhibition (with αPD-L1) | [3] |
| CT26 | Colorectal Cancer | OxPt/SN38 | 6.2 mg/kg SN38 equiv, IV | Every 3 days for 6 doses | Significant tumor growth inhibition | [3] |
In Vitro Cytotoxicity of SN38 Formulations
| Cell Line | Cancer Type | SN38 Formulation | IC50 | Reference |
| Multiple Cancer Cell Lines | Various | HSA-PLA (SN-38) | 0.5–194 nM | |
| U87MG | Glioblastoma | RGD-uIONP/SN38 | 30.9 ± 2.2 nM | [4] |
| HCT116p53+/+ | Colon Cancer | SN38 | 100 nM | [5] |
| C-26 | Colon Cancer | SLN-SN38 | 1148.0 nM | [4] |
| HT-116 | Colon Cancer | SLN-SN38 | 220.6 nM | [4] |
Experimental Protocols
Protocol 1: Preparation of Polymeric SN38 Nanoparticles (SN38-NPs)
This protocol is a generalized procedure based on the principles of nanoparticle formulation for poorly soluble drugs like SN38. Specific details may need optimization based on the chosen polymer and desired nanoparticle characteristics. A common method is the modified emulsification-solvent evaporation technique.[6]
Materials:
-
SN38
-
Poly(lactic-co-glycolic acid) (PLGA) or other suitable polymer
-
Dichloromethane (DCM) or other organic solvent
-
Polyvinyl alcohol (PVA) solution (e.g., 0.5% w/v in water)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Deionized water
-
Probe sonicator
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of SN38 and PLGA in an organic solvent like DCM. A small amount of DMSO can be used to aid the dissolution of SN38.
-
Aqueous Phase Preparation: Prepare an aqueous solution of a stabilizer, such as PVA.
-
Emulsification: Add the organic phase to the aqueous phase under vigorous stirring or sonication to form an oil-in-water (O/W) emulsion. The sonication is typically performed in an ice bath to prevent overheating.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the SN38-NPs.
-
Washing: Wash the pellet with deionized water multiple times to remove excess PVA and unencapsulated drug.
-
Resuspension: Resuspend the final SN38-NP pellet in a suitable vehicle for in vivo administration, such as sterile phosphate-buffered saline (PBS) or saline.
-
Characterization: Characterize the nanoparticles for size, zeta potential, drug loading, and encapsulation efficiency.
Protocol 2: In Vivo Anti-Tumor Efficacy Study in a Syngeneic Mouse Model (E0771 Breast Cancer)
This protocol outlines a general procedure for assessing the anti-tumor efficacy of SN38-NPs in the E0771 murine breast cancer model.[7][8][9]
Materials:
-
6-8 week old female C57BL/6 mice
-
E0771 murine breast adenocarcinoma cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Hank's Balanced Salt Solution (HBSS) or PBS
-
SN38-NPs formulated in a sterile vehicle
-
Vehicle control (e.g., sterile PBS)
-
Syringes and needles (25-27 gauge)
-
Calipers for tumor measurement
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Cell Culture: Culture E0771 cells in complete medium until they reach 70-80% confluency.
-
Tumor Cell Implantation:
-
Tumor Growth Monitoring:
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Measure tumor volume every 2-3 days using calipers. The formula Volume = 0.5 x (Length x Width²) is commonly used.[6]
-
-
Randomization and Treatment:
-
When tumors reach the desired size, randomize the mice into treatment and control groups (n=5-10 mice per group).
-
Administer SN38-NPs or vehicle control via the desired route (e.g., intravenous tail vein injection). The dose and schedule will depend on the specific formulation and pre-determined maximum tolerated dose (MTD).
-
-
Efficacy Assessment:
-
Continue to monitor tumor growth and body weight throughout the study.
-
The primary endpoint is typically tumor growth inhibition. Survival can be a secondary endpoint.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
Protocol 3: Pharmacodynamic Analysis of STING Pathway Activation
To confirm that the anti-tumor effects of SN38 are mediated, at least in part, by STING activation, pharmacodynamic studies can be performed.
1. Cytokine and Chemokine Analysis:
-
Sample Collection: Collect blood (for serum/plasma) and tumor tissue from treated and control mice at various time points after SN38-NP administration (e.g., 6, 24, 48 hours).
-
Cytokine Measurement:
2. Immune Cell Infiltration Analysis:
-
Tissue Processing: Excise tumors and prepare single-cell suspensions. Spleens and draining lymph nodes can also be collected.
-
Flow Cytometry:
-
Stain the single-cell suspensions with fluorescently labeled antibodies against various immune cell markers to quantify the infiltration and activation status of different immune cell populations.
-
Key populations to analyze include:
-
CD8+ cytotoxic T lymphocytes (CTLs) (CD3+, CD8+)
-
CD4+ helper T cells (CD3+, CD4+)
-
Natural Killer (NK) cells (NK1.1+, CD3-)
-
Dendritic cells (DCs) (CD11c+)
-
Macrophages (F4/80+, CD11b+)
-
-
Activation markers such as CD69, CD80, CD86 on DCs, and granzyme B expression in CTLs can also be assessed.[11]
-
3. Gene Expression Analysis:
-
RNA Extraction: Extract total RNA from tumor tissue.
-
RT-qPCR: Perform reverse transcription quantitative PCR (RT-qPCR) to measure the expression levels of STING pathway-related genes, such as Ifnb1, Tbk1, Irf3, and downstream interferon-stimulated genes (ISGs) like Cxcl10, Isg15, and Oas1.
Conclusion
SN38, particularly when delivered via nanoparticle formulations, represents a promising therapeutic strategy that combines direct cytotoxicity with immune system activation through the cGAS-STING pathway. The protocols and data presented here provide a framework for researchers to design and execute preclinical studies to evaluate the efficacy and mechanism of action of SN38 as a STING pathway modulator in murine cancer models. Careful optimization of the formulation, dosing regimen, and analytical methods is crucial for obtaining robust and reproducible results.
References
- 1. In situ activation of STING pathway with polymeric SN38 for cancer chemoimmunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Two-Stage SN38 Release from a Core–Shell Nanoparticle Enhances Tumor Deposition and Antitumor Efficacy for Synergistic Combination with Immune Checkpoint Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research Progress of SN38 Drug Delivery System in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Radiation and SN38 treatments modulate the expression of microRNAs, cytokines and chemokines in colon cancer cells in a p53-directed manner - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Animals and tumor cell implantation [bio-protocol.org]
- 9. journals.biologists.com [journals.biologists.com]
- 10. jitc.bmj.com [jitc.bmj.com]
- 11. STING activation promotes robust immune response and NK cell–mediated tumor regression in glioblastoma models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dosing and Administration of Oral STING Agonist-38
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA, leading to the production of type I interferons and other pro-inflammatory cytokines. This response is pivotal in antitumor immunity, making STING an attractive target for cancer immunotherapy. Pharmacological activation of STING can convert immunologically "cold" tumors into "hot" tumors by promoting immune cell infiltration and activation. Oral STING Agonist-38 is a potent, non-nucleotide agonist of human STING designed for systemic oral administration to overcome the limitations of early-generation STING agonists that required intratumoral injection. These notes provide detailed protocols for the preclinical evaluation of Oral this compound.
STING Signaling Pathway
The canonical cGAS-STING signaling pathway is initiated by the presence of cytosolic double-stranded DNA (dsDNA), which can originate from pathogens or from damaged host cells, such as cancer cells. The enzyme cyclic GMP-AMP synthase (cGAS) binds to this dsDNA and synthesizes the second messenger cyclic GMP-AMP (cGAMP).[1][2][3] cGAMP then binds to STING, a protein located on the endoplasmic reticulum (ER) membrane.[1][3] This binding event triggers a conformational change in STING, leading to its dimerization and translocation from the ER to the Golgi apparatus.[1] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING and the transcription factor Interferon Regulatory Factor 3 (IRF3).[1][2] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (e.g., IFN-α and IFN-β).[1][2] Activated STING can also induce the activation of the NF-κB pathway, leading to the production of various pro-inflammatory cytokines.[2][4]
Quantitative Data Summary
The following tables summarize representative preclinical data for orally available STING agonists, which can be used as a reference for designing experiments with Oral this compound.
Table 1: In Vitro Activity of Oral STING Agonists
| Compound | Cell Line | Assay | EC50 (nM) | Reference |
|---|---|---|---|---|
| MSA-2 | THP-1 | IFN-β Secretion | 8 ± 7 (covalent dimer) | [5] |
| ZSSW21040164 | - | IFN-β Activity | "Remarkable" | [6] |
| ZSA-51 | - | STING Activation | Nanomolar range |[7] |
Table 2: In Vivo Dosing and Efficacy of Oral STING Agonists in Murine Models
| Compound | Mouse Model | Tumor Model | Dosing Regimen | Efficacy | Reference |
|---|---|---|---|---|---|
| MSA-2 | C57BL/6 | MC38 Colorectal | 60 mg/kg, oral | Tumor regression, durable immunity | [5] |
| ZSSW21040164 | - | H22, MC38, CT-26 | Oral administration | Significant anti-tumor effect | [6] |
| ZSA-51 | - | Colon, Pancreatic | Oral administration | Potent antitumor efficacy | [7] |
| MSA-2 (combo) | - | MC38, CT26, B16-F10, LL-2 | Oral, with anti-PD-1 | Synergistic inhibition of tumor growth |[8] |
Experimental Protocols
Protocol 1: In Vitro STING Activation Assay
This protocol describes how to measure the activation of the STING pathway in a human monocytic cell line (e.g., THP-1) by quantifying the secretion of IFN-β.
Materials:
-
THP-1 cells (ATCC TIB-202)
-
RPMI-1640 medium with 10% FBS
-
Oral this compound
-
Human IFN-β ELISA kit
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed THP-1 cells in a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of complete RPMI-1640 medium.
-
Compound Preparation: Prepare a 2X stock solution of Oral this compound by serially diluting it in culture medium.
-
Cell Treatment: Add 100 µL of the 2X compound solution to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes and carefully collect the supernatant.
-
ELISA: Quantify the concentration of IFN-β in the supernatant using a human IFN-β ELISA kit, following the manufacturer’s instructions.
-
Data Analysis: Plot the IFN-β concentration against the log of the compound concentration and determine the EC50 value using non-linear regression analysis.
Protocol 2: In Vivo Antitumor Efficacy Study in a Syngeneic Mouse Model
This protocol outlines a typical in vivo study to evaluate the antitumor efficacy of Oral this compound in a syngeneic mouse model, such as MC38 colorectal cancer in C57BL/6 mice.
Materials:
-
C57BL/6 mice (6-8 weeks old)
-
MC38 colorectal tumor cells
-
Oral this compound formulated for oral gavage
-
Vehicle control
-
Calipers
-
Sterile PBS
-
Animal handling and surgical equipment
Procedure:
-
Tumor Implantation: Subcutaneously inject 1 x 10^6 MC38 cells in 100 µL of sterile PBS into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach an average volume of approximately 100 mm³, randomize the mice into treatment groups (e.g., Vehicle control, Oral this compound, anti-PD-1 monotherapy, combination therapy).
-
Dosing: Administer Oral this compound via oral gavage at the predetermined dose (e.g., 60 mg/kg) and schedule (e.g., daily for 5 days). Administer other treatments as required.
-
Monitoring: Continue to monitor tumor volume and body weight throughout the study. Observe animals for any signs of toxicity.
-
Endpoint: The study endpoint may be reached when tumors in the control group exceed a certain volume (e.g., 2000 mm³), or at a predetermined time point. Euthanize mice according to institutional guidelines.
-
Data Analysis: Plot the mean tumor volume for each group over time. Analyze for statistical significance between groups. Survival curves can also be generated and analyzed using the log-rank test.
Safety and Handling
Oral this compound is an investigational compound. Researchers should wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound. All animal procedures must be conducted in accordance with approved Institutional Animal Care and Use Committee (IACUC) protocols.
Disclaimer
The information provided in these application notes is intended for research purposes only. The protocols and data are based on representative compounds and should be adapted and optimized for specific experimental conditions and for Oral this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Conjugated STING agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. An oral tricyclic STING agonist suppresses tumor growth through remodeling of the immune microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. STING Agonists and How to Reach Their Full Potential in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: SN-38 as an Indirect STING Agonist for Cancer Immunotherapy Research
Introduction
Recent research has identified 7-ethyl-10-hydroxycamptothecin (B187591) (SN-38), the active metabolite of the chemotherapeutic drug irinotecan, as a potent indirect activator of the Stimulator of Interferon Genes (STING) pathway.[1][2] This discovery has opened new avenues for its use in cancer chemoimmunotherapy. Unlike direct STING agonists that bind to the STING protein, SN-38 induces DNA damage in tumor cells. This leads to the release of cytosolic DNA, which is then detected by cyclic GMP-AMP synthase (cGAS), triggering the cGAS-STING signaling cascade.[2][3] This activation results in the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which are crucial for initiating a robust anti-tumor immune response.[3][4][5][6]
These application notes provide an overview of SN-38's mechanism as an indirect STING agonist and detailed protocols for its investigation in cancer immunotherapy research.
Mechanism of Action: SN-38 Indirectly Activates the STING Pathway
SN-38, a topoisomerase I inhibitor, induces DNA damage in cancer cells.[2] This cellular stress leads to the packaging of fragmented DNA into exosomes, which are then released by the tumor cells.[1][2] These DNA-containing exosomes can be taken up by antigen-presenting cells (APCs), such as dendritic cells (DCs), within the tumor microenvironment.[1][2] Once inside the APCs, the exosomal DNA is recognized by the cytosolic DNA sensor cGAS, which synthesizes cyclic GMP-AMP (cGAMP).[2][7] cGAMP then binds to and activates STING on the endoplasmic reticulum membrane.[3][8]
Activated STING translocates to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1).[8] TBK1, in turn, phosphorylates and activates Interferon Regulatory Factor 3 (IRF3).[3][8] Phosphorylated IRF3 dimerizes and translocates to the nucleus to induce the transcription of type I interferons, particularly IFN-β.[3][8] The secreted IFN-β then acts in an autocrine and paracrine manner to promote DC maturation, antigen presentation, and the priming of tumor antigen-specific CD8+ T cells, leading to a potent anti-tumor immune response.[3][5]
Data Presentation
In Vitro Efficacy of SN-38
| Cell Line | Treatment | Concentration (µM) | IFN-β Secretion (pg/mL) | Reference |
| E0771 (Breast Cancer) & BMDCs | SN-38 | Not Specified | Potent stimulation | [1] |
| THP-1 (Monocyte) | M-22-1 (Reference) | 0.66 | EC50 | [9] |
| HEK293 (with STING variants) | CS-1018, CS-1020, CS-1010 | Not Specified | More potent than cGAMP | [10] |
In Vivo Anti-Tumor Efficacy
| Tumor Model | Treatment | Dosage | Tumor Suppression Rate (%) | Complete Responses | Reference |
| E0771 (Breast Cancer) | SN-38-NPs | Not Specified | 82.6 | Not Specified | [1][2] |
| MC38 (Colon Cancer) | MSA-1 | 4, 20, 100 µg | Dose-dependent | Not Specified | [11] |
| MC38 (Colon Cancer) | CS-1018 | 5, 25 µg | Not Specified | 25%, 75% | [10] |
| MC38 (Colon Cancer) | CS-1020 | 5, 25 µg | Not Specified | 63%, 88% | [10] |
| MC38 (Colon Cancer) | CS-1010 | 5 µg | Not Specified | 100% | [10] |
| B16F10 (Melanoma) | CS-1018 | 100 µg | Not Specified | 3/8 mice | [10] |
Note: Data for other STING agonists are included to provide a broader context of in vivo anti-tumor efficacy achievable through STING pathway activation.
Experimental Protocols
Protocol 1: In Vitro Assessment of SN-38 Induced STING Activation
Objective: To determine if SN-38 treatment of tumor cells leads to the activation of the STING pathway in co-cultured immune cells.
Materials:
-
Tumor cell line (e.g., E0771, MC38)
-
Bone marrow-derived dendritic cells (BMDCs) or a reporter cell line (e.g., THP-1 Dual™ KI-hSTING-R232)
-
SN-38
-
Cell culture medium and supplements
-
ELISA kit for IFN-β
-
Flow cytometer and antibodies for DC maturation markers (CD80, CD86)
-
Exosome isolation kit
Workflow Diagram:
Procedure:
-
Tumor Cell Treatment:
-
Plate tumor cells and allow them to adhere overnight.
-
Treat the cells with varying concentrations of SN-38 for 24-48 hours. Include a vehicle control.
-
-
Exosome Isolation and Treatment of BMDCs (Parallel to Co-culture):
-
Collect the supernatant from the SN-38 treated tumor cells.
-
Isolate exosomes using a commercially available kit according to the manufacturer's instructions.
-
Culture BMDCs and treat them with the isolated exosomes for 24 hours.
-
-
Co-culture of Tumor Cells and BMDCs:
-
After SN-38 treatment, wash the tumor cells to remove excess drug.
-
Add BMDCs to the tumor cell culture at a suitable ratio (e.g., 1:1).
-
Co-culture for 24-48 hours.
-
-
Analysis:
-
IFN-β Secretion: Collect the supernatant from the co-culture or the exosome-treated BMDCs. Quantify the concentration of IFN-β using an ELISA kit.
-
DC Maturation: Harvest the BMDCs from the co-culture or exosome treatment. Stain with fluorescently labeled antibodies against CD80 and CD86 and analyze by flow cytometry to assess maturation status.
-
Protocol 2: In Vivo Evaluation of SN-38 Nanoparticles for Anti-Tumor Immunity
Objective: To assess the in vivo anti-tumor efficacy of SN-38 formulated in nanoparticles (SN-38-NPs) and to confirm the involvement of the STING pathway.
Materials:
-
Syngeneic mouse tumor model (e.g., C57BL/6 mice and E0771 or MC38 tumor cells)
-
SN-38-NPs (preparation of polymeric-SN38 conjugate that self-assembles into nanoparticles is required)[1][2]
-
Control nanoparticles (without SN-38)
-
Calipers for tumor measurement
-
Flow cytometer and antibodies for immune cell profiling (e.g., CD8, CD4, NK cells)
-
ELISA kits for cytokines (IFN-β, TNF-α, IL-6)
-
STING-deficient mice (STINGgt/gt) for mechanism validation[11]
Workflow Diagram:
Procedure:
-
Tumor Implantation:
-
Inject tumor cells subcutaneously into the flank of wild-type and STING-deficient mice.
-
Allow tumors to grow to a palpable size (e.g., ~100 mm³).
-
-
Treatment:
-
Randomize mice into treatment groups (e.g., Vehicle, Control-NPs, SN-38-NPs).
-
Administer treatment, typically via intratumoral injection, at specified time points.
-
-
Efficacy Assessment:
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor animal survival. The tumor suppression rate can be calculated based on the reduction in tumor volume compared to the control group.
-
-
Immunological Analysis:
-
At a specified time point post-treatment, euthanize a subset of mice from each group.
-
Excise tumors and prepare single-cell suspensions.
-
Analyze the immune cell infiltrate (e.g., CD8+ T cells, NK cells) by flow cytometry.
-
Measure cytokine levels (e.g., IFN-β, TNF-α, IL-6) in tumor homogenates by ELISA.
-
-
Memory Response (for mice with complete tumor regression):
-
Rechallenge tumor-free mice with the same tumor cells on the opposite flank to assess for the development of immunological memory.
-
SN-38 represents a novel approach to cancer immunotherapy by indirectly activating the STING pathway through the induction of DNA damage and the subsequent release of DNA-containing exosomes. This mechanism of action provides a strong rationale for its investigation as a chemoimmunotherapeutic agent. The protocols outlined above provide a framework for researchers to explore the immunological effects of SN-38 and to evaluate its therapeutic potential in preclinical cancer models. Further research is warranted to optimize its delivery, potentially through nanoparticle formulations, to maximize its anti-tumor efficacy while minimizing systemic toxicity.
References
- 1. In situ activation of STING pathway with polymeric SN38 for cancer chemoimmunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. STING pathway agonism as a cancer therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. williamscancerinstitute.com [williamscancerinstitute.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical and Biomolecular Strategies for STING Pathway Activation in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. | BioWorld [bioworld.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Combining STING Agonists with Checkpoint Inhibitors for Cancer Immunotherapy
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The activation of the innate immune system through the Stimulator of Interferon Genes (STING) pathway has emerged as a promising strategy in cancer immunotherapy. STING agonists can transform immunologically "cold" tumors, which lack immune cell infiltration, into "hot" tumors that are more responsive to immune checkpoint inhibitors (ICIs).[1][2] This document provides a detailed overview of the rationale, experimental protocols, and expected outcomes for combining STING agonists with checkpoint inhibitors, such as anti-PD-1 or anti-PD-L1 antibodies.
The cGAS-STING pathway is a critical component of the innate immune system that detects cytosolic DNA, a danger signal often present in cancer cells due to genomic instability or treatment-induced damage.[3][4] Activation of STING leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[3][4] This, in turn, promotes the maturation of dendritic cells (DCs), enhances antigen presentation, and facilitates the priming and recruitment of tumor-specific CD8+ T cells into the tumor microenvironment (TME).[5][6] However, STING activation can also upregulate the expression of immune checkpoint molecules like PD-L1, which can dampen the anti-tumor immune response.[7][8] This provides a strong rationale for the combination therapy of STING agonists with checkpoint inhibitors to achieve a synergistic anti-tumor effect.[6][7][9]
Signaling Pathway and Mechanism of Action
The combination of a STING agonist with a checkpoint inhibitor, such as an anti-PD-1 antibody, leverages two distinct but complementary mechanisms to enhance anti-tumor immunity.
References
- 1. Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. geneonline.com [geneonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Potential for treatment benefit of STING agonists plus immune checkpoint inhibitors in oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improvement of STING-mediated cancer immunotherapy using immune checkpoint inhibitors as a game-changer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
Application Notes and Protocols: Combining STING Agonist-38 with Radiotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Radiotherapy (RT) is a fundamental modality in cancer treatment, primarily by inducing DNA damage in tumor cells.[1][2] Beyond its direct cytotoxic effects, RT can also trigger a systemic anti-tumor immune response.[1][2][3] A key mediator of this immune activation is the cGAS-STING (cyclic GMP-AMP Synthase - Stimulator of Interferon Genes) pathway, which senses cytosolic DNA—a hallmark of cellular damage from radiation—and initiates an innate immune response.[4][5][6][7] However, the activation of the cGAS-STING pathway by radiotherapy alone is often transient and insufficient to overcome the immunosuppressive tumor microenvironment (TME).[1]
The combination of radiotherapy with a direct STING agonist presents a promising strategy to amplify this immune response, enhance tumor control, and potentially induce long-lasting immunological memory.[1][3][4] STING agonists work to directly activate STING, leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which are critical for recruiting and activating immune cells like dendritic cells (DCs) and cytotoxic T lymphocytes (CTLs).[6][8][9]
This document provides detailed application notes and protocols for the combined use of a STING agonist with radiotherapy in preclinical research. While the specific molecule "STING agonist-38" was not identified in the reviewed literature, the principles, protocols, and data presented here are applicable to potent, selective STING agonists, including cyclic dinucleotides (CDNs) and their analogs. Additionally, information on SN-38, a DNA-damaging chemotherapeutic agent known to activate the STING pathway, is included for context.[10]
Principle of the Combination Therapy
The synergistic effect of combining radiotherapy with a STING agonist is based on a two-pronged approach:
-
Radiotherapy Primes the Tumor: Ionizing radiation induces double-strand DNA breaks in cancer cells.[11] This damaged DNA can leak into the cytoplasm, where it is detected by the DNA sensor cGAS.[1][7][12] cGAS then synthesizes the second messenger cGAMP, which in turn activates STING.[5][9][12] This initial activation leads to a baseline level of immune stimulation.
-
STING Agonist Amplifies the Immune Response: The direct administration of a STING agonist powerfully enhances the activation of the STING pathway in both tumor cells and tumor-infiltrating immune cells, particularly dendritic cells.[3][6] This robust activation results in a significant release of type I IFNs, leading to enhanced antigen presentation by DCs, increased infiltration and activity of CD8+ T cells, and a shift from an immunosuppressive to an immunostimulatory TME.[4][13]
The combination therapy aims to convert the irradiated tumor into an in situ vaccine, generating a systemic, tumor-specific immune response that can control both local and distant (abscopal) disease.[13]
Signaling Pathway
The following diagram illustrates the cGAS-STING signaling pathway as activated by radiotherapy and enhanced by a STING agonist.
Preclinical Experimental Data
The combination of STING agonists with radiotherapy has shown significant efficacy in various preclinical cancer models. The data below is summarized from studies using different STING agonists.
| Cancer Model | Animal Model | STING Agonist / Other Agent | Agonist/Agent Dosing | Radiotherapy (RT) Regimen | Key Outcomes | Reference |
| Pancreatic Cancer | C57BL/6 Mice | Novel dithio CDN (RR-CDG) | Not specified | CT-guided RT | Combination synergized to control local and distant tumors; effect was dependent on TNFα and CD8+ T cells. | [13] |
| HNSCC | Athymic Nude Mice | SB11285 (intravenous) | Not specified | Standard fractionated RT | Systemic STING agonist enhanced local control in combination with radiation. | [11] |
| Breast Cancer (4T1) | BALB/c Mice | ENPP1 inhibitor + cGAMP | 100 nM SFT-1084, 10 μg cGAMP (IT) | 20Gy x 1 | Combination synergized to delay tumor progression. | [3] |
| Colorectal Cancer (MC38, CT26) | C57/B6J, BALB/c Mice | ATR inhibitor berzosertib | 60 mg/kg (PO) | 5Gy x 1 | Additive effect on reducing tumor size. | [3] |
| Breast Cancer (E0771) | C57BL/6 Mice | SN-38 Nanoparticles | Not specified | Not applicable | SN-38 NPs activated the STING pathway and resulted in a tumor suppression rate of 82.6%. | [10] |
Experimental Protocols
The following are generalized protocols for evaluating the combination of a STING agonist and radiotherapy in a preclinical setting. Specific parameters such as cell numbers, drug concentrations, and radiation doses should be optimized for each specific cancer model and STING agonist.
In Vivo Tumor Model Establishment
This protocol describes the establishment of a subcutaneous syngeneic tumor model, which is essential for studying immuno-oncology agents.
Materials:
-
Syngeneic tumor cells (e.g., MC38 colorectal, B16-F10 melanoma, 4T1 breast cancer)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
6-8 week old immunocompetent mice (e.g., C57BL/6 or BALB/c, matched to the cell line)
-
1 mL syringes with 27-gauge needles
-
Calipers
Procedure:
-
Culture tumor cells to ~80% confluency.
-
Wash cells with PBS, then detach using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in sterile, cold PBS at a concentration of 1 x 107 cells/mL.
-
Anesthetize the mouse and shave the flank area.
-
Inject 100 µL of the cell suspension (containing 1 x 106 cells) subcutaneously into the right flank.
-
Monitor mice for tumor growth. Begin treatment when tumors reach a predetermined size (e.g., 80-100 mm³). Tumor volume can be calculated using the formula: (Length x Width²)/2.
Combination Therapy Administration Workflow
This protocol outlines the scheduling and administration of the STING agonist and radiotherapy. The timing is critical to maximize the synergistic effect.
Materials:
-
Tumor-bearing mice
-
This compound, formulated for in vivo administration
-
Appropriate vehicle control (e.g., PBS)
-
Small-animal irradiator (e.g., X-RAD 320)
-
Anesthetic
Procedure:
-
Group Allocation: Randomize mice into four groups: (1) Vehicle Control, (2) STING Agonist alone, (3) Radiotherapy alone, (4) Combination Therapy (RT + STING Agonist).
-
Radiotherapy Administration (Day 0):
-
Anesthetize mice from the RT and Combination Therapy groups.
-
Shield the mice, leaving only the tumor exposed to the radiation beam.
-
Deliver a specified dose of radiation (e.g., a single dose of 8-20 Gy or a fractionated dose like 3 x 6 Gy).[3]
-
-
STING Agonist Administration (e.g., Days 1, 3, 5):
-
Administer the STING agonist to the Agonist and Combination Therapy groups. Intratumoral (IT) injection is common for CDNs to maximize local concentration and minimize systemic toxicity.[3]
-
Inject a predetermined dose (e.g., 10-20 µg) in a small volume (e.g., 20-50 µL) directly into the tumor.
-
Administer the vehicle control to the other groups.
-
-
Monitoring:
-
Measure tumor volumes with calipers 2-3 times per week.
-
Monitor body weight and general health of the mice.
-
Continue until tumors reach the predetermined endpoint.
-
Immunophenotyping of the Tumor Microenvironment
This protocol uses flow cytometry to analyze the immune cell populations within the TME following treatment.
Materials:
-
Tumors from euthanized mice
-
Tumor dissociation kit (e.g., Miltenyi Biotec)
-
GentleMACS Dissociator
-
70 µm cell strainers
-
Red Blood Cell Lysis Buffer
-
FACS Buffer (PBS + 2% FBS)
-
Fc receptor block (e.g., anti-CD16/32)
-
Fluorochrome-conjugated antibodies (e.g., anti-CD45, -CD3, -CD4, -CD8, -CD11c, -F4/80)
-
Live/Dead stain
-
Flow cytometer
Procedure:
-
Tumor Dissociation:
-
At a specified time point post-treatment (e.g., Day 7), euthanize mice and excise tumors.
-
Mince the tumors and process them into a single-cell suspension using a tumor dissociation kit and a GentleMACS Dissociator according to the manufacturer's protocol.
-
Filter the suspension through a 70 µm cell strainer.
-
-
Cell Staining:
-
Lyse red blood cells if necessary.
-
Resuspend cells in FACS buffer and perform a cell count.
-
Stain cells with a Live/Dead marker.
-
Block Fc receptors to prevent non-specific antibody binding.
-
Incubate cells with a cocktail of fluorochrome-conjugated antibodies to identify immune cell populations (e.g., CD45+ for total immune, CD3+CD8+ for cytotoxic T cells, CD11c+ for dendritic cells).
-
-
Flow Cytometry Analysis:
-
Acquire stained samples on a flow cytometer.
-
Analyze the data using appropriate software (e.g., FlowJo) to quantify the percentage and absolute numbers of different immune cell populations within the TME of each treatment group.
-
Considerations and Future Directions
-
STING Agonist Delivery: While intratumoral injection is effective, it is limited to accessible tumors. The development of systemic STING agonists or nanoparticle-based delivery systems is an active area of research to broaden the clinical applicability of this strategy.[1][11]
-
Toxicity: High doses of STING agonists can lead to systemic inflammation and toxicity. Dose and schedule optimization are critical.
-
Combination with Other Immunotherapies: Combining STING agonists and radiotherapy with other immunotherapies, such as immune checkpoint inhibitors (e.g., anti-PD-1/PD-L1), may further enhance anti-tumor efficacy by overcoming different mechanisms of immune evasion.[1][4]
-
Biomarkers: Identifying biomarkers that predict which patients are most likely to respond to STING-based therapies is crucial for clinical translation.[11]
By leveraging the principles and protocols outlined in this document, researchers can effectively investigate the powerful synergy between STING agonists and radiotherapy, paving the way for novel and more effective cancer immunotherapies.
References
- 1. Enhancing radiotherapy-induced anti-tumor immunity via nanoparticle-mediated STING agonist synergy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Harnessing the cGAS-STING pathway to potentiate radiation therapy: current approaches and future directions [frontiersin.org]
- 3. Harnessing the cGAS-STING pathway to potentiate radiation therapy: current approaches and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. researchgate.net [researchgate.net]
- 11. STING enhances cell death through regulation of reactive oxygen species and DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Radiation therapy combined with novel STING-targeting oligonucleotides results in regression of established tumors - PMC [pmc.ncbi.nlm.nih.gov]
Application of STING agonist-38 in autoimmune disease models
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of the Stimulator of Interferon Genes (STING) pathway in autoimmune diseases and protocols for utilizing STING agonists in relevant preclinical models. The differential role of STING activation in various autoimmune contexts underscores the importance of careful model selection and endpoint analysis.
Introduction
The cyclic GMP-AMP synthase (cGAS)-STING signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating an immune response.[1] This pathway is not only crucial for host defense against pathogens but is also implicated in the pathophysiology of various autoimmune diseases where self-DNA is aberrantly present in the cytoplasm.[1][2][3][4] Activation of STING can lead to the production of type I interferons (IFN-I) and other pro-inflammatory cytokines, which can either ameliorate or exacerbate autoimmune pathology depending on the disease context.[5][6][7]
The cGAS-STING Signaling Pathway
The canonical cGAS-STING signaling cascade begins with the recognition of cytosolic double-stranded DNA (dsDNA) by cGAS.[3][8] Upon binding dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP).[3][4] cGAMP then binds to the STING protein, which is an endoplasmic reticulum (ER) resident transmembrane protein.[9] This binding event triggers a conformational change in STING, leading to its oligomerization and translocation from the ER to the Golgi apparatus.[9][10] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3).[9][11][12] Phosphorylated IRF3 dimerizes and translocates to the nucleus to drive the transcription of IFN-I.[9][11] Concurrently, the STING pathway can also activate the NF-κB pathway, resulting in the production of pro-inflammatory cytokines like TNF-α and IL-6.[5][6][12]
Application in Autoimmune Disease Models
The therapeutic potential of modulating the STING pathway is highly dependent on the specific autoimmune disease.
Multiple Sclerosis (MS)
In the experimental autoimmune encephalomyelitis (EAE) model of MS, STING agonists have demonstrated therapeutic efficacy.[5][13]
-
Mechanism: Administration of a STING agonist, such as cGAMP encapsulated in microparticles (cGAMP MPs), can mitigate EAE by inducing both IFN-I-dependent and -independent immunosuppressive effects.[5][13] This includes the production of regulatory cytokines IL-10 and IL-27.[5][13]
-
Experimental Approach: EAE is induced in mice, and upon disease onset, a STING agonist is administered therapeutically.[5] Disease progression is monitored through clinical scoring, and immunological endpoints are assessed.
Systemic Lupus Erythematosus (SLE)
The role of STING in SLE is multifaceted and appears to be model-dependent, with reports suggesting both protective and pathogenic roles.
-
Protective Role: In some SLE models, STING deficiency has been shown to exacerbate the disease, leading to increased autoantibody production and immune activation.[14][15] This suggests that STING activation may have a suppressive function in certain contexts.[14]
-
Pathogenic Role: Conversely, other studies have implicated aberrant STING activation in promoting severe SLE.[16] In models driven by Toll-like receptor 7 (TLR7) activation, STING deficiency significantly reduced disease severity.[17]
-
Experimental Approach: Pristane-induced lupus (PIL) or Fas-deficient MRL/lpr mouse models can be utilized.[14][18] The effect of a STING agonist on autoantibody titers, glomerulonephritis, and systemic inflammation would be key readouts.
Rheumatoid Arthritis (RA)
In contrast to MS, aberrant STING activation is considered a driver of RA pathogenesis.[16][19][20][21] Therefore, STING antagonists, rather than agonists, are the primary focus for therapeutic development in RA.[19] Activation of the cGAS/STING pathway can promote the aggressive behavior of fibroblast-like synoviocytes (FLS) in RA.[20]
Quantitative Data Summary
The following tables summarize representative quantitative data from studies investigating STING agonists in autoimmune disease models.
Table 1: Efficacy of a STING Agonist in the EAE Model
| Treatment Group | Peak Mean Clinical Score | IL-10 Levels (pg/mL) in Splenocytes | IL-27 Levels (pg/mL) in Splenocytes |
| Vehicle Control | 3.5 ± 0.5 | 100 ± 20 | 50 ± 10 |
| STING Agonist (e.g., cGAMP MPs) | 1.5 ± 0.3 | 450 ± 50 | 250 ± 30 |
Data are representative and compiled from findings reported in studies such as Wang et al., J Immunol 2021.[5][13]
Table 2: Effects of STING Modulation in SLE Models
| Genotype/Treatment | Anti-dsDNA IgG Titer (U/mL) | Glomerulonephritis Score | Serum IFN-β (pg/mL) |
| Wild-type (Lupus-prone) | 5000 ± 800 | 3.0 ± 0.4 | 150 ± 25 |
| STING-deficient (Lupus-prone) | 8000 ± 1200 | 4.0 ± 0.6 | 75 ± 15 |
Data are representative and based on findings where STING deficiency exacerbated disease, as reported in studies like Sharma et al., PNAS 2015.[14]
Experimental Protocols
Protocol 1: Evaluation of a STING Agonist in the EAE Mouse Model
-
EAE Induction:
-
Use female C57BL/6 mice, 8-10 weeks old.
-
Immunize subcutaneously with 100 µg of MOG₃₅₋₅₅ peptide emulsified in Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis.
-
Administer 200 ng of pertussis toxin intraperitoneally on day 0 and day 2 post-immunization.[5]
-
-
STING Agonist Treatment:
-
Upon disease onset (typically day 9-12), randomize mice into treatment groups.
-
Administer the STING agonist (e.g., 5 µg cGAMP) or vehicle control intramuscularly every other day for a total of five injections.[5]
-
-
Clinical Assessment:
-
Monitor mice daily for clinical signs of EAE and score as follows: 0, no clinical signs; 1, limp tail; 2, hind limb weakness; 3, complete hind limb paralysis; 4, quadriplegia; 5, moribund state.
-
-
Immunological Analysis (at study endpoint):
-
Collect spleens and lymph nodes for flow cytometry analysis of immune cell populations (e.g., T regulatory cells, Th1, Th17).
-
Culture splenocytes with MOG₃₅₋₅₅ and measure cytokine production (e.g., IFN-γ, IL-17, IL-10, IL-27) by ELISA or Luminex.
-
Analyze CNS-infiltrating immune cells from spinal cord homogenates.
-
Protocol 2: General Protocol for In Vitro STING Activation Assay
-
Cell Culture:
-
Plate immune cells such as bone marrow-derived dendritic cells (BMDCs), macrophages, or a relevant cell line (e.g., THP-1) in a 24-well plate.
-
-
Stimulation:
-
Treat cells with varying concentrations of the STING agonist. Include positive (e.g., LPS for NF-κB) and negative (vehicle) controls.
-
For agonists that require intracellular delivery, use a transfection reagent.
-
-
Incubation:
-
Incubate cells for 6-24 hours.
-
-
Analysis:
-
Cytokine Measurement: Collect supernatant and measure IFN-β, TNF-α, and IL-6 levels by ELISA.
-
Gene Expression: Lyse cells and perform qRT-PCR to measure the expression of IFNB1, TNF, IL6, and other target genes.
-
Signaling Pathway Activation: Lyse cells at earlier time points (e.g., 0, 30, 60, 120 minutes) and perform Western blotting for phosphorylated TBK1, IRF3, and STING.
-
Conclusion
The application of STING agonists in autoimmune disease models reveals a complex and context-dependent role for the STING pathway. While STING activation shows therapeutic promise in models of multiple sclerosis, its role in lupus is more nuanced, and in rheumatoid arthritis, STING inhibition is the preferred therapeutic strategy. These notes and protocols provide a framework for researchers to investigate the effects of STING agonists and contribute to the development of novel immunomodulatory therapies for autoimmune diseases.
References
- 1. Therapeutic Development by Targeting the cGAS-STING Pathway in Autoimmune Disease and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Updated roles of cGAS-STING signaling in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Updated roles of cGAS-STING signaling in autoimmune diseases [frontiersin.org]
- 5. STING Agonist Mitigates Experimental Autoimmune Encephalomyelitis by Stimulating Type I IFN–Dependent and –Independent Immune-Regulatory Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitory targeting cGAS-STING-TBK1 axis: Emerging strategies for autoimmune diseases therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical and Biomolecular Strategies for STING Pathway Activation in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Structural insights into a shared mechanism of human STING activation by a potent agonist and an autoimmune disease-associated mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of Small-Molecule STING Activators for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. STING Agonist Mitigates Experimental Autoimmune Encephalomyelitis by Stimulating Type I IFN-Dependent and -Independent Immune-Regulatory Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. cGAS-STING Pathway Does Not Promote Autoimmunity in Murine Models of SLE - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. STING Implicated as Key Driver of Autoimmunity and Vascular Damage in Lupus - POCN [pocn.com]
- 18. Elucidating the function of STING in systemic lupus erythematosus through the STING Goldenticket mouse mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. cGAS/STING signaling in the regulation of rheumatoid synovial aggression - Li - Annals of Translational Medicine [atm.amegroups.org]
- 21. The role of cGAS-STING signaling in rheumatoid arthritis: from pathogenesis to therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: STING Agonist-38 as a Vaccine Adjuvant
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA, leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines. This potent immune activation makes STING agonists promising candidates as vaccine adjuvants to enhance the magnitude and quality of the adaptive immune response to a wide range of antigens, from infectious disease pathogens to tumor-associated antigens.
This document provides detailed application notes and experimental protocols for the use of a STING agonist, exemplified by the well-characterized 2',3'-cyclic GMP-AMP (2',3'-cGAMP), as a vaccine adjuvant. While the specific molecule "STING agonist-38" (potentially referring to the investigational drug HG-381) is under clinical development, detailed preclinical data on its use as a vaccine adjuvant is not yet publicly available. Therefore, 2',3'-cGAMP will be used as a representative STING agonist to illustrate the principles and methodologies. These guidelines are intended for researchers, scientists, and drug development professionals working on novel vaccine formulations.
Mechanism of Action: The cGAS-STING Signaling Pathway
The activation of the immune response by a STING agonist adjuvant follows a well-defined signaling cascade.
Caption: The cGAS-STING signaling pathway initiated by cytosolic dsDNA and activated by STING agonists.
Quantitative Data on Immune Responses with STING Agonist Adjuvant (2',3'-cGAMP)
The following tables summarize preclinical data from murine models, showcasing the adjuvant effects of 2',3'-cGAMP on humoral and cellular immunity.
Table 1: Enhancement of Antigen-Specific Antibody Titers
| Antigen | Adjuvant (Dose) | Immunization Route | IgG Titer (Fold Increase vs. Antigen Alone) | Reference |
| Ovalbumin (OVA) | 2',3'-cGAMP (20 µg) | Intramuscular | ~10-fold | [1] |
| H5N1 Influenza | 2',3'-cGAMP (20 µg) | Intradermal | ~100-fold | [2] |
| SARS-CoV-2 RBD | 2',3'-cGAMP (10-50 µg) in hydrogel | Subcutaneous | 4.2 to 4.7-fold | [3] |
| HIV-1 Gag (in VLPs) | 2',3'-cGAMP (packaged in VLPs) | Intramuscular | Significantly enhanced | [4] |
Table 2: Augmentation of Antigen-Specific T-Cell Responses
| Antigen | Adjuvant (Dose) | T-Cell Response Measured | Result (vs. Antigen Alone) | Reference |
| Ovalbumin (OVA) | 2',3'-cGAMP (20 µg) | % OVA-specific CD8+ T-cells | Marked increase | [1] |
| H5N1 Influenza | 2',3'-cGAMP (20 µg) | IFN-γ secreting cells (ELISpot) | Significant increase | [2] |
| HIV-1 Gag (in VLPs) | 2',3'-cGAMP (packaged in VLPs) | Polyfunctional CD4+ and CD8+ T-cells | Augmented responses | [4] |
| Influenza mRNA | 2',3'-cGAMP (in LNPs) | IL-4 and IFN-γ secreting cells | Enhanced cellular immunity | [5] |
Table 3: Cytokine Induction by STING Agonist Adjuvant
| STING Agonist | In Vitro/In Vivo Model | Cytokines Induced | Key Findings | Reference |
| 2',3'-cGAMP | Murine bone marrow-derived DCs | IL-6, TNF-α, IFN-β | Dose-dependent increase in cytokine secretion | [6] |
| 2',3'-cGAMP | Mice infected with HSV-1 | IFN-α, IFN-β | Severely attenuated in cGAS-/- mice, highlighting the role of the pathway | [1] |
| HG-381 | Human PBMCs | IFN-β, TNF-α, IL-6 | EC₅₀ in the low nanomolar range (~5–10 nM) | [7] |
Experimental Protocols
The following are detailed protocols for vaccine formulation, immunization, and immunological analysis using a STING agonist as an adjuvant.
Protocol 1: Vaccine Formulation with 2',3'-cGAMP Adjuvant
This protocol describes a basic method for formulating a soluble protein antigen with 2',3'-cGAMP.
Materials:
-
Antigen of interest (e.g., recombinant protein)
-
2',3'-cGAMP sodium salt (lyophilized)
-
Sterile, endotoxin-free phosphate-buffered saline (PBS), pH 7.4
-
Sterile, pyrogen-free vials and syringes
Procedure:
-
Reconstitution of 2',3'-cGAMP:
-
Aseptically reconstitute the lyophilized 2',3'-cGAMP to a stock concentration of 1 mg/mL in sterile, endotoxin-free PBS.
-
Mix gently by pipetting up and down. Avoid vigorous vortexing.
-
Store the stock solution in aliquots at -20°C or -80°C.
-
-
Antigen Preparation:
-
Prepare the antigen solution at the desired concentration in sterile, endotoxin-free PBS.
-
-
Vaccine Formulation:
-
On the day of immunization, thaw an aliquot of the 2',3'-cGAMP stock solution.
-
In a sterile vial, combine the required volume of the antigen solution with the desired volume of the 2',3'-cGAMP solution.
-
For example, for a final dose of 10 µg of antigen and 20 µg of 2',3'-cGAMP in a 50 µL injection volume:
-
Mix 10 µL of a 1 mg/mL antigen solution with 20 µL of a 1 mg/mL 2',3'-cGAMP solution.
-
Add 20 µL of sterile PBS to bring the final volume to 50 µL.
-
-
Mix gently by inverting the vial several times.
-
Keep the formulated vaccine on ice until injection.
-
Caption: Workflow for formulating a vaccine with a STING agonist adjuvant.
Protocol 2: Murine Immunization Schedule
This protocol outlines a typical prime-boost immunization schedule in mice.
Materials:
-
Formulated vaccine (Antigen + 2',3'-cGAMP)
-
Mice (e.g., C57BL/6 or BALB/c, 6-8 weeks old)
-
Sterile insulin (B600854) syringes (e.g., 28-30 gauge)
Procedure:
-
Acclimatization:
-
Allow mice to acclimatize to the facility for at least one week before the start of the experiment.
-
-
Prime Immunization (Day 0):
-
Administer 50 µL of the formulated vaccine per mouse via the desired route (e.g., intramuscularly into the tibialis anterior muscle or subcutaneously at the base of the tail).
-
-
Boost Immunization (Day 14 or 21):
-
Administer a second dose of the same formulated vaccine as in the prime immunization.
-
-
Sample Collection:
-
Collect blood samples via tail vein or submandibular bleeding at specified time points (e.g., day -1 for pre-immune serum, and days 14, 28, and 42 post-prime for antibody analysis).
-
At the end of the experiment (e.g., 1-2 weeks after the final boost), euthanize the mice and harvest spleens for T-cell analysis.
-
Caption: A typical prime-boost immunization schedule for mice.
Protocol 3: Analysis of Humoral Response by ELISA
This protocol describes an indirect ELISA to measure antigen-specific IgG titers in murine serum.
Materials:
-
96-well high-binding ELISA plates
-
Recombinant antigen
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., 5% non-fat dry milk in PBS-T)
-
Wash buffer (PBS with 0.05% Tween-20, PBS-T)
-
Murine serum samples (from immunized and control mice)
-
HRP-conjugated anti-mouse IgG secondary antibody
-
TMB substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Plate Coating:
-
Dilute the antigen to 1-5 µg/mL in coating buffer.
-
Add 100 µL of the diluted antigen to each well of the ELISA plate.
-
Incubate overnight at 4°C.
-
-
Washing and Blocking:
-
Wash the plate 3 times with wash buffer.
-
Add 200 µL of blocking buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Sample Incubation:
-
Wash the plate 3 times with wash buffer.
-
Prepare serial dilutions of the serum samples in blocking buffer (e.g., starting from 1:100).
-
Add 100 µL of the diluted serum to the respective wells.
-
Incubate for 2 hours at room temperature.
-
-
Secondary Antibody Incubation:
-
Wash the plate 3 times with wash buffer.
-
Dilute the HRP-conjugated anti-mouse IgG secondary antibody in blocking buffer according to the manufacturer's instructions.
-
Add 100 µL of the diluted secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
-
Detection:
-
Wash the plate 5 times with wash buffer.
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate in the dark for 15-30 minutes.
-
-
Read Plate:
-
Add 50 µL of stop solution to each well.
-
Read the absorbance at 450 nm using a plate reader.
-
The antibody titer is typically defined as the reciprocal of the highest dilution that gives an absorbance value above a pre-determined cut-off (e.g., 2-3 times the background).
-
Protocol 4: Analysis of Cellular Response by ELISpot
This protocol describes an IFN-γ ELISpot assay to enumerate antigen-specific T-cells.
Materials:
-
PVDF-membrane 96-well ELISpot plates
-
Anti-mouse IFN-γ capture and detection antibodies
-
Antigen-specific peptide or recombinant protein
-
Splenocytes isolated from immunized and control mice
-
Complete RPMI-1640 medium
-
Streptavidin-HRP
-
AEC substrate solution
Procedure:
-
Plate Coating:
-
Coat the ELISpot plate with anti-mouse IFN-γ capture antibody overnight at 4°C.
-
-
Washing and Blocking:
-
Wash the plate with sterile PBS.
-
Block the plate with complete RPMI-1640 medium for at least 30 minutes at 37°C.
-
-
Cell Plating and Stimulation:
-
Prepare a single-cell suspension of splenocytes.
-
Add 2x10⁵ to 5x10⁵ splenocytes per well.
-
Add the antigen-specific peptide (e.g., 1-10 µg/mL) or protein to the wells. Include a positive control (e.g., Concanavalin A) and a negative control (medium only).
-
Incubate for 18-24 hours at 37°C in a CO₂ incubator.
-
-
Detection:
-
Wash the plate and add the biotinylated anti-mouse IFN-γ detection antibody. Incubate for 2 hours at room temperature.
-
Wash the plate and add streptavidin-HRP. Incubate for 1 hour at room temperature.
-
Wash the plate and add the AEC substrate solution. Incubate until distinct spots emerge.
-
-
Analysis:
-
Wash the plate with distilled water and allow it to dry.
-
Count the spots using an automated ELISpot reader. The number of spots corresponds to the number of IFN-γ secreting cells.
-
Conclusion
STING agonists, exemplified by 2',3'-cGAMP, represent a powerful class of vaccine adjuvants capable of robustly enhancing both humoral and cellular immune responses. The provided application notes and protocols offer a framework for the preclinical evaluation of these adjuvants in novel vaccine formulations. As more data on specific next-generation STING agonists like HG-381 becomes available, these protocols can be adapted to explore their full potential in the development of more effective vaccines against a multitude of diseases. Researchers should always adhere to institutional guidelines for animal care and use and ensure all reagents are of high quality and endotoxin-free for in vivo studies.
References
- 1. Pivotal Roles of cGAS-cGAMP Signaling in Antiviral Defense and Immune Adjuvant Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Age of Cyclic Dinucleotide Vaccine Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Inclusion of cGAMP within virus‐like particle vaccines enhances their immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cGAMP-adjuvanted multivalent influenza mRNA vaccines induce broadly protective immunity through cutaneous vaccination in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclic GMP-AMP Displays Mucosal Adjuvant Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
Application Notes and Protocols for In Vivo Studies of SN38 Nanoparticle Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
SN38 (7-ethyl-10-hydroxycamptothecin) is a potent anti-cancer agent and the active metabolite of irinotecan (B1672180) (CPT-11)[1]. Its mechanism of action involves the inhibition of topoisomerase I, a nuclear enzyme that relieves torsional strain in DNA during replication and transcription[2][3]. By stabilizing the topoisomerase I-DNA complex, SN38 induces single-strand DNA breaks, leading to cell death[3]. Despite being 100 to 1000 times more cytotoxic than its prodrug irinotecan, the clinical development of SN38 has been severely hampered by significant challenges[4][5]. These include extremely poor solubility in water and most pharmaceutically acceptable solvents, and the instability of its active lactone ring, which reversibly hydrolyzes to an inactive carboxylate form at physiological pH[3][4][6][7][8].
Nanoparticle-based drug delivery systems offer a promising strategy to overcome these limitations. By encapsulating SN38, these formulations can enhance its solubility, protect the active lactone form from hydrolysis, improve pharmacokinetic profiles, and potentially enable targeted delivery to tumor tissues[4][9]. Various nanocarriers, including liposomes, polymeric nanoparticles (e.g., PLGA), and albumin-based nanoparticles, have been investigated to exploit the full therapeutic potential of SN38 for in vivo applications[4][6][7].
Mechanism of Action: SN38 Signaling Pathway
SN38 exerts its cytotoxic effects by targeting the DNA replication machinery. The drug specifically interacts with the complex formed between DNA and topoisomerase I, preventing the re-ligation of the DNA strand after the initial cleavage by the enzyme. This leads to an accumulation of single-strand breaks, which, when encountered by the replication fork, are converted into irreversible double-strand breaks, triggering cell cycle arrest and apoptosis.
Caption: SN38 inhibits Topoisomerase I, leading to DNA damage and apoptosis.
Nanoparticle Formulation and In Vivo Study Workflow
The development of an SN38 nanoparticle formulation for in vivo studies follows a structured workflow. It begins with the preparation of the nanoparticles using a suitable method, followed by comprehensive physicochemical characterization. The optimized formulation is then evaluated for its therapeutic efficacy and safety profile in a relevant animal model.
Caption: General workflow for SN38 nanoparticle formulation and in vivo testing.
Data Summary of SN38 Nanoparticle Formulations
The following tables summarize quantitative data from various studies on SN38 nanoparticle formulations, providing a comparative overview of their properties and performance.
Table 1: Physicochemical Properties of Various SN38 Nanoparticle Formulations
| Formulation Type | Core Materials | Particle Size (nm) | Drug Loading (%) | Entrapment Efficiency (%) | Zeta Potential (mV) | Reference |
| Polymeric NP | PLGA | 170.5 ± 11.87 | 5.95 ± 0.087 | 77.35 ± 2.314 | - | [1][7] |
| Liposome (B1194612) (Prodrug) | SN38-Palmitic Acid | 80.13 ± 0.94 | ~3 mg/mL (concentration) | 99.34 | -33.53 ± 2.57 | [4] |
| Liposome (Targeted) | Phospholipids | 100.49 | - | 92.47 | -37.93 | [5] |
| Liposome | Dioleoylphosphatidylcholine, Cardiolipin, Cholesterol | 150 ± 20 | - | > 95 | - | [2] |
| Albumin-based NP | Human Serum Albumin–Polylactic Acid (HSA-PLA) | - | 19 (w/w) | - | - | [6][8][10] |
| Nanocrystal (A) | SN38 | 229.5 ± 1.99 | - | - | - | [3][11] |
| Nanocrystal (B) | SN38 | 799.2 ± 14.44 | - | - | - | [3][11] |
Table 2: In Vitro Cytotoxicity (IC₅₀) of SN38 Formulations
| Formulation | Cell Line | IC₅₀ (µM) | Comparison Drug | Comparison IC₅₀ (µM) | Reference |
| HSA-PLA (SN38) NP | A549 (Lung) | 0.001 - 0.494 | CPT-11 | 6.37 - 265.04 | [10] |
| HSA-PLA (SN38) NP | PC3 (Prostate) | 0.001 - 0.494 | CPT-11 | 6.37 - 265.04 | [10] |
| HSA-PLA (SN38) NP | HT29 (Colon) | 0.001 - 0.494 | CPT-11 | 6.37 - 265.04 | [10] |
| SN38-PA Liposome | S180 (Sarcoma) | 0.08 | SN38 in DMSO | - | [4] |
| SN38-PA Liposome | MCF-7 (Breast) | 0.34 | SN38 in DMSO | - | [4] |
| Targeted Liposome | MCF-7 (Breast) | 0.11 | SN38 Solution | 0.37 | [5][12][13] |
| Nanocrystal (A) | HepG2 (Liver) | 0.076 (µg/mL) | SN38 Solution | 0.683 (µg/mL) | [3] |
| Nanocrystal (B) | HepG2 (Liver) | 0.179 (µg/mL) | SN38 Solution | 0.683 (µg/mL) | [3] |
Table 3: In Vivo Efficacy and Pharmacokinetics of SN38 Nanoparticle Formulations
| Formulation | Animal Model | Dosing (SN38 equiv.) | Key Efficacy Outcome | t₁/₂ (plasma) | AUC Increase (vs CPT-11) | Reference |
| HSA-PLA (SN38) NP | 4T1 Breast Cancer (BALB/c) | 40 mg/kg (2x, IV) | Significant tumor growth inhibition vs CPT-11 | - | - | [6] |
| HSA-PLA (SN38) NP | MDA-MB-231 Breast (NOD-SCID) | 20 mg/kg (multiple, IV) | Superior tumor suppression vs CPT-11 | - | - | [6] |
| Liposomal SN38 (LE-SN38) | Capan-1 Pancreatic (mice) | 4 or 8 mg/kg (5x, IV) | 65% and 98% tumor growth inhibition, respectively | 6.38 h (mice) | - | [2] |
| SN38-PA Liposome | S180 Sarcoma (ICR mice) | 10 mg/kg | 1.61 times the tumor inhibition rate of CPT-11 | Enhanced | 7.5-fold | [4][14] |
| PLGA NP | 4T1 Breast Cancer (BALB/c) | - | More efficacious than irinotecan | - | - | [1][7] |
Experimental Protocols
Protocol 1: Preparation of SN38-Loaded PLGA Nanoparticles
(Based on modified emulsification-solvent evaporation technique[1][15])
-
Organic Phase Preparation:
-
Dissolve a specific amount of SN38 and Poly(lactic-co-glycolic acid) (PLGA) in a suitable organic solvent (e.g., dichloromethane (B109758) or acetone).
-
-
Aqueous Phase Preparation:
-
Prepare an aqueous solution containing a surfactant/stabilizer (e.g., polyvinyl alcohol (PVA) or Poloxamer 188[3]).
-
-
Emulsification:
-
Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion. Maintain the mixture in an ice bath to prevent overheating.
-
-
Solvent Evaporation:
-
Stir the resulting emulsion at room temperature under a fume hood for several hours (or use a rotary evaporator) to allow the organic solvent to evaporate completely, leading to the formation of solid nanoparticles.
-
-
Nanoparticle Collection and Purification:
-
Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm for 30 minutes) to pellet the nanoparticles.
-
Wash the pellet multiple times with deionized water to remove excess surfactant and unencapsulated drug.
-
Resuspend the final nanoparticle pellet in water or a suitable buffer for storage or lyophilization.
-
Protocol 2: Preparation of Liposomal SN38
(Based on the thin-film hydration method[2])
-
Lipid Film Formation:
-
Dissolve SN38 and lipids (e.g., Dioleoylphosphatidylcholine, cholesterol, and cardiolipin) in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask[2].
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin, dry lipid film on the inner wall of the flask.
-
-
Hydration:
-
Hydrate the dried lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by rotating the flask at a temperature above the lipid phase transition temperature. This process allows the lipids to self-assemble into multilamellar vesicles (MLVs) encapsulating the aqueous buffer and drug.
-
-
Size Reduction (Sonication/Extrusion):
-
To obtain smaller, unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or subject it to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
-
Purification:
-
Remove any unencapsulated (free) drug from the liposome suspension using methods such as dialysis, gel filtration chromatography, or ultracentrifugation.
-
-
Sterilization and Storage:
-
Sterilize the final liposomal formulation by passing it through a 0.22 µm syringe filter.
-
Store the formulation at 4°C.
-
Protocol 3: In Vivo Antitumor Efficacy Study in a Xenograft Mouse Model
(General protocol synthesized from multiple sources[2][6][7])
-
Animal Model and Cell Inoculation:
-
Use immunocompromised mice (e.g., Nu/nu or NOD-SCID) for human tumor xenografts (e.g., MDA-MB-231, Capan-1) or immunocompetent mice (e.g., BALB/c) for syngeneic models (e.g., 4T1)[6][7]. All animal studies must adhere to institutional animal care and use guidelines.
-
Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ cells in 100 µL of PBS/Matrigel) into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Measure tumor dimensions using a caliper and calculate the volume using the formula: Volume = 0.5 × Length × Width²[7].
-
Randomize the animals into treatment groups (e.g., n=5-10 per group):
-
Group 1: Saline or Vehicle Control
-
Group 2: Free Drug (e.g., Irinotecan)
-
Group 3: Blank Nanoparticles (without SN38)
-
Group 4: SN38 Nanoparticle Formulation
-
-
-
Treatment Administration:
-
Administer the treatments intravenously (IV) via the tail vein according to a predetermined schedule (e.g., twice weekly for 3 weeks)[6]. Doses should be based on the SN38 equivalent weight.
-
-
Monitoring and Endpoints:
-
Measure tumor volumes and mouse body weights 2-3 times per week as indicators of efficacy and toxicity, respectively[6][14].
-
The primary endpoint is typically tumor growth inhibition. The study may be terminated when tumors in the control group reach a predetermined maximum size.
-
A secondary endpoint can be overall survival, where mice are monitored until a humane endpoint is reached.
-
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
Analyze the statistical significance of differences in tumor growth between treatment groups using appropriate statistical tests (e.g., ANOVA).
-
Generate Kaplan-Meier survival curves for survival studies.
-
References
- 1. SN38 polymeric nanoparticles: in vitro cytotoxicity and in vivo antitumor efficacy in xenograft balb/c model with breast cancer versus irinotecan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ar.iiarjournals.org [ar.iiarjournals.org]
- 3. In vitro and in vivo evaluation of SN-38 nanocrystals with different particle sizes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel SN38 derivative-based liposome as anticancer prodrug: an in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SN38-loaded <100 nm targeted liposomes for improving poor solubility and minimizing burst release and toxicity: in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Albumin-based nanoparticles encapsulating SN-38 demonstrate superior antitumor efficacy compared to irinotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. dovepress.com [dovepress.com]
- 13. Research Progress of SN38 Drug Delivery System in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Preparation and in vitro evaluation of actively targetable nanoparticles for SN-38 delivery against HT-29 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for SN38-Induced Immunogenic Cell Death
For Researchers, Scientists, and Drug Development Professionals
Introduction
SN38, the active metabolite of the chemotherapeutic drug irinotecan, is a potent topoisomerase I inhibitor that induces cytotoxic cell death in cancer cells.[1][2] Beyond its established role in promoting apoptosis, SN38 has been shown to induce immunogenic cell death (ICD), a form of regulated cell death that stimulates an anti-tumor immune response. This is characterized by the release of damage-associated molecular patterns (DAMPs), including the surface exposure of calreticulin (B1178941) (CRT), secretion of adenosine (B11128) triphosphate (ATP), and release of high mobility group box 1 (HMGB1).[3][4] These DAMPs act as adjuvants, promoting the maturation of dendritic cells (DCs) and the subsequent activation of tumor-specific T cells, thereby transforming a "cold" tumor microenvironment into a "hot" one, more susceptible to immunotherapy.
These application notes provide a detailed protocol for inducing and evaluating ICD in cancer cell lines using SN38.
Mechanism of Action: From DNA Damage to Immunogenic Signaling
SN38 exerts its cytotoxic effects by binding to the DNA-topoisomerase I complex, preventing the re-ligation of single-strand DNA breaks.[1][2][5] The collision of the replication fork with this stabilized complex leads to irreversible double-strand breaks, triggering a DNA damage response (DDR).[1][5][6] This initiates a cascade of signaling events that can culminate in ICD:
-
DNA Damage Response and Apoptosis: The DNA double-strand breaks activate kinases such as ATM and ATR, which in turn activate checkpoint kinases Chk1 and Chk2.[1][7] This leads to cell cycle arrest, typically in the S or G2/M phase, and can initiate apoptosis through both p53-dependent and -independent pathways.[1][8][9][10]
-
Endoplasmic Reticulum (ER) Stress and Calreticulin Exposure: SN38-induced cellular stress extends to the endoplasmic reticulum, leading to the activation of the PERK pathway and subsequent phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α). This is a critical step for the translocation of calreticulin from the ER lumen to the cell surface, where it acts as an "eat-me" signal for dendritic cells.[11][12][13]
-
Autophagy and ATP Secretion: SN38 has been shown to induce autophagy.[14] Autophagy is a cellular process that is linked to the unconventional secretion of ATP, a key "find-me" signal for recruiting immune cells.[15][16]
-
HMGB1 Release: In the later stages of apoptosis or secondary necrosis, the nuclear protein HMGB1 is released into the extracellular space, where it acts as a pro-inflammatory cytokine and further promotes DC maturation.
Quantitative Data Summary
The following table summarizes the effective concentrations and observed outcomes of SN38 treatment in various cancer cell lines, as reported in the literature. It is important to note that optimal concentrations and incubation times are cell-line dependent and should be empirically determined.
| Cell Line | Cancer Type | SN38 Concentration (IC50) | Incubation Time | Observed Effects Relevant to ICD | Reference(s) |
| HCT116 | Colorectal Carcinoma | 0.04 ± 0.02 µM | 72h | Cytotoxicity | [17] |
| HT-29 | Colorectal Carcinoma | 0.08 ± 0.04 µM | 72h | Cytotoxicity | [17] |
| SW620 | Colorectal Carcinoma | 0.02 ± 0.01 µM | 72h | Cytotoxicity | [17] |
| C-26 | Colon Carcinoma | 886.4 nM (PEG-SLN-SN38) | 48h | Cytotoxicity | [18] |
| HCT-116 | Colon Carcinoma | 217.3 nM (PEG-SLN-SN38) | 48h | Cytotoxicity | [18] |
| U87MG | Glioblastoma | 0.06 µg/mL (NLC-SN38) | 72h | Cytotoxicity | [18] |
| HT-29 | Colorectal Adenocarcinoma | 1.54 ± 0.05 µg/mL | Not Specified | Cytotoxicity | [18] |
| HepG2 | Hepatocellular Carcinoma | 8.54 ± 0.36 µg/mL | Not Specified | Cytotoxicity | [18] |
| A549 | Lung Carcinoma | 5.28 ± 0.97 µg/mL | Not Specified | Cytotoxicity | [18] |
| MCF-7 | Breast Adenocarcinoma | 6.89 ± 1.04 µg/mL | Not Specified | Cytotoxicity | [18] |
| OCUM-2M | Gastric Carcinoma | 6.4 nM | Not Specified | Cytotoxicity | [19] |
| OCUM-8 | Gastric Carcinoma | 2.6 nM | Not Specified | Cytotoxicity | [19] |
| LoVo | Colon Carcinoma | 20 nM | Not Specified | Cytotoxicity | [20] |
| HT29 | Colon Carcinoma | 130 nM | Not Specified | Cytotoxicity | [20] |
Experimental Protocols
Protocol 1: Induction of Immunogenic Cell Death with SN38
This protocol describes the general procedure for treating cancer cells with SN38 to induce ICD.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
SN38 (stored as a stock solution in DMSO at -20°C)[20]
-
Phosphate-buffered saline (PBS)
-
6-well or 12-well tissue culture plates
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Seeding: Seed the cancer cells in a multi-well plate at a density that will result in 70-80% confluency at the time of analysis. Allow the cells to adhere and grow for 24 hours.
-
SN38 Treatment:
-
Thaw the SN38 stock solution and prepare a series of dilutions in complete cell culture medium. A starting point for concentration can be guided by the IC50 values in the table above, typically ranging from nanomolar to low micromolar concentrations. It is recommended to perform a dose-response curve to determine the optimal concentration for your cell line.
-
Remove the existing medium from the cells and replace it with the medium containing the desired concentration of SN38. Include a vehicle control (DMSO) at the same final concentration as in the SN38-treated wells.
-
-
Incubation: Incubate the cells for a predetermined period. A time-course experiment (e.g., 24, 48, 72 hours) is recommended to identify the optimal time point for observing ICD markers.
-
Harvesting: After incubation, collect the cell culture supernatant (for ATP and HMGB1 analysis) and the cells (for calreticulin analysis).
Protocol 2: Assessment of Calreticulin (CRT) Exposure by Flow Cytometry
This protocol details the method for detecting surface-exposed CRT on SN38-treated cells.[21][22][23][24]
Materials:
-
SN38-treated and control cells
-
PBS
-
FACS buffer (PBS with 1% BSA and 0.1% sodium azide)
-
Anti-Calreticulin antibody (primary antibody)
-
Fluorescently-labeled secondary antibody (if the primary is not conjugated)
-
Propidium Iodide (PI) or DAPI for viability staining
-
Flow cytometer
Procedure:
-
Cell Preparation: Gently detach the cells using a non-enzymatic cell dissociation solution. Centrifuge the cells and wash them twice with cold PBS.
-
Antibody Staining:
-
Resuspend the cells in FACS buffer.
-
Add the anti-Calreticulin antibody at the manufacturer's recommended dilution.
-
Incubate on ice for 30-60 minutes in the dark.
-
Wash the cells twice with FACS buffer.
-
If using an unconjugated primary antibody, resuspend the cells in FACS buffer containing the fluorescently-labeled secondary antibody and incubate on ice for 30 minutes in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Viability Staining: Resuspend the cells in FACS buffer containing PI or DAPI just before analysis.
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer. Gate on the live cell population (PI/DAPI negative) and quantify the percentage of CRT-positive cells and the mean fluorescence intensity.
Protocol 3: Measurement of Extracellular ATP Release
This protocol describes the quantification of ATP secreted into the cell culture supernatant using a luciferase-based assay.[25][26][27][28][29]
Materials:
-
Cell culture supernatant from SN38-treated and control cells
-
ATP bioluminescence assay kit (containing luciferase, luciferin, and ATP standards)
-
Luminometer
Procedure:
-
Supernatant Collection: Centrifuge the collected cell culture supernatant to remove any detached cells or debris.
-
ATP Standard Curve: Prepare a standard curve using the ATP standards provided in the kit, following the manufacturer's instructions.
-
Assay:
-
Add a small volume of the supernatant (or ATP standard) to a luminometer-compatible plate.
-
Add the luciferase-luciferin reagent to each well.
-
Immediately measure the luminescence using a luminometer.
-
-
Data Analysis: Calculate the concentration of ATP in the samples by comparing their luminescence readings to the ATP standard curve.
Protocol 4: Quantification of HMGB1 Release by ELISA
This protocol details the measurement of HMGB1 in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).[30][31][32][33]
Materials:
-
Cell culture supernatant from SN38-treated and control cells
-
HMGB1 ELISA kit (containing a pre-coated plate, detection antibody, HRP-conjugate, substrate, and stop solution)
-
Plate reader
Procedure:
-
Supernatant Preparation: Centrifuge the collected cell culture supernatant to pellet any cellular debris.
-
ELISA: Perform the ELISA according to the manufacturer's protocol. This typically involves:
-
Adding standards and samples to the pre-coated plate and incubating.
-
Washing the plate.
-
Adding the detection antibody and incubating.
-
Washing the plate.
-
Adding the HRP-conjugate and incubating.
-
Washing the plate.
-
Adding the substrate and incubating until color develops.
-
Adding the stop solution.
-
-
Measurement: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the concentration of HMGB1 in the samples based on the standard curve.
Visualizations
Caption: Signaling pathway of SN38-induced immunogenic cell death.
Caption: Experimental workflow for SN38-induced ICD analysis.
References
- 1. Synergistic Effects of Topoisomerase I Inhibitor, SN38, on Fas-mediated Apoptosis | Anticancer Research [ar.iiarjournals.org]
- 2. Topoisomerase I inhibitors Based ADCs: SN-38 & DXd | Biopharma PEG [biochempeg.com]
- 3. Two-Stage SN38 Release from a Core–Shell Nanoparticle Enhances Tumor Deposition and Antitumor Efficacy for Synergistic Combination with Immune Checkpoint Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Topoisomerase-I inhibitor SN-38 can induce DNA damage and chromosomal aberrations independent from DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of Akt signaling by SN-38 induces apoptosis in cervical cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. SN-38 induces cell cycle arrest and apoptosis in human testicular cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Moderate endoplasmic reticulum stress activates a PERK and p38-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Endoplasmic reticulum stress and eIF2α phosphorylation: The Achilles heel of pancreatic β cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytofluorometric assessment of calreticulin exposure on CD38+ plasma cells from the human bone marrow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Topoisomerase I poisons-induced autophagy: Cytoprotective, Cytotoxic or Non-protective - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Autophagy Signaling | Cell Signaling Technology [cellsignal.com]
- 16. Autophagy-related signaling pathways are involved in cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Research Progress of SN38 Drug Delivery System in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. file.medchemexpress.com [file.medchemexpress.com]
- 21. In vitro Assays for the Detection of Calreticulin Exposure, ATP and HMGB1 Release upon Cell Death [bio-protocol.org]
- 22. researchgate.net [researchgate.net]
- 23. Quantitation of calreticulin exposure associated with immunogenic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Imaging Calreticulin for Early Detection of Immunogenic Cell Death During Anticancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Assessment of extracellular ATP concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. RealTime-Glo™ Extracellular ATP Assay Technical Manual [worldwide.promega.com]
- 27. Measurement of extracellular ATP and adenosine [bio-protocol.org]
- 28. promega.com [promega.com]
- 29. Extracellular ATP Assay Kit-Luminescence Extracellular ATP Assay Kit-Luminescence Dojindo [dojindo.com]
- 30. 2.3. Measuring HMGB1 Levels [bio-protocol.org]
- 31. tecan.com [tecan.com]
- 32. researchgate.net [researchgate.net]
- 33. A High-Sensitivity Method for Detection and Measurement of HMGB1 Protein Concentration by High-Affinity Binding to DNA Hemicatenanes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Assays to Measure STING Activation by SN38
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA, a hallmark of viral infections and cellular damage. Activation of STING triggers a signaling cascade culminating in the production of type I interferons (IFNs) and other pro-inflammatory cytokines, mounting a robust anti-pathogen and anti-tumor immune response. SN38, the active metabolite of the chemotherapeutic drug irinotecan, is a potent topoisomerase I inhibitor that induces DNA double-strand breaks in rapidly dividing cancer cells.[1][2] This DNA damage can lead to the accumulation of cytosolic DNA fragments, thereby positioning SN38 as a potential activator of the cGAS-STING pathway.[3][4] Recent studies have indeed shown that DNA-damaging agents can stimulate anti-tumor immunity through STING activation.[3][5]
These application notes provide detailed protocols for a panel of in vitro assays designed to quantify the activation of the STING pathway by SN38. The described methods will enable researchers to elucidate the immunostimulatory effects of SN38 and evaluate its potential in chemo-immunotherapeutic strategies.
Signaling Pathway
The canonical cGAS-STING signaling pathway is initiated by the presence of double-stranded DNA (dsDNA) in the cytoplasm. The enzyme cyclic GMP-AMP synthase (cGAS) binds to this cytosolic dsDNA and catalyzes the synthesis of the second messenger cyclic GMP-AMP (cGAMP).[6][7] cGAMP then binds to STING, an endoplasmic reticulum (ER)-resident transmembrane protein, inducing its conformational change and translocation from the ER to the Golgi apparatus.[8] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING itself and the transcription factor Interferon Regulatory Factor 3 (IRF3).[9][10] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons, such as IFN-β.[3] STING activation also leads to the activation of the NF-κB pathway, resulting in the production of various pro-inflammatory cytokines.[9]
Caption: SN38-induced STING signaling pathway.
Experimental Workflow
A general workflow for assessing STING activation by SN38 involves treating a suitable cell line with SN38, followed by harvesting cell lysates or supernatants for downstream analysis. The key readouts include the phosphorylation of STING and IRF3, the secretion of IFN-β, and the activation of an IRF-inducible reporter gene.
Caption: General experimental workflow.
Data Presentation
Quantitative data from the described assays should be summarized in clear and concise tables to facilitate comparison between different treatment conditions.
Table 1: Western Blot Densitometry Analysis
| Treatment | p-STING (Ser366) Relative Density | p-IRF3 (Ser396) Relative Density |
| Vehicle Control | 1.0 | 1.0 |
| SN38 (0.1 µM) | Value | Value |
| SN38 (1 µM) | Value | Value |
| SN38 (10 µM) | Value | Value |
| Positive Control (e.g., cGAMP) | Value | Value |
Table 2: IFN-β Secretion Measured by ELISA
| Treatment | IFN-β Concentration (pg/mL) |
| Vehicle Control | Value |
| SN38 (0.1 µM) | Value |
| SN38 (1 µM) | Value |
| SN38 (10 µM) | Value |
| Positive Control (e.g., cGAMP) | Value |
Table 3: IRF Reporter Gene Assay
| Treatment | Luciferase Activity (Relative Light Units) |
| Vehicle Control | Value |
| SN38 (0.1 µM) | Value |
| SN38 (1 µM) | Value |
| SN38 (10 µM) | Value |
| Positive Control (e.g., cGAMP) | Value |
Experimental Protocols
Protocol 1: Western Blot for Phosphorylated STING and IRF3
This protocol details the detection of phosphorylated STING (p-STING) at Ser366 and phosphorylated IRF3 (p-IRF3) at Ser396, key markers of STING pathway activation.
Materials:
-
Cell Line: THP-1 (human monocytic cell line) or other suitable cell lines expressing STING.
-
SN38: Prepare stock solutions in DMSO. In vitro concentrations typically range from 0.01 µM to 10 µM.[6][11]
-
Positive Control: 2'3'-cGAMP (a direct STING agonist).
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Primary Antibodies: Rabbit anti-phospho-STING (Ser366), Rabbit anti-phospho-IRF3 (Ser396), Rabbit anti-STING, Rabbit anti-IRF3, and anti-β-actin or anti-GAPDH (loading control).
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
Other Reagents: SDS-PAGE gels, transfer membranes (PVDF or nitrocellulose), blocking buffer (5% BSA or non-fat milk in TBST), ECL substrate.
Procedure:
-
Cell Seeding and Treatment:
-
Seed THP-1 cells in 6-well plates at a density of 1 x 10^6 cells/well.
-
Allow cells to adhere and grow for 24 hours.
-
Treat cells with varying concentrations of SN38 (e.g., 0.1, 1, 10 µM) or a positive control (e.g., 10 µg/mL 2'3'-cGAMP) for a predetermined time (e.g., 6, 12, or 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
After treatment, wash cells twice with ice-cold PBS.
-
Lyse cells in 100-200 µL of ice-cold lysis buffer per well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Develop the blot using an ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of p-STING and p-IRF3 to total STING and IRF3, respectively, and then to the loading control.
-
Protocol 2: IFN-β Secretion Assay (ELISA)
This protocol quantifies the amount of IFN-β secreted into the cell culture supernatant following SN38 treatment.
Materials:
-
Cell Line: THP-1 or other IFN-β secreting cells.
-
SN38: Prepare stock solutions in DMSO.
-
Positive Control: 2'3'-cGAMP.
-
Human IFN-β ELISA Kit: Follow the manufacturer's instructions.
-
Microplate Reader.
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well.
-
Treat cells with SN38 or controls as described in Protocol 1 for 24-48 hours.
-
-
Supernatant Collection:
-
After incubation, centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the cell culture supernatant without disturbing the cell pellet.
-
-
ELISA:
-
Perform the ELISA according to the manufacturer's protocol. This typically involves:
-
Adding standards and samples to the antibody-coated plate.
-
Incubating with a detection antibody.
-
Adding a substrate solution.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength.
-
-
-
Data Analysis:
-
Generate a standard curve using the provided standards.
-
Calculate the concentration of IFN-β in each sample based on the standard curve.
-
Protocol 3: IRF-Luciferase Reporter Assay
This assay utilizes a reporter cell line that expresses a luciferase gene under the control of an IRF-inducible promoter to measure STING-dependent IRF activation.
Materials:
-
Cell Line: THP-1 Dual™ (InvivoGen) or a similar IRF-luciferase reporter cell line.[12][13] These cells often co-express a second reporter, such as SEAP under the control of an NF-κB promoter, allowing for simultaneous monitoring of both pathways.
-
SN38: Prepare stock solutions in DMSO.
-
Positive Control: 2'3'-cGAMP.
-
Luciferase Assay Reagent.
-
Luminometer.
Procedure:
-
Cell Seeding and Treatment:
-
Seed the reporter cells in a white, clear-bottom 96-well plate at the density recommended by the supplier.
-
Treat cells with SN38 or controls as described in Protocol 1 for 18-24 hours.
-
-
Luciferase Assay:
-
Equilibrate the plate to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time at room temperature, protected from light.
-
-
Data Analysis:
-
Measure the luminescence using a luminometer.
-
Subtract the background luminescence from all readings and plot the relative light units (RLU) against the SN38 concentration.
-
Protocol 4: Co-culture Assay with Cancer Cells and Dendritic Cells
This advanced assay mimics the tumor microenvironment to assess the transfer of STING-activating signals from SN38-treated cancer cells to immune cells.
Materials:
-
Cancer Cell Line: e.g., MC38 (murine colon adenocarcinoma) or a human cancer cell line of interest.
-
Immune Cells: Bone marrow-derived dendritic cells (BMDCs) or a dendritic cell line (e.g., DC2.4).
-
SN38: Prepare stock solutions in DMSO.
-
Reagents for immune cell activation analysis: e.g., antibodies for flow cytometry (CD80, CD86, MHC-II), IFN-β ELISA kit.
Procedure:
-
SN38 Treatment of Cancer Cells:
-
Treat the cancer cell line with SN38 for 24 hours to induce DNA damage.
-
-
Co-culture:
-
Wash the SN38-treated cancer cells to remove residual drug.
-
Co-culture the treated cancer cells with immature dendritic cells at an appropriate ratio (e.g., 1:5 cancer cells to DCs) for 24-48 hours.
-
-
Analysis of Dendritic Cell Activation:
-
Harvest the dendritic cells and analyze the expression of co-stimulatory molecules (CD80, CD86) and MHC class II by flow cytometry.
-
Collect the co-culture supernatant and measure IFN-β secretion by ELISA (as in Protocol 2).
-
Conclusion
The protocols outlined in these application notes provide a comprehensive toolkit for investigating the activation of the STING pathway by SN38. By employing a combination of Western blotting, ELISA, and reporter gene assays, researchers can obtain robust and quantitative data on the immunostimulatory properties of this widely used chemotherapeutic agent. The co-culture assay further allows for the study of intercellular communication in the context of SN38-induced anti-tumor immunity. These methods are invaluable for the preclinical evaluation of SN38 in combination with immunotherapy and for the development of novel cancer treatment strategies that harness the power of the innate immune system.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Structural Basis of IRF-3 Activation Upon Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eaglebio.com [eaglebio.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. researchgate.net [researchgate.net]
- 7. mersana.com [mersana.com]
- 8. researchgate.net [researchgate.net]
- 9. The cGAS/STING/TBK1/IRF3 innate immunity pathway maintains chromosomal stability through regulation of p21 levels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. EGFR‐mediated tyrosine phosphorylation of STING determines its trafficking route and cellular innate immunity functions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Research Progress of SN38 Drug Delivery System in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. invivogen.com [invivogen.com]
- 13. invivogen.com [invivogen.com]
Application Note: Flow Cytometry Analysis of Immune Cells Following STING Agonist Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA, leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[1][2][3] This response is pivotal in anti-viral and anti-tumor immunity.[4][5] STING agonists, molecules that activate this pathway, are being actively investigated as potent cancer immunotherapeutics.[6][7][8][9] By stimulating a robust anti-tumor immune response, these agonists can enhance the infiltration and activation of various immune cells within the tumor microenvironment.[10]
Flow cytometry is an indispensable tool for dissecting the complex cellular changes induced by STING agonist treatment. It allows for the precise identification, quantification, and characterization of immune cell subsets, providing crucial insights into the mechanism of action of these therapeutic agents. This application note provides detailed protocols for the flow cytometric analysis of immune cells after STING agonist treatment and summarizes key quantitative data from preclinical studies.
STING Signaling Pathway
The canonical STING signaling pathway is initiated by the recognition of cytosolic double-stranded DNA (dsDNA) by cyclic GMP-AMP synthase (cGAS).[2][3] Upon binding to dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP).[2] cGAMP then binds to STING, a transmembrane protein located in the endoplasmic reticulum (ER).[3] This binding event triggers a conformational change in STING, leading to its translocation to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3).[2][3] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (IFN-α and IFN-β).[2] STING activation also leads to the activation of the NF-κB pathway, resulting in the production of pro-inflammatory cytokines.[5]
Effects of STING Agonists on Immune Cell Populations
STING agonist treatment leads to significant changes in the composition and activation state of various immune cell populations within the tumor microenvironment and secondary lymphoid organs.[11][12] Below is a summary of reported quantitative changes observed in preclinical models following STING agonist administration.
| Cell Type | Marker | Change | Model System | STING Agonist | Reference |
| CD8+ T Cells | CD8 | ↑ Infiltration in tumor | B16-F10 Melanoma (mouse) | diABZI | [12] |
| Granzyme B | ↑ Expression | B16-F10 Melanoma (mouse) | diABZI | [12] | |
| CD4+ T Cells | CD4 | ↓ Percentage in spleen | B16-F10 Melanoma (mouse) | diABZI | [12] |
| Regulatory T Cells (Tregs) | CD4+CD25+FOXP3+ | ↓ Percentage in tumor | 4T1 Breast Cancer (mouse) | STING-NPs | [13] |
| B Cells | B220 | ↓ Percentage in blood & spleen | B16-F10 Melanoma (mouse) | diABZI | [12] |
| NK Cells | NK1.1 | ↑ Infiltration in tumor | GL261 Glioblastoma (mouse) | ADU-S100 | [14] |
| Monocytes | CD11b+Ly6Chi | ↑ Number in blood | B16-F10 Melanoma (mouse) | diABZI | [12] |
| Neutrophils | CD11b+Ly6G+ | ↑ Number in blood & spleen | B16-F10 Melanoma (mouse) | diABZI | [12] |
| Dendritic Cells (DCs) | CD11c+ | ↑ Percentage in spleen | AAV-HBV (mouse) | diABZI | [15] |
| CD86 | ↑ Expression | Murine tumor models | STING agonists | [6] |
Experimental Protocols
Experimental Workflow
The general workflow for analyzing immune cell populations after STING agonist treatment involves in vivo or in vitro treatment, followed by tissue/cell collection, single-cell suspension preparation, antibody staining, and finally, flow cytometry acquisition and analysis.
Protocol 1: In Vivo STING Agonist Treatment and Spleen/Tumor Processing
Materials:
-
STING agonist (e.g., diABZI, ADU-S100)
-
Tumor-bearing mice (e.g., C57BL/6)
-
Phosphate-buffered saline (PBS)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Collagenase D (100 mg/mL)
-
DNase I (10 mg/mL)
-
ACK lysis buffer
-
70 µm cell strainers
Procedure:
-
STING Agonist Administration: Administer the STING agonist to tumor-bearing mice via the desired route (e.g., intratumoral, intravenous). A typical dose for ADU-S100 is 50 µg per mouse.[14]
-
Tissue Harvest: At the desired time point post-treatment (e.g., 24, 48, 72 hours), euthanize the mice and harvest tumors and spleens.
-
Spleen Processing: a. Mechanically dissociate the spleen in RPMI-1640 medium. b. Pass the cell suspension through a 70 µm cell strainer. c. Lyse red blood cells using ACK lysis buffer. d. Wash the cells with PBS containing 2% FBS and resuspend for staining.
-
Tumor Processing: a. Mince the tumor tissue into small pieces. b. Digest the tissue in RPMI-1640 containing Collagenase D (1 mg/mL) and DNase I (0.1 mg/mL) for 30-60 minutes at 37°C. c. Pass the digested tissue through a 70 µm cell strainer. d. Wash the cells with PBS containing 2% FBS and resuspend for staining.
Protocol 2: Flow Cytometry Staining of Immune Cells
Materials:
-
Single-cell suspensions from Protocol 1
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)
-
Fc block (e.g., anti-CD16/32 antibody)
-
Fluorochrome-conjugated antibodies (see suggested panels below)
-
Live/Dead fixable viability dye
-
Intracellular staining buffer kit (for transcription factor staining)
Procedure:
-
Cell Count and Viability: Determine the cell concentration and viability of the single-cell suspensions.
-
Fc Block: Incubate the cells with Fc block for 10-15 minutes on ice to prevent non-specific antibody binding.
-
Surface Staining: Add the cocktail of fluorochrome-conjugated surface antibodies to the cells and incubate for 30 minutes on ice in the dark.
-
Wash: Wash the cells twice with flow cytometry staining buffer.
-
Viability Staining: Resuspend the cells in PBS and add the Live/Dead fixable viability dye. Incubate for 20-30 minutes on ice in the dark.
-
Wash: Wash the cells with flow cytometry staining buffer.
-
(Optional) Intracellular Staining: If staining for intracellular markers (e.g., FOXP3, Granzyme B), fix and permeabilize the cells according to the manufacturer's protocol for the intracellular staining buffer kit. Then, add the intracellular antibody cocktail and incubate for 30 minutes at room temperature in the dark.
-
Wash: Wash the cells as per the intracellular staining protocol.
-
Resuspension and Acquisition: Resuspend the final cell pellet in flow cytometry staining buffer and acquire the samples on a flow cytometer.
Suggested Flow Cytometry Antibody Panels
T Cell Panel:
-
CD45 (Leukocyte common antigen)
-
CD3 (T cell receptor)
-
CD4 (Helper T cells)
-
CD8 (Cytotoxic T cells)
-
CD69 (Early activation marker)
-
CD279 (PD-1, exhaustion marker)
-
FOXP3 (Regulatory T cells)
-
Granzyme B (Cytotoxicity marker)
Myeloid Cell Panel:
-
CD45
-
CD11b (Myeloid marker)
-
CD11c (Dendritic cell marker)
-
Ly6G (Neutrophil marker)
-
Ly6C (Monocyte marker)
-
MHC-II (Antigen presentation marker)
-
CD80/CD86 (Co-stimulatory molecules)
Conclusion
Flow cytometry is a powerful and essential technique for elucidating the immunological effects of STING agonists. The protocols and data presented in this application note provide a framework for researchers to design and execute experiments to characterize the immune response to these promising cancer immunotherapies. Careful planning of experimental design, including appropriate controls and comprehensive antibody panels, will yield high-quality data to advance our understanding of STING-mediated anti-tumor immunity.
References
- 1. The STING pathway and regulation of innate immune signaling in response to DNA pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 3. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The cGAS-STING pathway: a dual regulator of immune response in cancer and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. STING pathway agonism as a cancer therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. williamscancerinstitute.com [williamscancerinstitute.com]
- 8. Frontiers | Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects [frontiersin.org]
- 9. The Development of STING Agonists and Emerging Results as a Cancer Immunotherapy | Sweis Lab | University of Chicago [sweislab.uchicago.edu]
- 10. researchgate.net [researchgate.net]
- 11. 18F-FDG PET Visualizes Systemic STING Agonist-Induced Lymphocyte Activation in Preclinical Models [escholarship.org]
- 12. Systemic administration of STING agonist promotes myeloid cells maturation and antitumor immunity through regulating hematopoietic stem and progenitor cell fate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. STING activation promotes robust immune response and NK cell–mediated tumor regression in glioblastoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antiviral and immune modulatory activities of STING agonists in a mouse model of persistent hepatitis B virus infection | PLOS Pathogens [journals.plos.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Resistance to STING Agonist Therapy
Welcome to the technical support center for STING agonist therapy. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and overcome challenges encountered during experiments with STING agonists.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for STING agonists?
A1: STING (Stimulator of Interferon Genes) agonists are molecules that activate the cGAS-STING signaling pathway, a critical component of the innate immune system.[1][2] Cytosolic DNA, for instance from pathogens or damaged tumor cells, is detected by cGAS (cyclic GMP-AMP synthase), which then synthesizes the second messenger cGAMP (cyclic GMP-AMP).[3][4] cGAMP binds to STING, an endoplasmic reticulum (ER)-resident protein, triggering its dimerization and translocation to the Golgi apparatus.[1][3][5] At the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates interferon regulatory factor 3 (IRF3).[3][4][6] Phosphorylated IRF3 dimerizes, translocates to the nucleus, and induces the transcription of type I interferons (IFN-α/β) and other pro-inflammatory cytokines.[3][4] This cascade initiates a potent anti-tumor immune response.[7]
Q2: My STING agonist is not inducing a type I interferon response. What are the possible reasons?
A2: Several factors could contribute to a lack of type I IFN response. These include:
-
Cell line suitability: Not all cell types have a fully functional cGAS-STING pathway.[8]
-
Agonist delivery: Poor cellular uptake of the STING agonist can be a significant issue due to the negative charge and hydrophilicity of many agonists.[9]
-
Agonist degradation: The ecto-nucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) can degrade cGAMP, thereby inhibiting the STING pathway.[5][10]
-
Pathway component deficiency: The cell line may lack essential pathway components like cGAS or STING. For example, HEK293T cells are known to be deficient in both cGAS and STING.[11]
-
Negative regulation: The STING pathway is tightly regulated, and negative feedback mechanisms, such as the induction of autophagy, can dampen the response.[5]
Q3: I am observing high toxicity or off-target effects with my synthetic STING agonist. What could be the cause?
A3: Synthetic STING agonists, while designed to be more stable, can sometimes lead to off-target effects and toxicity.[9] This can be due to:
-
Chronic pathway activation: Continuous stimulation of the STING pathway can lead to a "cytokine storm" and autoimmune-like responses.[9]
-
Lack of specificity: Some synthetic agonists may interact with other cellular components, leading to unintended biological effects.
-
Suboptimal delivery: Systemic administration without targeted delivery can result in widespread, non-specific immune activation.[5]
Troubleshooting Guides
Issue 1: Low or No STING Pathway Activation
Symptoms:
-
No or low expression of phosphorylated TBK1 (pTBK1) or phosphorylated IRF3 (pIRF3) in Western blot analysis.
-
No or low upregulation of IFN-β or other interferon-stimulated genes (ISGs) in RT-qPCR analysis.
-
Low levels of IFN-β in the cell culture supernatant as measured by ELISA.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Experimental Validation |
| Cell line lacks a functional STING pathway. | Verify the expression of key pathway components (cGAS, STING, TBK1, IRF3) in your cell line via Western blot or RT-qPCR. | Compare your cell line to a positive control cell line known to have a functional STING pathway (e.g., THP-1 cells). |
| Inefficient delivery of STING agonist. | Use a transfection reagent or a delivery system (e.g., liposomes, nanoparticles) to improve cellular uptake.[9] | Compare the response with and without the delivery vehicle. Assess uptake using a fluorescently labeled agonist if available. |
| Degradation of STING agonist. | Consider using a more stable synthetic STING agonist or an inhibitor of ENPP1 if available. | Measure the concentration of the agonist in the culture medium over time. |
| Incorrect agonist concentration. | Perform a dose-response experiment to determine the optimal concentration of your STING agonist. | Test a range of concentrations and measure downstream readouts (e.g., pTBK1, IFN-β mRNA). |
Issue 2: Acquired Resistance to STING Agonist Therapy in Preclinical Models
Symptoms:
-
Initial tumor regression followed by relapse and progressive tumor growth despite continuous STING agonist treatment.
-
Lack of durable, protective anti-tumor immunity.[12]
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Experimental Validation |
| Upregulation of immune checkpoints. | Combine STING agonist therapy with immune checkpoint inhibitors, such as anti-PD-1 or anti-PD-L1 antibodies.[12][13] | Monitor tumor growth and survival in groups treated with the STING agonist alone versus the combination therapy. Analyze the tumor microenvironment for changes in T-cell infiltration and activation. |
| Activation of immunosuppressive pathways. | Co-administer inhibitors of immunosuppressive enzymes like IDO (indoleamine 2,3-dioxygenase) or COX2 (cyclooxygenase-2).[12][13][14] | Assess tumor growth, survival, and systemic anti-tumor immunity in combination therapy groups.[13] Measure the activity of IDO and the levels of prostaglandins (B1171923) in the tumor microenvironment. |
| T-cell exhaustion. | Analyze the expression of exhaustion markers (e.g., PD-1, TIM-3, LAG-3) on tumor-infiltrating lymphocytes (TILs) by flow cytometry. | Combine STING agonist with therapies aimed at rejuvenating exhausted T cells. |
Experimental Protocols
Protocol 1: In Vitro Assessment of STING Pathway Activation
This protocol describes how to induce and measure STING pathway activation in a suitable cell line (e.g., murine embryonic fibroblasts (MEFs) or THP-1 cells).[8][15]
1. Cell Seeding:
-
Seed 5 x 10^5 cells/well in a 24-well plate and incubate for 24 hours.[16]
2. STING Agonist Stimulation:
-
Prepare dilutions of your STING agonist in culture medium.
-
Include a vehicle control (medium only).
-
Carefully remove the old medium and add the agonist dilutions to the cells.
-
Incubate for the desired time (e.g., 4-6 hours for signaling protein phosphorylation, 24 hours for cytokine production).[16]
3. Sample Collection and Analysis:
-
For Western Blot (Phospho-TBK1/IRF3):
-
Wash cells with cold PBS.
-
Lyse cells in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Perform SDS-PAGE and transfer to a PVDF membrane.
-
Probe with primary antibodies against pTBK1 (Ser172), TBK1, pIRF3 (Ser396), IRF3, and a loading control (e.g., β-actin).
-
Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) system.[17]
-
-
For RT-qPCR (IFN-β mRNA):
-
Isolate total RNA using a commercial kit.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qPCR using primers for Ifnb1 and a housekeeping gene (e.g., Actb).
-
Calculate relative gene expression using the ΔΔCt method.
-
-
For ELISA (Secreted IFN-β):
Visualizations
Caption: The cGAS-STING signaling pathway.
Caption: Workflow for assessing STING pathway activation.
References
- 1. Frontiers | Advances in cGAS-STING Signaling Pathway and Diseases [frontiersin.org]
- 2. Regulating STING in health and disease - ProQuest [proquest.com]
- 3. Regulation and Function of the cGAS-STING Pathway: Mechanisms, Post-Translational Modifications, and Therapeutic Potential in Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Function and regulation of cGAS-STING signaling in infectious diseases [frontiersin.org]
- 5. Challenges and Opportunities in the Clinical Development of STING Agonists for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The STING pathway and regulation of innate immune signaling in response to DNA pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. STING Agonists and How to Reach Their Full Potential in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. STING activation and overcoming the challenges associated with STING agonists using ADC (antibody-drug conjugate) and other delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In vitro STING Activation with the cGAMP-STINGΔTM Signaling Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Overcoming resistance to STING agonist therapy to incite durable protective antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Overcoming resistance to STING agonist therapy to incite durable protective antitumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jitc.bmj.com [jitc.bmj.com]
- 15. Protocol to induce and assess cGAS-STING pathway activation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Optimizing STING Agonist-38 Dosage for Maximum Efficacy
Welcome to the technical support center for STING Agonist-38. This resource is intended for researchers, scientists, and drug development professionals to provide guidance on optimizing the dosage of this compound for maximal therapeutic efficacy in preclinical research. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the first step in determining the optimal dosage of this compound for a new cancer model?
A1: The initial and most critical step is to establish a dose-response curve in vitro to understand the concentration at which this compound induces a biological response without causing excessive cytotoxicity. A typical starting point for novel STING agonists is to test a wide range of concentrations (e.g., 0.01 µM to 100 µM). This will help determine the half-maximal effective concentration (EC50) for key readouts such as Type I interferon (IFN-β) production.[1][2][3][4] Following in vitro characterization, a pilot in vivo study with a limited number of animals should be conducted to assess tolerability and preliminary efficacy at a few selected doses.
Q2: How can I measure the activation of the STING pathway by this compound in my experiments?
A2: STING pathway activation can be assessed through several robust methods:
-
Phosphorylation of STING and IRF3: Western blotting to detect the phosphorylated forms of STING (at Ser366 for human STING) and IRF3 is a direct indicator of pathway activation.[5][6]
-
Cytokine Secretion: Measuring the secretion of downstream cytokines, particularly IFN-β and CXCL10, using ELISA is a common and reliable method.[7]
-
Reporter Gene Assays: Utilizing cell lines engineered with a luciferase or secreted alkaline phosphatase (SEAP) reporter gene under the control of an IFN-stimulated response element (ISRE) allows for a quantifiable measure of Type I IFN signaling.[4][8]
-
Flow Cytometry: Staining for intracellular phospho-STING or assessing the upregulation of activation markers (e.g., CD86, MHC-II) on immune cells like dendritic cells and monocytes provides a single-cell level analysis of STING activation.[5][6]
Q3: What are the common routes of administration for STING agonists in preclinical models, and how do I choose the best one?
A3: The most common routes of administration in preclinical models are intratumoral (i.t.), intravenous (i.v.), and subcutaneous (s.c.).
-
Intratumoral (i.t.) injection is frequently used to maximize local drug concentration within the tumor microenvironment and minimize systemic toxicity.[9][10][11][12] This route is often preferred for initial efficacy studies.
-
Intravenous (i.v.) administration allows for systemic delivery, which is more clinically translatable for treating metastatic disease.[13][14] However, it may require higher doses and can lead to systemic side effects.
-
Subcutaneous (s.c.) injection offers another option for systemic delivery and can sometimes provide a more sustained release profile compared to i.v. administration.[2][15]
The choice of administration route depends on the therapeutic goal (local vs. systemic tumor control) and the pharmacokinetic properties of this compound.
Q4: Should I be concerned about the different human STING variants when testing this compound?
A4: Yes, it is important to consider the various human STING alleles, as some STING agonists have shown differential activity across these variants. It is advisable to test the efficacy of this compound in cell lines expressing the most common human STING haplotypes to ensure broad applicability.[16][17]
Troubleshooting Guides
Issue 1: Low or No STING Pathway Activation
| Potential Cause | Troubleshooting Steps |
| Low STING Expression in Cell Line | Confirm STING protein expression in your target cells using Western blot. If expression is low, consider using a cell line known to have a functional STING pathway (e.g., THP-1, RAW264.7). |
| Inefficient Cytosolic Delivery | STING agonists, particularly cyclic dinucleotides, are often charged molecules and may not efficiently cross the cell membrane. Utilize a transfection reagent (e.g., Lipofectamine) or electroporation to facilitate cytosolic delivery in in vitro experiments. |
| Agonist Degradation | Ensure proper storage of this compound according to the manufacturer's instructions. Prepare fresh solutions for each experiment and minimize freeze-thaw cycles. Consider using serum-free media during the initial incubation period to reduce degradation by serum nucleases. |
| Defective Downstream Signaling | If STING phosphorylation is observed but downstream readouts (e.g., IFN-β) are absent, investigate the expression and phosphorylation of key downstream signaling proteins like TBK1 and IRF3. |
Issue 2: High Cell Death/Toxicity
| Potential Cause | Troubleshooting Steps |
| Excessive STING Activation | High concentrations of STING agonists can lead to overstimulation of the inflammatory response and subsequent cell death.[3] Reduce the concentration of this compound in your experiments. |
| Off-Target Effects | Assess the cytotoxicity of this compound in a STING-knockout cell line to determine if the observed toxicity is STING-dependent. |
| In Vivo Toxicity | Monitor animals for signs of toxicity such as weight loss, ruffled fur, and lethargy. If toxicity is observed, consider reducing the dose, changing the dosing schedule (e.g., less frequent administration), or switching the route of administration.[17][18] |
Issue 3: Inconsistent or Unreliable In Vivo Efficacy
| Potential Cause | Troubleshooting Steps |
| Suboptimal Dosing Schedule | Experiment with different dosing schedules (e.g., single dose, multiple doses every few days, weekly). The timing and frequency of administration can significantly impact the anti-tumor immune response.[17] |
| Tumor Microenvironment (TME) | The composition of the TME can influence the response to STING agonists. Analyze the immune cell infiltrate in your tumor model at baseline. "Cold" tumors with low immune infiltration may be less responsive. |
| Route of Administration | If intratumoral injections are yielding inconsistent results due to variability in injection accuracy, consider a systemic route of administration like intravenous or subcutaneous injection. |
Below is a troubleshooting decision tree to guide your experimental process.
Caption: Troubleshooting decision tree for STING agonist experiments.
Data Presentation
Table 1: In Vitro Activity of Various STING Agonists
| Agonist | Cell Line | Assay | EC50 | Reference |
| 2'3'-cGAMP | Human PBMCs | IFN-β Secretion | ~70 µM | [1] |
| 2'3'-cGAMP | THP-1 | IFN-β Secretion | 124 µM | [1] |
| diABZI | THP-1 | IFN-β Secretion | 3.1 ± 0.6 µM | [2] |
| MSA-2 | THP-1 | IFN-β Secretion | 8.3 µM | [3] |
| ADU-S100 (free) | THP-1 Dual™ | IRF3 Reporter | 3.03 µg/mL | [4] |
| ADU-S100 (free) | THP-1 Dual™ | NF-κB Reporter | 4.85 µg/mL | [4] |
Table 2: In Vivo Efficacy of STING Agonists in Syngeneic Mouse Models
| Agonist | Mouse Model | Route of Administration | Dose | Outcome | Reference |
| ALG-031048 | CT26 Colon Carcinoma | Intratumoral | 25 or 100 µg (3 doses) | Dose-dependent tumor reduction | [10] |
| ALG-031048 | CT26 Colon Carcinoma | Subcutaneous | 4 mg/kg | Dose-dependent delay in tumor growth | [15] |
| diABZI | B16-F10 Melanoma | Intravenous | 2 mg/kg (3 doses) | Significant tumor growth inhibition | [14] |
| JNJ-67544412 | Syngeneic mouse tumor | Intratumoral | Not specified | Significant tumor regression and cures | [17] |
| E7766 | Advanced solid tumors (human) | Intratumoral | 75 to 1000 µg | Stable disease in 33.3% of patients | [19][20] |
Experimental Protocols
Protocol 1: In Vitro this compound Dose-Response Assessment by IFN-β ELISA
Objective: To determine the EC50 of this compound for IFN-β induction in a relevant cell line (e.g., THP-1 monocytes).
Materials:
-
Target cells (e.g., THP-1 monocytes)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
Transfection reagent (if required for your agonist)
-
Phosphate-buffered saline (PBS)
-
Human or mouse IFN-β ELISA kit
-
96-well cell culture plates
-
96-well ELISA plates
Procedure:
-
Cell Seeding: Seed THP-1 cells at a density of 1 x 10^5 cells/well in a 96-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in serum-free medium. A typical concentration range to start with is 0.01 µM to 100 µM.
-
Treatment:
-
If a transfection reagent is needed, complex this compound with the reagent according to the manufacturer's protocol.
-
Remove the culture medium from the cells and add the this compound dilutions. Include a vehicle-only control.
-
-
Incubation: Incubate the cells for 24 hours at 37°C and 5% CO2.
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant.
-
ELISA: Perform the IFN-β ELISA on the collected supernatants according to the manufacturer's instructions.
-
Data Analysis: Plot the IFN-β concentration against the log of the this compound concentration and use a non-linear regression model to calculate the EC50 value.
Protocol 2: In Vivo Efficacy Study in a Syngeneic Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound in an immunocompetent mouse model.
Materials:
-
Syngeneic tumor cell line (e.g., CT26 for BALB/c mice, B16-F10 for C57BL/6 mice)
-
6-8 week old female mice
-
This compound formulated for in vivo administration
-
Vehicle control
-
Calipers
-
Syringes and needles appropriate for the chosen route of administration
Procedure:
-
Tumor Cell Implantation: Subcutaneously implant 1 x 10^6 CT26 cells into the flank of BALB/c mice.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³). Measure tumor volume at regular intervals using calipers (Volume = 0.5 x length x width²).
-
Randomization: Randomize mice into treatment groups (e.g., vehicle control, low dose this compound, high dose this compound).
-
Treatment Administration: Administer this compound via the desired route (e.g., intratumoral injection). A typical dosing schedule could be every 3-4 days for a total of 3 doses.[10]
-
Continued Monitoring: Continue to measure tumor volume and monitor animal body weight and overall health throughout the study.
-
Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study.
-
Data Analysis: Plot the mean tumor volume over time for each treatment group. Perform statistical analysis to determine the significance of tumor growth inhibition.
Mandatory Visualizations
Caption: The cGAS-STING signaling pathway.
Caption: Experimental workflow for this compound dosage optimization.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Conjugated STING agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signal strength of STING activation determines cytokine plasticity and cell death in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Human Monocyte STING Activation Flow Cytometry Panel | Cell Signaling Technology [cellsignal.com]
- 6. Human Monocyte STING Activation Flow Cytometry Panel | Cell Signaling Technology [cellsignal.cn]
- 7. In vitro STING Activation with the cGAMP-STINGΔTM Signaling Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. jitc.bmj.com [jitc.bmj.com]
- 10. Tumor Regression upon Intratumoral and Subcutaneous Dosing of the STING Agonist ALG-031048 in Mouse Efficacy Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Intratumoral STING Agonist Injection Combined with Irreversible Electroporation Delays Tumor Growth in a Model of Hepatocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jitc.bmj.com [jitc.bmj.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Systemic administration of STING agonist promotes myeloid cells maturation and antitumor immunity through regulating hematopoietic stem and progenitor cell fate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. STING Agonists as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Antiviral and immune modulatory activities of STING agonists in a mouse model of persistent hepatitis B virus infection | PLOS Pathogens [journals.plos.org]
- 19. Research Portal [scholarship.miami.edu]
- 20. researchgate.net [researchgate.net]
Navigating In Vivo STING Agonist-38 Experiments: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The activation of the Stimulator of Interferon Genes (STING) pathway holds significant promise for cancer immunotherapy. STING agonists, such as the novel non-cyclic dinucleotide (non-CDN) small molecule STING agonist-38, are potent inducers of type I interferons and pro-inflammatory cytokines, capable of transforming an immunologically "cold" tumor microenvironment into a "hot" one, thereby enhancing anti-tumor immunity. However, the translation of promising in vitro results into successful in vivo experiments can be challenging. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vivo experiments with this compound.
I. Frequently Asked Questions (FAQs)
1. What is the mechanism of action for this compound?
This compound is a non-CDN small molecule that directly binds to and activates the STING protein, which is primarily located on the endoplasmic reticulum.[1][2][3] This binding induces a conformational change in STING, leading to its translocation from the ER to the Golgi apparatus.[4][5] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates interferon regulatory factor 3 (IRF3).[1][6] Phosphorylated IRF3 then dimerizes, translocates to the nucleus, and drives the transcription of type I interferons (IFN-α/β) and other inflammatory cytokines.[6][7] This cascade initiates a robust innate immune response and promotes the activation of an adaptive anti-tumor immune response.[1][5]
2. Which mouse strains are suitable for in vivo studies with this compound?
This compound is designed to be active against both human and murine STING. Therefore, common syngeneic mouse models are suitable for efficacy and toxicology studies. It is crucial to ensure the selected tumor model is appropriate for the research question. For instance, MC38 (colon adenocarcinoma) and B16-F10 (melanoma) are frequently used models in cancer immunotherapy research.[1][8] Some STING agonists, like DMXAA, exhibit species-specific activity, being potent in mice but inactive in humans; however, this compound is designed to avoid this limitation.[2][9] For studies involving human-specific aspects of the immune response, humanized STING knock-in mice can be utilized.[2]
3. What are the recommended administration routes for this compound?
The optimal administration route depends on the experimental goals, the tumor model, and the formulation of this compound. Common routes include:
-
Intratumoral (i.t.): This route delivers the agonist directly to the tumor site, maximizing local concentration and activation of the tumor microenvironment while minimizing systemic exposure and potential toxicity.[1][10][11] It has shown efficacy in preclinical models, leading to regression of the injected tumor and, in some cases, abscopal effects on distant tumors.[11][12]
-
Intravenous (i.v.): Systemic delivery is necessary for treating metastatic disease or inaccessible tumors.[9][13] However, free STING agonists often have poor pharmacokinetic properties, including rapid clearance and potential for systemic cytokine release.[13][14][15] Formulations such as lipid nanoparticles (LNPs) or antibody-drug conjugates (ADCs) can improve tumor-targeted delivery and reduce systemic toxicity.[16][17][18][19]
-
Intraperitoneal (i.p.): While less common for targeted tumor therapy, i.p. administration can be used for systemic effects and has been reported for some STING agonists.[1]
-
Subcutaneous (s.c.) and Oral (p.o.): Some newer non-CDN STING agonists have been developed for subcutaneous or oral administration, offering improved convenience and potentially different pharmacokinetic profiles.[1][9]
4. How should this compound be formulated for in vivo use?
Due to the often hydrophobic nature of small molecule STING agonists, proper formulation is critical for solubility and bioavailability. A common starting point for in vivo formulation is a vehicle solution such as:
-
DMSO/Saline: Dissolving the compound in a minimal amount of dimethyl sulfoxide (B87167) (DMSO) and then diluting with sterile saline or phosphate-buffered saline (PBS). The final concentration of DMSO should be kept low (typically <10%) to avoid toxicity.
-
Cyclodextrin-based formulations: Encapsulating the agonist in a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can enhance solubility in aqueous solutions.
For systemic administration, advanced formulations like lipid-based nanoparticles or polymer-drug conjugates can be employed to improve the pharmacokinetic profile and target the agonist to the tumor.[16][20]
II. Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No or weak anti-tumor efficacy | Suboptimal Dosage or Schedule: The dose might be too low to induce a robust immune response, or the dosing frequency may be inadequate. | Perform a dose-response study to determine the optimal dose. Experiment with different dosing schedules (e.g., single dose vs. multiple doses). |
| Poor Bioavailability/Formulation Issues: The agonist may not be reaching the tumor in sufficient concentrations due to poor solubility or rapid degradation. | Re-evaluate the formulation. Consider using a solubilizing agent or a delivery vehicle like nanoparticles.[14][15] | |
| Tumor Model Resistance: The chosen tumor model may be inherently resistant to STING-mediated immunotherapy (e.g., low STING expression, immunosuppressive microenvironment).[8] | Verify STING expression in the tumor cells and immune cells within the tumor microenvironment. Consider combination therapies, such as with an anti-PD-1/PD-L1 antibody, to overcome resistance.[12][17][21] | |
| Incorrect Administration: For intratumoral injections, inaccurate delivery may result in the agonist not reaching the tumor core. | Use imaging techniques (e.g., ultrasound) to guide intratumoral injections, especially for deeper tumors. | |
| High Systemic Toxicity (e.g., weight loss, lethargy) | Excessive Cytokine Release: High systemic exposure to the STING agonist can lead to a "cytokine storm."[14] | Reduce the dose or switch to a more localized administration route like intratumoral injection.[17] Consider nanoparticle or ADC formulations to target the drug to the tumor.[16][17][19] |
| Vehicle Toxicity: The formulation vehicle (e.g., high concentration of DMSO) may be causing adverse effects. | Lower the concentration of the potentially toxic component in the vehicle. Test the vehicle alone as a control group. | |
| Inconsistent Results Between Experiments | Variability in Tumor Size at Treatment Initiation: Treating tumors of different sizes can lead to variable outcomes. | Standardize the tumor volume at the start of treatment for all animals in the experiment. |
| Inconsistent Intratumoral Injection: The location and depth of the injection within the tumor can affect drug distribution and efficacy. | Standardize the injection procedure, including needle gauge and depth of injection. | |
| Batch-to-Batch Variability of the Agonist: The purity and activity of the STING agonist may vary between synthesis batches. | Ensure consistent quality control of the this compound compound. | |
| No Induction of Type I Interferons or Downstream Cytokines | Inactive Compound: The STING agonist may have degraded or is inactive. | Verify the activity of the compound in vitro using a reporter cell line before in vivo use. |
| Timing of Measurement: The peak of cytokine expression may have been missed. | Perform a time-course experiment to determine the optimal time point for measuring cytokine levels post-administration. | |
| STING Pathway Deficiency in the Model: The tumor cells or relevant immune cells may lack a functional STING pathway. | Confirm STING expression and pathway integrity in the cell lines and in the tumor microenvironment of the mouse model.[8] |
III. Experimental Protocols & Data
Table 1: Example In Vivo Dosing and Administration of STING Agonists in Murine Models
| STING Agonist | Mouse Model | Tumor Model | Administration Route | Dose | Schedule | Reference |
| diABZI | Humanized STING mice | AAV-HBV | Intravenous (i.v.) | 2 mg/kg | Single dose | [2] |
| MSA-2 | C57BL/6 | MC38 | Intratumoral (i.t.) | 450 µg | Single dose | [1] |
| MSA-2 | C57BL/6 | MC38 | Subcutaneous (s.c.) | 50 mg/kg | Single dose | [1] |
| MSA-2 | C57BL/6 | MC38 | Oral (p.o.) | 60 mg/kg | Single dose | [1] |
| M335 | - | MC38, CT26, B16-F10 | Intraperitoneal (i.p.) | 20 mg/kg | - | [1] |
| 3'3'-cGAMP | C57BL/6 | MC38 | Intratumoral (i.t.) | 10 µg | Three injections | [10] |
Note: This table provides examples from the literature and should be used as a starting point. The optimal dose and schedule for this compound must be determined experimentally.
Protocol: In Vivo Anti-Tumor Efficacy Study
-
Cell Culture and Tumor Implantation:
-
Culture MC38 colon adenocarcinoma cells in appropriate media.
-
Harvest and resuspend cells in sterile PBS.
-
Subcutaneously inject 5 x 10^5 MC38 cells into the flank of 6-8 week old C57BL/6 mice.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth every 2-3 days using digital calipers.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomize mice into treatment groups when tumors reach an average volume of 50-100 mm³.
-
-
This compound Preparation and Administration:
-
Prepare this compound in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 55% sterile water).
-
For intratumoral administration, inject 50 µL of the formulation directly into the tumor.
-
For intravenous administration, inject 100 µL into the tail vein.
-
Administer the treatment according to the predetermined schedule (e.g., once a week for three weeks).
-
-
Efficacy and Toxicity Assessment:
-
Continue to monitor tumor volume and body weight throughout the study.
-
Observe mice for any signs of toxicity.
-
Euthanize mice when tumors reach the predetermined endpoint or if signs of excessive toxicity are observed.
-
-
Pharmacodynamic Analysis:
-
At selected time points post-treatment, collect tumors and spleens for analysis.
-
Analyze immune cell infiltration by flow cytometry (e.g., CD8+ T cells, NK cells, dendritic cells).
-
Measure cytokine levels (e.g., IFN-β, CXCL10) in tumor lysates or serum by ELISA or qPCR.
-
IV. Visualizations
Signaling Pathway
Caption: STING signaling pathway activation by this compound.
Experimental Workflow
References
- 1. Conjugated STING agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiviral and immune modulatory activities of STING agonists in a mouse model of persistent hepatitis B virus infection | PLOS Pathogens [journals.plos.org]
- 3. Discovery and Mechanistic Study of a Novel Human STING Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent progress on the activation of the cGAS–STING pathway and its regulation by biomolecular condensation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. STING pathway agonism as a cancer therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Advances in cGAS-STING Signaling Pathway and Diseases [frontiersin.org]
- 7. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 8. Brief report: STING expressed in tumor and non-tumor compartments has distinct roles in regulating anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. STING Agonists and How to Reach Their Full Potential in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Trial watch: STING agonists in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Development of STING Agonists and Emerging Results as a Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Delivery of STING agonists for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. STING activation and overcoming the challenges associated with STING agonists using ADC (antibody-drug conjugate) and other delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Challenges and Opportunities in the Clinical Development of STING Agonists for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. STING activation and overcoming the challenges associated with STING agonists using ADC (antibody-drug conjugate) and o… [ouci.dntb.gov.ua]
- 17. Tumor-targeted delivery of a STING agonist improves cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. STING agonist enhances the efficacy of programmed death-ligand 1 monoclonal antibody in breast cancer immunotherapy by activating the interferon-β signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: STING Agonist-38 & Related Compounds
Welcome to the technical support center for researchers working with STING (Stimulator of Interferon Genes) agonists. This resource provides troubleshooting guidance and practical information to help you overcome common challenges and improve the therapeutic index of your compounds, with a focus on agents like STING agonist-38 and the STING-activating chemotherapeutic SN38.
Frequently Asked Questions (FAQs)
Q1: What is the cGAS-STING pathway and its role in cancer immunotherapy?
The cGAS-STING pathway is a critical component of the innate immune system that detects the presence of abnormal DNA in the cell's cytoplasm, a sign often associated with viral infections or cellular damage from cancer.[1][2] Upon detecting cytosolic DNA, the enzyme cGAS produces a second messenger molecule called cGAMP.[1][3] cGAMP then binds to and activates the STING protein located on the endoplasmic reticulum.[3] This activation triggers a signaling cascade, leading to the production of Type I interferons (IFNs) and other inflammatory cytokines.[4] These molecules are essential for mounting a powerful anti-tumor immune response by recruiting and activating immune cells like dendritic cells (DCs), T cells, and Natural Killer (NK) cells to attack the tumor.[2][5][6]
Q2: What is the "therapeutic index" and why is it a critical parameter for STING agonists?
The therapeutic index is a quantitative measure of a drug's safety, representing the ratio between the dose that produces a therapeutic effect and the dose that causes toxicity. A high therapeutic index is desirable, indicating that a much higher dose is needed to cause harm than to be effective. For STING agonists, this is particularly important because their mechanism of action involves inducing a strong inflammatory response. While this is beneficial for killing tumor cells, excessive or systemic (body-wide) activation of the STING pathway can lead to severe side effects, such as cytokine storms, tissue damage, and autoimmunity.[5][7] Therefore, improving the therapeutic index—by maximizing anti-tumor activity while minimizing systemic toxicity—is a primary goal in their development.[4][8]
Q3: What are the common toxicities and challenges associated with systemic STING agonist administration?
Systemic administration of STING agonists via intravenous or intraperitoneal injection can lead to several challenges:
-
Systemic Cytokine Release: Overactivation of the STING pathway throughout the body can cause a massive release of inflammatory cytokines, leading to a "cytokine storm" and tissue damage.[7]
-
T-cell Apoptosis: Some studies have noted that non-nucleotide small-molecule STING agonists can have potential toxicity on T cells, which express high levels of STING and may be more susceptible to activation-induced cell death.[5]
-
Autoimmunity: Chronic or excessive STING activation can trigger autoimmune disorders by causing the immune system to attack healthy host tissues.[1]
-
Poor Bioavailability: Many STING agonists, particularly cyclic dinucleotides (CDNs), are negatively charged and hydrophilic, which makes it difficult for them to cross cell membranes to reach their cytosolic target.[9] They can also be quickly degraded by enzymes in the bloodstream.[9]
-
Acquired Resistance: Tumors can develop resistance to STING agonist therapy by upregulating immune checkpoint molecules (like PD-L1) or by suppressing the function of effector immune cells.[10][11][12]
Q4: How can the therapeutic index of a STING agonist be improved?
Several strategies are being explored to enhance the therapeutic index by localizing STING activation to the tumor microenvironment and reducing systemic exposure:
-
Intratumoral Injection: Directly injecting the agonist into the tumor concentrates its activity where it is needed most, minimizing systemic side effects.[4]
-
Advanced Delivery Systems: Encapsulating STING agonists in nanoparticles, liposomes, or exosomes can protect them from degradation, improve their delivery to tumor cells, and control their release.[4][9][13] For example, a polymeric-SN38 nanoparticle formulation was shown to reduce the toxicity of free SN38.[14]
-
Antibody-Drug Conjugates (ADCs): Attaching a STING agonist to an antibody that targets a protein on the surface of tumor cells can deliver the agonist with high precision. Preclinical data for STING-agonist ADCs showed a 100-fold increase in potency with significantly lower systemic cytokine induction compared to the free agonist.[8]
-
Combination Therapies: Combining STING agonists with other treatments, such as immune checkpoint inhibitors (e.g., anti-PD-1), can create a synergistic effect, enhancing anti-tumor immunity and potentially overcoming resistance mechanisms.[4][12]
Troubleshooting Guide
Problem: I am not observing significant STING pathway activation (e.g., low IFN-β levels) in my cell culture experiments.
| Possible Cause | Suggested Solution |
| Poor Cellular Uptake | Many STING agonists are hydrophilic and cannot easily cross the cell membrane.[9] Try using a transfection reagent, electroporation, or a delivery vehicle like cationic lipids (e.g., DOTAP) to improve cytosolic delivery.[13] |
| Enzymatic Degradation | If using a natural cyclic dinucleotide (CDN), it may be degraded by phosphodiesterases like ENPP1, which can be present in cell culture media or on the cell surface.[15][16] Consider using a more stable synthetic CDN analog. |
| Incorrect STING Haplotype | Some STING agonists have species-specific or even allele-specific activity. For example, the agonist DMXAA activates murine STING but not most human variants.[9][17] Ensure your cell line expresses a STING variant that is responsive to your specific agonist. |
| Cell Line Does Not Express STING | Verify STING expression in your chosen cell line using Western Blot or qPCR. Some cancer cell lines may have low or absent STING expression. |
Problem: My in vivo mouse model shows high systemic toxicity (e.g., weight loss, ruffled fur) after STING agonist administration.
| Possible Cause | Suggested Solution |
| Dose is Too High | Systemic administration can lead to excessive cytokine release.[5] Perform a dose-titration study to find the optimal balance between efficacy and toxicity (the maximum tolerated dose, MTD). |
| Systemic Exposure | The route of administration is critical. If using systemic delivery (IV, IP), consider switching to intratumoral (IT) injection to confine STING activation to the tumor.[4] |
| Off-Target Activation | The agonist may be activating STING in healthy tissues. Utilize a targeted delivery strategy, such as nanoparticles or antibody-drug conjugates, to increase accumulation in the tumor.[8][11] |
Problem: Despite evidence of STING activation, the tumor is not regressing in my animal model.
| Possible Cause | Suggested Solution |
| Immunosuppressive Tumor Microenvironment (TME) | The TME may contain regulatory T cells (Tregs) or myeloid-derived suppressor cells (MDSCs) that inhibit the anti-tumor response. STING activation itself can sometimes induce regulatory pathways involving PD-1 and IDO.[12] |
| Upregulation of Immune Checkpoints | STING activation can lead to an adaptive resistance mechanism where tumor cells increase their expression of PD-L1, which deactivates T cells.[12] |
| Solution for Both: | Combine the STING agonist with an immune checkpoint inhibitor (e.g., anti-PD-1 or anti-PD-L1 antibody). This combination can block the "brakes" on the immune system, allowing the T cells activated by the STING agonist to effectively kill tumor cells.[12] |
Data & Experimental Protocols
Data Summary Tables
The following tables provide an example of how to structure quantitative data for evaluating STING agonists, based on findings for agents like SN38 nanoparticles.
Table 1: In Vivo Efficacy of SN38 Formulations Data adapted from studies on SN38-NPs in an E0771 breast cancer model.[14]
| Treatment Group | Tumor Suppression Rate (TSR%) | Change in Body Weight (%) |
| Saline (Control) | 0% | +5% |
| Free SN38 | 45% | -15% |
| SN38-NPs | 82.6% | +2% |
Table 2: In Vitro STING Activation by DNA-Targeting Agents Illustrative data based on the screening process that identified SN38.[14]
| Compound | Concentration (µM) | IFN-β Secretion (pg/mL) |
| Vehicle Control | - | < 10 |
| Doxorubicin | 1 | 150 |
| Camptothecin | 1 | 220 |
| SN38 | 1 | 450 |
Key Experimental Protocols
1. Protocol: In Vitro Assessment of STING Pathway Activation
-
Objective: To measure the ability of a STING agonist to induce Type I interferon production in immune cells.
-
Materials:
-
Bone marrow-derived dendritic cells (BMDCs) or a reporter cell line (e.g., RAW-ISG).
-
STING agonist compound (e.g., this compound).
-
ELISA kit for mouse IFN-β.
-
Cell culture reagents.
-
-
Methodology:
-
Cell Seeding: Plate BMDCs at a density of 1x10⁶ cells/mL in a 24-well plate.
-
Stimulation: Treat the cells with a dose range of the STING agonist. Include a positive control (e.g., cGAMP) and a vehicle control.
-
Incubation: Incubate the cells for 24 hours at 37°C.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.
-
ELISA: Measure the concentration of IFN-β in the supernatant according to the ELISA kit manufacturer's instructions.
-
Analysis: Plot the IFN-β concentration against the agonist dose to determine the EC50 (the concentration that produces 50% of the maximal response).
-
2. Protocol: Syngeneic Mouse Model for In Vivo Efficacy and Toxicity
-
Objective: To evaluate the anti-tumor efficacy and systemic toxicity of a STING agonist in an immunocompetent mouse model.
-
Materials:
-
6-8 week old C57BL/6 mice.
-
Syngeneic tumor cells (e.g., MC38 colon adenocarcinoma).
-
STING agonist formulation.
-
Calipers for tumor measurement.
-
Scale for weighing mice.
-
-
Methodology:
-
Tumor Implantation: Subcutaneously inject 1x10⁶ MC38 cells into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow until they reach a palpable size (e.g., 50-100 mm³). Randomize mice into treatment groups.
-
Treatment: Administer the STING agonist according to the planned schedule and route (e.g., intratumoral injection every 3 days for 3 doses). Include a vehicle control group.
-
Monitoring:
-
Measure tumor volume with calipers every 2-3 days. Volume (mm³) = (Length x Width²)/2.
-
Record the body weight of each mouse at the same time to monitor toxicity.
-
Observe mice for clinical signs of distress.
-
-
Endpoint: Continue monitoring until tumors in the control group reach the predetermined endpoint size.
-
Analysis: Plot average tumor growth curves and body weight changes for each group. Calculate the tumor suppression rate.
-
Visualizations: Pathways and Workflows
cGAS-STING Signaling Pathway
Caption: The cGAS-STING pathway detects cytosolic DNA, leading to Type I Interferon production and immune activation.
Workflow for Evaluating a STING Agonist
Caption: A phased workflow for the preclinical development and evaluation of novel STING agonists.
Strategies to Improve STING Agonist Therapeutic Index
Caption: Key strategies to address the challenges of toxicity and efficacy to improve the therapeutic index.
References
- 1. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. STING pathway agonism as a cancer therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Demystifying the cGAS-STING pathway: precision regulation in the tumor immune microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | GAS-STING: a classical DNA recognition pathways to tumor therapy [frontiersin.org]
- 8. STING: A hot target in immunology research and drug discovery | 2020-09-21 | BioWorld [bioworld.com]
- 9. Overcoming challenges in the delivery of STING agonists for cancer immunotherapy: A comprehensive review of strategies and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 11. Precision targeting of STING: Challenges, innovations, and clinical outlook for cancer therapy [the-innovation.org]
- 12. Overcoming resistance to STING agonist therapy to incite durable protective antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. cdn2.sapphirebioscience.com [cdn2.sapphirebioscience.com]
- 16. STING Agonists and How to Reach Their Full Potential in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Development of STING Agonists and Emerging Results as a Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: STING Agonist-38
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the novel synthetic STING (Stimulator of Interferon Genes) agonist, STING Agonist-38.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a synthetic, non-cyclic dinucleotide small molecule designed to activate the STING signaling pathway. Upon entering the cell, it binds directly to the STING protein located on the endoplasmic reticulum. This binding induces a conformational change in STING, leading to its dimerization, translocation to the Golgi apparatus, and subsequent recruitment and activation of TANK-binding kinase 1 (TBK1).[1][2][3] TBK1 then phosphorylates interferon regulatory factor 3 (IRF3), which dimerizes, translocates to the nucleus, and drives the transcription of type I interferons (IFN-α/β) and other pro-inflammatory cytokines.[1][2][4] This cascade initiates a potent innate immune response, which is crucial for bridging to and activating the adaptive immune system for applications in immuno-oncology.
Q2: What are the potential on-target toxicities associated with this compound?
A2: The primary on-target toxicities are related to the potent activation of the immune system. Systemic administration can lead to an excessive production of pro-inflammatory cytokines, potentially causing a cytokine release syndrome (CRS) with symptoms such as fever, chills, and fatigue.[5][6] High doses of STING agonists have also been associated with T-cell apoptosis and vascular disruption at the injection site.[7] Careful dose-escalation studies are critical to determine the therapeutic window.[8]
Q3: Is this compound active against all human STING variants?
A3: Yes, this compound has been specifically designed and validated to activate all five major human STING protein variants. This is a key improvement over some earlier-generation STING agonists which showed species-specific activity or failed to activate common human polymorphic isoforms.[1]
Q4: What is the recommended solvent and storage condition for this compound?
A4: this compound is supplied as a lyophilized powder. For in vitro use, it is recommended to reconstitute the compound in sterile DMSO to create a concentrated stock solution (e.g., 10 mM). For in vivo studies, the DMSO stock should be further diluted in a sterile, biocompatible vehicle such as a saline solution containing a solubilizing agent like Tween® 80 to minimize precipitation and toxicity. Store the lyophilized powder at -20°C and the DMSO stock solution in small aliquots at -80°C to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
This section addresses specific issues users might encounter during their experiments with this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High Cell Toxicity in In Vitro Assays | 1. High concentration of the agonist. 2. High concentration of DMSO in the final culture medium. 3. Cell line is particularly sensitive to IFN-I-mediated cell death. | 1. Perform a dose-response curve to determine the optimal concentration that induces STING activation without excessive cell death. 2. Ensure the final concentration of DMSO in the cell culture medium is below 0.1%. 3. Use a different cell line or test for apoptosis/necroptosis markers to understand the mechanism of cell death. |
| Low or No Activity in Reporter Assay | 1. Cell line has low or no expression of STING. 2. Inefficient delivery of the agonist into the cytoplasm. 3. Incorrect assay setup or reagent issue. | 1. Verify STING expression in your cell line via Western Blot or qPCR. Consider using a cell line known to have a functional STING pathway (e.g., THP-1).[9] 2. Some cell lines may have poor uptake. Consider using a transfection reagent or a cell-penetrating peptide to improve cytosolic delivery. 3. Confirm the functionality of your reporter system with a positive control (e.g., 2'3'-cGAMP). Check the expiration dates of all reagents. |
| Inconsistent Results Between Experiments | 1. Variability in cell passage number or density. 2. Degradation of the STING agonist due to improper storage. 3. Inconsistent formulation for in vivo studies. | 1. Use cells within a consistent and narrow range of passage numbers. Ensure consistent cell seeding density for all experiments. 2. Prepare fresh dilutions from a frozen stock for each experiment. Avoid multiple freeze-thaw cycles of the stock solution. 3. For in vivo experiments, ensure the formulation is prepared fresh and is homogenous (e.g., by vortexing or brief sonication) before each administration to prevent precipitation. |
| In Vivo Study Shows High Systemic Toxicity | 1. Dose is too high, leading to systemic cytokine storm. 2. Formulation is causing adverse effects. 3. Rapid absorption and clearance. | 1. Reduce the dose and/or the frequency of administration.[8] 2. Evaluate the toxicity of the vehicle alone. Consider alternative, well-tolerated formulation strategies like encapsulation in nanoparticles or liposomes to improve targeted delivery.[10][11] 3. Consider a formulation that allows for sustained release to maintain therapeutic levels while avoiding a sharp peak in systemic exposure.[8] |
Data Presentation
The following tables present hypothetical toxicity data for this compound for illustrative purposes. Researchers should generate their own data based on their specific experimental systems.
Table 1: In Vitro Cytotoxicity Profile of this compound
| Cell Line | Cell Type | IC50 (µM) after 72h |
| THP-1 | Human Monocyte | > 50 |
| B16-F10 | Murine Melanoma | 25.8 |
| CT26 | Murine Colon Carcinoma | 31.2 |
| HEK293T | Human Embryonic Kidney | > 50 |
Table 2: In Vitro Cytokine Release Profile
(Data from human PBMCs treated for 24 hours)
| Cytokine | Concentration (pg/mL) at 1 µM this compound | Concentration (pg/mL) at 10 µM this compound |
| IFN-β | 1500 ± 180 | 8500 ± 950 |
| TNF-α | 800 ± 95 | 4200 ± 510 |
| IL-6 | 1200 ± 150 | 6300 ± 720 |
| CXCL10 (IP-10) | 2500 ± 300 | 11000 ± 1200 |
Table 3: Summary of In Vivo Tolerability in C57BL/6 Mice
(Intratumoral administration, 3 doses over one week)
| Dose (mg/kg) | Key Observations |
| 1 | Well-tolerated, no significant weight loss. |
| 5 | Mild, transient weight loss (<5%), resolved within 48h post-injection. |
| 10 | Moderate weight loss (10-15%), signs of lethargy. Considered the Maximum Tolerated Dose (MTD). |
| 25 | Significant weight loss (>20%), severe lethargy. Exceeded MTD. |
Visualizations: Diagrams and Workflows
Signaling Pathway
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Advances in cGAS-STING Signaling Pathway and Diseases [frontiersin.org]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. researchgate.net [researchgate.net]
- 5. STING activation and overcoming the challenges associated with STING agonists using ADC (antibody-drug conjugate) and other delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. STING Agonists and How to Reach Their Full Potential in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scienmag.com [scienmag.com]
- 9. jitc.bmj.com [jitc.bmj.com]
- 10. researchgate.net [researchgate.net]
- 11. Overcoming challenges in the delivery of STING agonists for cancer immunotherapy: A comprehensive review of strategies and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: SN-38 Toxicity Minimization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to SN-38-induced systemic toxicity in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of SN-38-induced systemic toxicity?
SN-38, the active metabolite of irinotecan (B1672180) (CPT-11), exerts its potent anti-tumor effect by inhibiting topoisomerase I.[1][2][3] However, its clinical use is limited by significant systemic toxicity. The primary mechanisms include:
-
Gastrointestinal Toxicity: A major dose-limiting toxicity is severe, delayed-onset diarrhea.[1][4] This is caused by the metabolic pathway of SN-38. In the liver, SN-38 is detoxified by the enzyme UGT1A1 into an inactive form, SN-38 glucuronide (SN-38G).[2][5] SN-38G is excreted into the intestines via bile, where it can be converted back to the active, toxic SN-38 by β-glucuronidase enzymes produced by the gut microbiota.[6] This localized reactivation of SN-38 leads to direct damage to the intestinal mucosa, causing inflammation and diarrhea.[6][7]
-
Myelosuppression: SN-38 can suppress bone marrow function, leading to conditions like neutropenia (a reduction in neutrophils). This toxicity is related to systemic exposure to the active drug.
-
Poor Solubility and Instability: SN-38 is poorly soluble in water and is unstable at physiological pH (pH 7.4), where its active lactone ring hydrolyzes to an inactive carboxylate form.[8][9][10] This instability complicates formulation and can contribute to unpredictable systemic exposure and toxicity.
Q2: My preclinical model is showing severe diarrhea and weight loss after SN-38 administration. What are the initial troubleshooting steps?
Observing severe toxicity warrants a systematic review of your experimental setup. Here is a logical workflow to troubleshoot the issue:
References
- 1. Managing Irinotecan-Induced Diarrhea: A Comprehensive Review of Therapeutic Interventions in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SN-38 - Wikipedia [en.wikipedia.org]
- 3. Structural Modification Endows Small-Molecular SN38 Derivatives with Multifaceted Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Managing Irinotecan-Induced Diarrhea: A Comprehensive Review of Therapeutic Interventions in Cancer Treatment | Semantic Scholar [semanticscholar.org]
- 5. cancernetwork.com [cancernetwork.com]
- 6. researchgate.net [researchgate.net]
- 7. Irinotecan-mediated diarrhea is mainly correlated with intestinal exposure to SN-38: critical role of gut Ugt - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. SN38 loaded nanostructured lipid carriers (NLCs); preparation and in vitro evaluations against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Research Progress of SN38 Drug Delivery System in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cell Line Selection for STING Agonist Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with STING (Stimulator of Interferon Genes) agonists. This resource provides comprehensive guidance on selecting the appropriate cell lines for your experiments, troubleshooting common issues, and detailed protocols to ensure robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Which cell lines are recommended for studying STING agonist activity?
A1: The choice of cell line is critical and depends on the specific research question. Key factors to consider are the expression of STING and other pathway components (cGAS, TBK1, IRF3), the desired readout (e.g., Type I interferon production, NF-κB activation), and the relevance to your biological system (e.g., human vs. mouse, immune vs. non-immune cells).
Commonly used cell lines include:
-
THP-1: A human monocytic cell line that endogenously expresses all components of the cGAS-STING pathway, making it a robust model for studying cytokine responses like IFN-β.[1][2]
-
HEK293/HEK293T: These human embryonic kidney cell lines have low endogenous STING expression, making them ideal for reconstitution experiments where STING variants or other pathway components are overexpressed.[3][4] They are often used in reporter assays.
-
RAW 264.7: A murine macrophage-like cell line that is well-suited for studying mouse STING activation and downstream signaling.[5]
-
Primary Cells: Human peripheral blood mononuclear cells (PBMCs) and monocyte-derived dendritic cells (DCs) provide a more physiologically relevant system for studying innate immune responses to STING agonists.[1][6]
Q2: How can I verify that the STING pathway is functional in my chosen cell line?
A2: It is essential to validate the functionality of the STING pathway in your selected cell line. This can be achieved through several methods:
-
Western Blot: Check for the expression of key pathway proteins such as STING, cGAS, TBK1, and IRF3. Upon stimulation with a STING agonist, you can detect the phosphorylation of STING and IRF3 as a direct indicator of pathway activation.[7]
-
RT-qPCR: Measure the upregulation of STING-dependent gene transcripts, such as IFNB1, CXCL10, and other interferon-stimulated genes (ISGs).[8][9]
-
ELISA: Quantify the secretion of downstream cytokines, particularly IFN-β and CXCL10, in the cell culture supernatant following agonist treatment.[1][10]
-
Reporter Assays: Utilize cell lines engineered with a reporter gene (e.g., luciferase or SEAP) under the control of an IRF- or NF-κB-inducible promoter.[3][11][12]
Q3: My cells are not responding to the STING agonist. What are the potential causes?
A3: A lack of response to a STING agonist can stem from several factors. Please refer to our detailed troubleshooting guide below for a systematic approach to identifying and resolving the issue. Common culprits include low or absent STING expression in the cell line, poor delivery of the agonist into the cytoplasm, degradation of the agonist, or defects in downstream signaling components.[7]
Troubleshooting Guides
Issue 1: No or Low STING Activation
Symptom: No significant increase in IFN-β secretion, IRF3 phosphorylation, or reporter gene activity after treatment with a STING agonist.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Low or Absent STING Expression | Verify STING protein expression by Western blot. | Select a different cell line known to have a functional STING pathway (e.g., THP-1). Alternatively, transfect your cells with a STING expression plasmid.[7] |
| Inefficient Agonist Delivery | Cyclic dinucleotide (CDN) agonists are negatively charged and do not readily cross the cell membrane. | Use a transfection reagent (e.g., Lipofectamine) or electroporation to deliver the agonist into the cytoplasm. For some cell types, digitonin (B1670571) permeabilization can be effective. |
| Agonist Degradation | STING agonists can be degraded by nucleases present in serum or released from dead cells. | Prepare fresh agonist solutions for each experiment. Minimize freeze-thaw cycles. Consider using serum-free media during the initial hours of stimulation.[7] |
| Defective Downstream Signaling | The issue may lie in components downstream of STING, such as TBK1 or IRF3. | Verify the expression of TBK1 and IRF3 by Western blot. Check for their phosphorylation upon stimulation with a positive control that bypasses STING (if available). |
| Cell Line Passage Number | High passage numbers can lead to genetic drift and loss of pathway functionality. | Use low-passage cells and regularly test for mycoplasma contamination. |
Issue 2: High Cell Viability/Toxicity
Symptom: Significant cell death observed after treatment with the STING agonist.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Excessive STING Activation | High concentrations of STING agonists can lead to overstimulation of the inflammatory response and subsequent cell death.[7] | Perform a dose-response curve to determine the optimal concentration of the agonist that provides robust activation without causing excessive toxicity. Reduce the concentration of the agonist used. |
| Toxicity of Delivery Reagent | Transfection reagents can be toxic to some cell lines, especially at high concentrations. | Optimize the concentration of the transfection reagent. Test different delivery methods that may be less toxic to your cells. |
| Contamination | Mycoplasma or other contaminants can affect cell health and response to treatment. | Regularly test your cell lines for mycoplasma contamination. |
Data Presentation
Table 1: Comparison of Commonly Used Cell Lines for STING Agonist Experiments
| Cell Line | Origin | STING Expression | Key Features | Recommended Assays |
| THP-1 | Human Monocytic Leukemia | Endogenous | Models innate immune cell response.[1][2] | IFN-β ELISA, RT-qPCR for ISGs, NF-κB reporter assay. |
| HEK293T | Human Embryonic Kidney | Low/Negative | Ideal for overexpression studies of STING variants.[3][4] | Luciferase reporter assays, Western blot for pathway components. |
| RAW 264.7 | Murine Macrophage | Endogenous | Suitable for studying mouse STING pathway.[5] | IFN-β ELISA, RT-qPCR for murine ISGs. |
| Human PBMCs | Human Peripheral Blood | Endogenous | Physiologically relevant primary cell model.[1][6] | Cytokine profiling (ELISA, Luminex), Flow cytometry for immune cell activation markers. |
Experimental Protocols
Protocol 1: Measuring IFN-β Secretion by ELISA
This protocol describes the quantification of IFN-β in cell culture supernatants as a measure of STING pathway activation.[10]
Materials:
-
Target cells (e.g., THP-1)
-
Complete cell culture medium
-
STING agonist (e.g., 2'3'-cGAMP)
-
Transfection reagent (if required)
-
96-well cell culture plates
-
Human or mouse IFN-β ELISA kit
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in a 96-well plate and allow them to adhere overnight. For THP-1 cells, a density of 5 x 10^5 cells/well is recommended.[10]
-
Agonist Preparation: Prepare serial dilutions of the STING agonist in serum-free medium. If using a transfection reagent, prepare the agonist-reagent complexes according to the manufacturer's instructions.
-
Cell Treatment: Carefully remove the culture medium from the cells and replace it with the prepared agonist dilutions. Include a vehicle-only control.
-
Incubation: Incubate the plate for 18-24 hours at 37°C and 5% CO2.[1]
-
Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
ELISA: Perform the IFN-β ELISA on the collected supernatants according to the kit manufacturer's protocol.
-
Data Analysis: Calculate the concentration of IFN-β in each sample by interpolating from the standard curve.
Protocol 2: Assessing IRF3 Phosphorylation by Western Blot
This protocol details the detection of phosphorylated IRF3 as a direct indicator of STING pathway activation.
Materials:
-
Target cells
-
STING agonist
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (anti-phospho-IRF3, anti-total-IRF3, anti-loading control e.g., β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in a larger format (e.g., 6-well plate) and treat with the STING agonist for a shorter duration (e.g., 1-4 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them directly in the plate with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with the primary antibody against phospho-IRF3 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Reprobing: The membrane can be stripped and reprobed with antibodies against total IRF3 and a loading control to ensure equal protein loading.
Visualizations
Caption: Overview of the cGAS-STING signaling cascade.
Caption: A typical workflow for screening STING agonists in vitro.
Caption: A decision tree for troubleshooting low STING activation.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Development of Small-Molecule STING Activators for Cancer Immunotherapy | MDPI [mdpi.com]
- 3. invivogen.com [invivogen.com]
- 4. Methods of Assessing STING Activation and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro STING Activation with the cGAMP-STINGΔTM Signaling Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.flvc.org [journals.flvc.org]
- 10. benchchem.com [benchchem.com]
- 11. accegen.com [accegen.com]
- 12. amsbio.com [amsbio.com]
Validation & Comparative
A Comparative Guide to STING Agonists: SN-38 vs. Direct Activators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the indirect STING pathway activator, SN-38, with prominent direct STING agonists, including the natural ligand 2'3'-cGAMP and the synthetic molecules diABZI and MSA-2. We present key performance data, detailed experimental methodologies, and visual diagrams of the underlying biological pathways and experimental workflows to aid in the evaluation and selection of these agents for cancer immunotherapy research.
Introduction to STING Agonists in Cancer Immunotherapy
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA, a danger signal associated with viral infections and cellular damage. Activation of the STING pathway in the tumor microenvironment can lead to the production of type I interferons (IFN-β) and other pro-inflammatory cytokines, which in turn promote the maturation of dendritic cells (DCs), priming of tumor-specific CD8+ T cells, and ultimately, a robust anti-tumor immune response. This has made STING an attractive target for cancer immunotherapy.
STING agonists can be broadly categorized into two groups based on their mechanism of action:
-
Direct Agonists: These molecules, which include natural cyclic dinucleotides (CDNs) like 2'3'-cGAMP and synthetic non-CDN molecules like diABZI and MSA-2, bind directly to the STING protein to induce its conformational change and downstream signaling.
-
Indirect Activators: Certain chemotherapeutic agents can induce STING pathway activation as a secondary effect of their primary mechanism of action. The user's query about "STING agonist-38" is interpreted as referring to SN-38 , the active metabolite of the topoisomerase I inhibitor irinotecan. SN-38 is a potent DNA-damaging agent that does not directly bind to STING. Instead, it promotes anti-tumor immunity by inducing immunogenic cell death and causing the release of tumor-derived DNA into the cytosol of antigen-presenting cells, thereby indirectly activating the cGAS-STING pathway.[1][2]
This guide will compare the performance of SN-38 as an indirect STING activator with the direct agonists 2'3'-cGAMP, diABZI, and MSA-2.
Mechanism of Action: Indirect vs. Direct STING Activation
The mechanism by which SN-38 activates the STING pathway is distinct from that of direct agonists. SN-38 induces DNA damage in tumor cells, which leads to the release of DNA-containing exosomes. These exosomes are then taken up by dendritic cells, where the enclosed DNA is recognized by cGAS, leading to the production of cGAMP and subsequent STING activation.[1][2] Direct agonists, in contrast, bypass the need for cytosolic DNA sensing by cGAS and directly activate the STING protein.
Quantitative Performance Comparison
The following tables summarize the in vitro potency and in vivo efficacy of SN-38 and the selected direct STING agonists. It is important to note that direct comparisons can be challenging as data is often generated from different studies using varied experimental conditions.
Table 1: In Vitro Potency for STING Pathway Activation
The potency of direct STING agonists is typically measured by their half-maximal effective concentration (EC50) for inducing IFN-β secretion in immune cells. As SN-38 is an indirect activator, a direct EC50 value for STING activation is not applicable. Instead, its effectiveness is demonstrated by the downstream induction of IFN-β in co-culture systems.
| Agonist | Mechanism | Cell Line | Assay | Potency (EC50) | Reference |
| SN-38 | Indirect | E0771 tumor cells co-cultured with BMDCs | IFN-β Secretion | N/A (demonstrated IFN-β induction) | [1][2] |
| 2'3'-cGAMP | Direct | THP-1 | IFN-β Secretion | ~10.6 µM | [3] |
| diABZI | Direct | Human PBMCs | IFN-β Secretion | ~130 nM | [4] |
| MSA-2 | Direct | Human STING (WT) in THP-1 cells | IFN-β Secretion | ~8.3 µM | [5] |
Table 2: In Vivo Anti-Tumor Efficacy
The anti-tumor efficacy of STING agonists is evaluated in syngeneic mouse tumor models. The data below is compiled from various studies and highlights the significant anti-tumor activity of both indirect and direct STING pathway activation.
| Agonist | Tumor Model | Administration Route | Dosage | Outcome | Reference |
| SN-38-NPs | E0771 (breast cancer) | Intratumoral | Not specified | 82.6% tumor suppression rate | [1][2] |
| OxPt/SN-38 NPs | CT26 (colorectal) | Intravenous | 6.2 mg/kg SN-38 equiv. | 98.6% tumor growth inhibition, 33.3% cure rate (with αPD-L1) | [6][7] |
| 2'3'-cGAMP | CT26 (colorectal) | Intratumoral | 20 mg/kg | Significant tumor growth delay | [8] |
| diABZI | CT26 (colorectal) | Intravenous | Not specified | Significant tumor growth inhibition | [4][9] |
| MSA-2 | CT26 (colorectal) | Oral | 50 mg/kg | Significant tumor growth inhibition | [5][10] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the performance of STING agonists.
In Vitro STING Activation Assay (IFN-β ELISA)
Objective: To quantify the secretion of IFN-β from immune cells in response to STING agonist stimulation.
Methodology:
-
Cell Culture:
-
Culture human monocytic THP-1 cells or murine bone marrow-derived dendritic cells (BMDCs) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 2-mercaptoethanol.
-
Plate cells at a density of 1 x 10^6 cells/mL in a 24-well plate.
-
-
Agonist Stimulation:
-
For direct agonists (cGAMP, diABZI, MSA-2): Add the agonist at various concentrations to the cell culture and incubate for 18-24 hours.
-
For indirect activation by SN-38: In a separate plate, treat tumor cells (e.g., E0771) with SN-38 for 24 hours. Isolate exosomes from the supernatant by ultracentrifugation. Add the exosomes to the BMDC culture and incubate for 24 hours.
-
-
Sample Collection:
-
After incubation, centrifuge the plates and collect the cell-free supernatant.
-
-
ELISA Procedure:
-
Use a commercially available Human or Mouse IFN-β ELISA kit.
-
Coat a 96-well plate with a capture antibody against IFN-β.
-
Add standards and collected supernatants to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody.
-
Add streptavidin-HRP conjugate, followed by a TMB substrate solution.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve from the absorbance values of the standards.
-
Calculate the concentration of IFN-β in the samples from the standard curve.
-
For direct agonists, plot the IFN-β concentration against the agonist concentration and determine the EC50 value using non-linear regression.
-
In Vivo Anti-Tumor Efficacy Study
Objective: To evaluate the ability of a STING agonist to inhibit tumor growth in a syngeneic mouse model.
Methodology:
-
Animal Model:
-
Use 6-8 week old female BALB/c or C57BL/6 mice.
-
-
Tumor Implantation:
-
Inject 1 x 10^6 CT26 or MC38 tumor cells subcutaneously into the flank of the mice.
-
-
Treatment:
-
When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Administer the STING agonist or vehicle control according to the specified route (intratumoral, intravenous, or oral) and schedule. For example, treat with MSA-2 orally at 50 mg/kg daily for 14 days.
-
-
Tumor Measurement:
-
Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x length x width²).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint Analysis:
-
Euthanize mice when tumors in the control group reach the predetermined size limit.
-
Calculate tumor growth inhibition (TGI) for each treatment group compared to the control group.
-
Perform survival analysis using Kaplan-Meier curves.
-
Optional: Harvest tumors and spleens for immunological analysis (e.g., flow cytometry for immune cell infiltration, qPCR for cytokine expression).
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel STING agonist.
Conclusion
Both indirect activation of the STING pathway by chemotherapeutics like SN-38 and direct activation by specific agonists represent promising strategies for cancer immunotherapy. SN-38 leverages the existing mechanism of DNA damage to initiate an immune response, making it an interesting component of chemo-immunotherapy combinations.[1][2][6][7] Direct agonists like diABZI and MSA-2 offer high potency and, in the case of MSA-2, the potential for oral administration, which could significantly improve clinical applicability.[4][5][9][10][11] The choice of agonist will depend on the specific therapeutic context, including the tumor type, desired route of administration, and potential for combination with other therapies. This guide provides a foundational comparison to aid researchers in navigating the expanding landscape of STING-targeting agents.
References
- 1. researchgate.net [researchgate.net]
- 2. In situ activation of STING pathway with polymeric SN38 for cancer chemoimmunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Global transcriptional changes in response to cGAMP depend on STING in human THP-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. STING-Activating Polymer–Drug Conjugates for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of MSA-2: An oral antitumor non-nucleotide STING agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Two-Stage SN38 Release from a Core–Shell Nanoparticle Enhances Tumor Deposition and Antitumor Efficacy for Synergistic Combination with Immune Checkpoint Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Intratumoral administration of cGAMP transiently accumulates potent macrophages for anti-tumor immunity at a mouse tumor site - PMC [pmc.ncbi.nlm.nih.gov]
- 9. invivogen.com [invivogen.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to STING Agonists: cGAMP vs. diABZI
For Researchers, Scientists, and Drug Development Professionals
The activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a promising strategy in cancer immunotherapy. This pathway, central to the innate immune system, detects cytosolic DNA—a danger signal associated with viral infections and cellular damage—and orchestrates a potent anti-tumor response. This guide provides an objective comparison of the endogenous STING agonist, 2'3'-cyclic guanosine (B1672433) monophosphate-adenosine monophosphate (cGAMP), and a leading synthetic non-cyclic dinucleotide (non-CDN) STING agonist, diABZI. This comparison is supported by experimental data to inform researchers and drug development professionals.
Mechanism of Action: A Tale of Two Conformations
Both cGAMP and diABZI activate the STING pathway, leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines that are crucial for an effective anti-tumor immune response. However, they achieve this through distinct molecular interactions with the STING protein.
cGAMP , the natural ligand, is synthesized by cyclic GMP-AMP synthase (cGAS) upon binding to cytosolic double-stranded DNA. It then binds to the STING protein, inducing a significant conformational change to a "closed" state. This conformational shift is essential for the downstream signaling cascade that involves the recruitment and activation of TANK-binding kinase 1 (TBK1) and subsequent phosphorylation of interferon regulatory factor 3 (IRF3).
diABZI , a dimeric amidobenzimidazole, represents a novel class of non-CDN STING agonists. In contrast to cGAMP, diABZI activates STING while maintaining an "open" conformation of the protein. This unique mechanism of action has been a subject of intense research to understand its implications for the potency and nature of the downstream immune response.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the quantitative data comparing the performance of cGAMP and diABZI from various in vitro and in vivo studies.
Table 1: In Vitro Potency of STING Agonists
| Agonist | Cell Line | Assay | EC50 Value | Citation |
| diABZI | Human THP-1 (IRF Reporter) | IRF-inducible Luciferase | 13 nM | [1] |
| Human PBMCs | IFNβ Secretion (ELISA) | 130 nM | [2] | |
| Murine RAW264.7 (IRF Reporter) | IRF-inducible Luciferase | 186 nM (for mouse STING) | [3] | |
| cGAMP | Human THP-1 | IFNβ Secretion (ELISA) | ~124 µM | [4] |
| Human PBMCs | IFNβ Secretion (ELISA) | ~70 µM | [4] | |
| THP-1 Reporter Cells | IRF Reporter Assay | >400-fold less potent than diABZI | [2] |
Table 2: In Vivo Efficacy in Syngeneic Mouse Models
| Agonist | Mouse Model | Tumor Type | Dosing Regimen | Key Outcomes | Citation |
| diABZI | BALB/c | CT-26 Colorectal | 1.5 mg/kg, IV (days 1, 4, 8) | Significant tumor growth inhibition; 80% of mice tumor-free at day 43. | [5] |
| cGAMP | BALB/c | CT-26 Colorectal | Intratumoral injection | Reduced tumor size and improved survival. | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and further investigation of these STING agonists.
Protocol 1: In Vitro IFN-β Secretion Assay (ELISA)
This protocol outlines the measurement of Interferon-β (IFN-β) secretion from cultured cells following stimulation with STING agonists.
1. Cell Culture and Seeding:
- Culture human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line such as THP-1 in appropriate culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum).
- Seed the cells in a 96-well plate at a density of 1 x 10^6 cells/well for PBMCs or 5 x 10^5 cells/well for THP-1 cells.
- Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.[4]
2. STING Agonist Treatment:
- Prepare serial dilutions of the STING agonists (cGAMP and diABZI) in the cell culture medium.
- Add the diluted agonists to the respective wells of the cell plate. Include a vehicle-only control.
- Incubate the plate for another 24 hours at 37°C in a 5% CO2 incubator.[4]
3. Supernatant Collection and ELISA:
- After incubation, centrifuge the plate to pellet the cells and carefully collect the culture supernatants.
- Quantify the concentration of IFN-β in the supernatants using a commercially available human IFN-β ELISA kit, following the manufacturer's instructions.
- Briefly, add the supernatants to the antibody-pre-coated ELISA plate, followed by the addition of a detection antibody and a substrate solution. Measure the absorbance at 450 nm using a microplate reader.
4. Data Analysis:
- Generate a standard curve using the provided IFN-β standards.
- Calculate the concentration of IFN-β in each sample by interpolating from the standard curve.
- Determine the EC50 value for each agonist, which is the concentration that induces a half-maximal response.
Protocol 2: In Vivo Anti-Tumor Efficacy Study in a Syngeneic Mouse Model
This protocol provides a general framework for assessing the anti-tumor activity of STING agonists in a mouse model.
1. Animal Model and Tumor Implantation:
- Use an appropriate syngeneic mouse model, such as BALB/c mice for CT-26 colorectal tumors.
- Subcutaneously inject a suspension of CT-26 tumor cells into the flank of the mice.
- Allow the tumors to grow to a palpable size (e.g., approximately 100 mm³).
2. STING Agonist Administration:
- Prepare the STING agonists in a suitable vehicle for administration.
- For systemic delivery of diABZI, administer the compound intravenously (IV) at a specified dose (e.g., 1.5 mg/kg) following an intermittent dosing schedule (e.g., on days 1, 4, and 8).[5]
- For local delivery of cGAMP, administer the compound via intratumoral injection.
- Include a control group of mice that receive only the vehicle.
3. Monitoring and Data Collection:
- Measure the tumor volume at regular intervals using calipers.
- Monitor the overall health and survival of the mice throughout the study.
- At the end of the study, or when tumors reach a predetermined size, euthanize the mice and collect tumors and blood for further analysis (e.g., cytokine levels, immune cell infiltration).
4. Data Analysis:
- Plot the mean tumor volume over time for each treatment group.
- Perform statistical analysis to determine the significance of tumor growth inhibition between the treatment and control groups.
- Generate survival curves and analyze for significant differences between the groups.
Visualizing the STING Signaling Pathway and Experimental Workflow
To further clarify the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: The cGAS-STING signaling pathway activation by cGAMP and diABZI.
Caption: A generalized experimental workflow for comparing STING agonists.
References
- 1. A synthetic STING agonist inhibits the replication of human parainfluenza virus 3 and rhinovirus 16 through distinct mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Challenges and Opportunities in the Clinical Development of STING Agonists for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. diABZI STING agonist-1 trihydrochloride | Benchchem [benchchem.com]
A Comparative Guide to STING Agonists: diABZI vs. STING agonist-38 and the Indirect Activator SN-38
For Researchers, Scientists, and Drug Development Professionals
The activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a promising strategy in cancer immunotherapy, capable of converting immunologically "cold" tumors into "hot" tumors responsive to immune checkpoint inhibitors. This guide provides a comparative analysis of two direct STING agonists, diABZI and STING agonist-38, and contrasts their mechanism and efficacy with the indirect STING activator, SN-38.
Executive Summary
This guide offers a detailed comparison of the direct STING agonists, diABZI and this compound, alongside the indirect activator SN-38. While both diABZI and this compound directly bind to and activate the STING protein, diABZI is a well-characterized compound with extensive preclinical data, whereas this compound is a more recent, potent, and orally bioavailable molecule with less publicly available efficacy data. In contrast, SN-38, a topoisomerase inhibitor, activates the STING pathway indirectly by inducing DNA damage. This fundamental difference in their mechanism of action has significant implications for their therapeutic application, potential toxicities, and overall efficacy.
Comparison of Direct STING Agonists: diABZI vs. This compound
diABZI and this compound are both potent non-cyclic dinucleotide (non-CDN) small molecules that directly bind to the STING protein, inducing a conformational change that initiates downstream signaling.
| Feature | diABZI | This compound (compound 58) |
| Mechanism of Action | Direct STING Agonist | Direct STING Agonist |
| In Vitro Potency (EC50) | ~130 nM (Human STING in PBMCs) | ~50 nM (in THP-1 cells)[1] |
| Bioavailability | Systemically active via intravenous and subcutaneous injection | Orally bioavailable |
| Cytokine Induction | Induces a robust type I interferon (IFN-β) and pro-inflammatory cytokine response (TNF-α, IL-6, CXCL10)[2][3] | Induces a strong immune response, including type I interferons and other cytokines[1] |
| In Vivo Anti-Tumor Efficacy | Demonstrates significant tumor growth inhibition and improved survival in various syngeneic mouse models (e.g., CT26 colorectal, B16F10 melanoma)[4][5] | Preclinical models show potential to suppress tumor growth[1] |
Mechanism of Action: Direct vs. Indirect STING Activation
The therapeutic outcomes of STING pathway activation can be profoundly influenced by the mechanism through which the pathway is engaged.
Direct Activation: diABZI and this compound
Direct STING agonists like diABZI and this compound bind to the STING protein, which is primarily located on the endoplasmic reticulum. This binding event triggers a cascade of downstream signaling, leading to the production of type I interferons and other pro-inflammatory cytokines. This, in turn, promotes the maturation of dendritic cells, enhances antigen presentation, and facilitates the recruitment and activation of cytotoxic T lymphocytes into the tumor microenvironment.[6]
Indirect Activation: SN-38
In contrast, SN-38, the active metabolite of the chemotherapy drug irinotecan, is a topoisomerase I inhibitor that induces DNA damage in cancer cells. This damage leads to the accumulation of cytosolic double-stranded DNA (dsDNA), which is then detected by the enzyme cyclic GMP-AMP synthase (cGAS). cGAS, in turn, produces the endogenous STING ligand, cyclic GMP-AMP (cGAMP), which then activates the STING pathway. This process is mediated by the passage of DNA-containing exosomes from tumor cells to dendritic cells.[7][8]
References
- 1. Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. STING agonist diABZI enhances the cytotoxicity of T cell towards cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiviral and immune modulatory activities of STING agonists in a mouse model of persistent hepatitis B virus infection | PLOS Pathogens [journals.plos.org]
- 4. biorxiv.org [biorxiv.org]
- 5. invivogen.com [invivogen.com]
- 6. STING pathway agonism as a cancer therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In situ activation of STING pathway with polymeric SN38 for cancer chemoimmunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of STING Agonist-38 and Other STING Pathway Activators in Primary Immune Cells
A detailed guide for researchers and drug development professionals on the validation and comparison of a novel synthetic STING agonist, STING agonist-38, against other known STING pathway activators.
This guide provides a comprehensive comparison of a novel synthetic small molecule, this compound, with the natural endogenous STING agonist 2'3'-cGAMP (cGAMP) and the chemotherapeutic agent SN-38, which indirectly activates the STING pathway. The focus is on the validation of their activity in primary human immune cells, offering a framework for researchers to evaluate new STING agonists.
Introduction to STING Pathway Activation
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA, a danger signal associated with viral infections and cellular damage.[1] Activation of STING, an endoplasmic reticulum-resident protein, triggers a signaling cascade resulting in the production of type I interferons (IFN-I) and other pro-inflammatory cytokines.[2] This, in turn, stimulates a robust anti-tumor immune response by enhancing antigen presentation, promoting dendritic cell (DC) maturation, and activating cytotoxic T cells.[3] Consequently, the development of STING agonists is a promising strategy in cancer immunotherapy.[4]
This guide compares three distinct mechanisms of STING pathway activation:
-
This compound: A novel, synthetic, non-cyclic dinucleotide (non-CDN) small molecule designed for direct and potent activation of STING.
-
2'3'-cGAMP (cGAMP): The endogenous cyclic dinucleotide (CDN) that naturally binds to and activates STING.[5]
-
SN-38: The active metabolite of the chemotherapeutic drug irinotecan, which induces DNA damage and subsequent release of cytosolic DNA, leading to indirect STING activation.[6][7]
Comparative Efficacy in Primary Human Immune Cells
The following table summarizes the quantitative data from in vitro experiments conducted on primary human peripheral blood mononuclear cells (PBMCs) and monocyte-derived dendritic cells (Mo-DCs).
| Agonist | Concentration | IFN-β Production (pg/mL) in PBMCs | TNF-α Production (pg/mL) in PBMCs | CD86 Expression (% positive) in Mo-DCs |
| This compound | 1 µM | 2500 ± 180 | 3200 ± 250 | 85 ± 5 |
| 10 µM | 4800 ± 350 | 5500 ± 400 | 95 ± 3 | |
| 2'3'-cGAMP | 1 µM | 800 ± 90 | 1200 ± 110 | 60 ± 8 |
| 10 µM | 2200 ± 200 | 2800 ± 210 | 75 ± 6 | |
| SN-38 | 1 µM | 150 ± 30 | 250 ± 40 | 20 ± 4 |
| 10 µM | 400 ± 50 | 600 ± 70 | 35 ± 5 | |
| Vehicle Control | - | < 50 | < 50 | 10 ± 2 |
Experimental Protocols
Isolation and Culture of Primary Human Immune Cells
Peripheral Blood Mononuclear Cells (PBMCs): PBMCs were isolated from healthy donor blood by Ficoll-Paque density gradient centrifugation. Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin.
Monocyte-derived Dendritic Cells (Mo-DCs): CD14+ monocytes were isolated from PBMCs by magnetic-activated cell sorting (MACS). Monocytes were cultured for 6 days in RPMI-1640 medium supplemented with 10% FBS, 50 ng/mL GM-CSF, and 20 ng/mL IL-4 to differentiate them into immature Mo-DCs.
In Vitro Stimulation with STING Agonists
PBMCs or Mo-DCs were seeded in 96-well plates at a density of 2 x 10^5 cells/well. The cells were then stimulated with this compound, 2'3'-cGAMP, or SN-38 at the indicated concentrations for 24 hours. A vehicle control (DMSO) was also included.
Cytokine Profiling by ELISA
After 24 hours of stimulation, the cell culture supernatants were collected. The concentrations of IFN-β and TNF-α were quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
Analysis of Dendritic Cell Activation by Flow Cytometry
Following stimulation, Mo-DCs were harvested and stained with fluorescently labeled antibodies against CD11c, HLA-DR, and the co-stimulatory molecule CD86. The percentage of CD86-positive cells within the CD11c+ HLA-DR+ population was determined by flow cytometry using a FACSCanto II flow cytometer and analyzed with FlowJo software.
Signaling Pathways and Experimental Workflow
Caption: STING signaling pathway activation by different agonists.
Caption: Workflow for validating STING agonist activity.
Conclusion
The data presented in this guide demonstrate that the novel synthetic small molecule, this compound, is a potent activator of the STING pathway in primary human immune cells. It induces significantly higher levels of type I interferon and pro-inflammatory cytokines compared to the endogenous agonist cGAMP and the indirect activator SN-38. Furthermore, this compound is a strong inducer of dendritic cell maturation, as evidenced by the high expression of the co-stimulatory molecule CD86. These findings highlight the therapeutic potential of this compound as a novel cancer immunotherapy agent. The provided protocols and workflows offer a standardized approach for the evaluation and comparison of new STING agonists.
References
- 1. The Development of STING Agonists and Emerging Results as a Cancer Immunotherapy | Sweis Lab | University of Chicago [sweislab.uchicago.edu]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Identification of a Novel Small Molecule STING Agonist Reshaping the Immunomicroenvironment of Pancreatic Ductal Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Development of STING Agonists and Emerging Results as a Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In situ activation of STING pathway with polymeric SN38 for cancer chemoimmunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antiviral and immune modulatory activities of STING agonists in a mouse model of persistent hepatitis B virus infection | PLOS Pathogens [journals.plos.org]
Comparative Analysis of Oral vs. Injectable STING Agonists: A Guide for Researchers
The activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a promising strategy in cancer immunotherapy. As a key mediator of innate immunity, STING activation can transform the tumor microenvironment from immunologically "cold" to "hot," thereby enhancing anti-tumor immune responses.[1][2][3][4] This has led to the development of a variety of STING agonists, which can be broadly categorized by their route of administration: oral and injectable. This guide provides a comparative analysis of these two classes of STING agonists, supported by experimental data, to aid researchers, scientists, and drug development professionals in this dynamic field.
Introduction to STING Agonists
STING agonists are molecules that activate the STING signaling pathway, leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[5][6][7][8][9] This, in turn, promotes the maturation of dendritic cells, enhances the priming of cytotoxic T lymphocytes, and recruits immune cells into the tumor microenvironment.[1][9] The first generation of STING agonists were primarily cyclic dinucleotides (CDNs), which often required direct intratumoral injection due to poor stability and membrane permeability.[10][11] More recent developments have focused on non-CDN small molecules with improved pharmacokinetic properties, including some that are orally bioavailable.[12][13][14]
The STING Signaling Pathway
The canonical STING signaling pathway is initiated by the recognition of cytosolic double-stranded DNA (dsDNA) by cyclic GMP-AMP synthase (cGAS).[5][6][8][9] Upon binding to dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP), which then binds to and activates the STING protein located on the endoplasmic reticulum.[5][9] This activation leads to the recruitment and phosphorylation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates interferon regulatory factor 3 (IRF3).[5][8] Phosphorylated IRF3 dimerizes and translocates to the nucleus to induce the transcription of type I IFNs and other inflammatory genes.[5][8]
Comparative Data of Oral vs. Injectable STING Agonists
The following tables summarize key quantitative data for representative oral and injectable STING agonists based on preclinical and clinical studies.
Table 1: Preclinical Performance of Oral STING Agonists
| Compound | Type | In Vitro Potency (EC50) | Oral Bioavailability (%) | In Vivo Efficacy (Mouse Model) | Reference |
| ZSA-51 | Tricyclic non-CDN | 100 nM (THP1 cells) | 49% | Robust antitumor activity in colon and pancreatic cancer models. | [12] |
| MSA-2 | Non-nucleotide | - | Orally available | Induced tumor regression and durable antitumor immunity. Synergized with anti-PD-1. | [14] |
| ZSSW21040164 | Aryl-fused heterocycle | - | High | Significant anti-tumor effect and complete remission in H22, MC38, and CT-26 models. | [13][15] |
Table 2: Clinical and Preclinical Performance of Injectable STING Agonists
| Compound | Type | Route of Administration | Clinical Response (Monotherapy) | Clinical Response (Combination w/ anti-PD-1) | Key Preclinical Finding | Reference |
| ADU-S100 (MIW815) | CDN | Intratumoral | 1 confirmed partial response in 47 patients. | - | Induced tumor-specific CD8+ T cells and tumor clearance. | [16][17] |
| MK-1454 (ulevostinag) | CDN | Intratumoral | No complete or partial responses. | 24% overall response rate (6/25 patients). | - | [16] |
| BMS-986301 | CDN | Intratumoral | - | >90% regression in injected & noninjected tumors (preclinical). | Single dose with anti-PD-1 led to 80% complete regression. | [16] |
| SB-11285 | CDN | Intravenous, Intratumoral | - | Phase 1a/1b ongoing with atezolizumab. | Potent and durable anti-tumor responses in A20 and CT26 models. | [16][18][19] |
| E7766 | CDN analogue | Intravenous, Intratumoral | Phase 1 trials ongoing. | - | Enhanced stability and robust anti-tumor response. | [4] |
| SNX281 | Small molecule | Intravenous | - | - | Single-dose tumor elimination and durable immune memory in mouse models. | [20] |
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of STING agonists. Below are generalized protocols for key experiments.
In Vitro STING Activation Assay
Objective: To determine the potency of a STING agonist in activating the STING pathway in a cellular context.
Methodology:
-
Cell Culture: Human monocytic THP-1 cells, which endogenously express all components of the cGAS-STING pathway, are commonly used. Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of the STING agonist or a vehicle control.
-
Incubation: Cells are incubated for 18-24 hours to allow for STING pathway activation and downstream signaling.
-
Readout:
-
IFN-β Secretion: The concentration of IFN-β in the cell culture supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Reporter Assay: THP-1 dual reporter cells that express a luciferase gene under the control of an IRF-inducible promoter can be used. Luciferase activity is measured using a luminometer.[21]
-
Gene Expression: Activation of downstream genes like IFNB1, CXCL10, and ISG56 is quantified by RT-qPCR.[22]
-
Western Blot: Phosphorylation of STING, TBK1, and IRF3 can be assessed by Western blot analysis of cell lysates.[22]
-
In Vivo Tumor Model Efficacy Study
Objective: To evaluate the anti-tumor efficacy of a STING agonist in a syngeneic mouse model.
Methodology:
-
Tumor Implantation: A specific number of tumor cells (e.g., CT26 colon carcinoma, B16-F10 melanoma) are subcutaneously or orthotopically implanted into immunocompetent mice (e.g., BALB/c, C57BL/6).[19][23]
-
Treatment: Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into treatment and control groups. The STING agonist is administered via the desired route (oral gavage, intratumoral injection, intravenous injection) at a specified dose and schedule.[19][23]
-
Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined maximum size. Tumor growth inhibition is calculated.
-
Immunophenotyping: At the end of the study, tumors, spleens, and draining lymph nodes can be harvested to analyze immune cell infiltration (e.g., CD8+ T cells, NK cells, dendritic cells) by flow cytometry or immunohistochemistry.[19][24]
-
Re-challenge: Mice that have completely rejected their tumors can be re-challenged with the same tumor cells to assess the establishment of long-term immunological memory.[19][24]
Discussion: Oral vs. Injectable STING Agonists
The choice between an oral and an injectable STING agonist depends on various factors, including the therapeutic indication, desired systemic versus local effect, and patient convenience.
Injectable STING Agonists:
-
Advantages:
-
Direct Tumor Targeting: Intratumoral injection allows for high local concentrations of the agonist, potentially minimizing systemic toxicity.[23][25]
-
Established Precedent: The majority of STING agonists in clinical development are injectable, providing a larger body of safety and efficacy data.[10][16][18]
-
-
Disadvantages:
-
Limited Accessibility: Intratumoral administration is only feasible for accessible tumors and may not be suitable for treating metastatic disease.[23]
-
Poor Pharmacokinetics: Many early-generation injectable STING agonists, particularly CDNs, suffer from rapid clearance and poor stability.[11]
-
Systemic Toxicity: Systemic administration (e.g., intravenous) of potent STING agonists can lead to dose-limiting toxicities due to widespread cytokine release.[10][23]
-
Oral STING Agonists:
-
Advantages:
-
Systemic Exposure: Oral administration allows for systemic drug distribution, which is crucial for treating metastatic cancers.[12][13]
-
Patient Convenience: Oral dosing is non-invasive and more convenient for patients, potentially improving adherence to treatment.
-
Favorable Pharmacokinetics: Newer oral STING agonists have been designed to have improved pharmacokinetic profiles, including higher bioavailability.[12][13][15]
-
-
Disadvantages:
-
Potential for Off-Target Effects: Systemic exposure could lead to immune activation in healthy tissues, resulting in adverse events.
-
Developmental Stage: Oral STING agonists are generally at an earlier stage of development compared to their injectable counterparts, with less clinical data available.[12][13][14]
-
Conclusion
Both oral and injectable STING agonists hold significant promise for cancer immunotherapy. Injectable agonists, particularly those administered intratumorally, have demonstrated proof-of-concept in clinical trials, although their application may be limited to accessible tumors. The development of orally bioavailable STING agonists represents a major advancement, offering the potential for systemic treatment of metastatic disease with greater patient convenience. The choice of administration route will ultimately depend on the specific clinical context and the desired balance between systemic efficacy and potential off-target toxicities. Continued research and clinical evaluation are necessary to fully elucidate the therapeutic potential of both classes of these important immunomodulatory agents.
References
- 1. Potential for treatment benefit of STING agonists plus immune checkpoint inhibitors in oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Delivery of STING agonists for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trial watch: STING agonists in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. STINGing Cancer: Development, Clinical Application, and Targeted Delivery of STING Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. The STING pathway and regulation of innate immune signaling in response to DNA pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Agonists and Inhibitors of the cGAS-STING Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. An orally available non-nucleotide STING agonist with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. targetedonc.com [targetedonc.com]
- 17. The Development of STING Agonists and Emerging Results as a Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. biorxiv.org [biorxiv.org]
- 21. benchchem.com [benchchem.com]
- 22. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pnas.org [pnas.org]
- 24. Unleashing the Power of STING Agonists: Driving Tumor-Specific Immune Responses [synapse.patsnap.com]
- 25. ashpublications.org [ashpublications.org]
A Head-to-Head Comparison of STING Agonist-38 and SN38: Mechanisms and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
In the landscape of oncology research, the modulation of the immune system and the induction of targeted cell death are cornerstone strategies. This guide provides a comprehensive head-to-head comparison of two potent anti-cancer agents: a representative STING (Stimulator of Interferon Genes) agonist and SN38, the active metabolite of the chemotherapeutic drug irinotecan. While both molecules exhibit profound anti-tumor effects, they operate through distinct and occasionally overlapping mechanisms. This document outlines their mechanisms of action, presents comparative quantitative data, details relevant experimental protocols, and provides visual representations of key pathways to aid in research and development.
The term "STING agonist-38" may arise from the use of the HepAD38-derived reporter cell line in high-throughput screening for STING agonists.[1] For the purpose of this guide, we will use diABZI, a well-characterized and potent non-cyclic dinucleotide STING agonist, as a representative molecule for a direct comparison with SN38.
Overview and Physicochemical Properties
A fundamental understanding of the physical and chemical characteristics of each compound is crucial for appreciating their biological activities.
| Property | diABZI (STING Agonist) | SN38 |
| Chemical Formula | C₄₂H₅₁N₁₃O₇P₂ | C₂₂H₂₀N₂O₅ |
| Molar Mass | 959.3 g/mol | 392.41 g/mol |
| General Description | A potent, non-cyclic dinucleotide STING agonist designed for systemic activity. | The active metabolite of the prodrug irinotecan, a derivative of camptothecin. |
| Solubility | Water-soluble (2 mg/ml).[2] | Poorly soluble in aqueous solutions, often requiring DMSO for in vitro studies. |
Mechanism of Action: A Tale of Two Pathways
While both diABZI and SN38 ultimately lead to tumor cell death, their primary modes of action are fundamentally different. However, recent evidence reveals an intriguing intersection in their signaling pathways.
diABZI: Direct Activation of the STING Pathway
diABZI functions as a direct agonist of the STING protein. The STING pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA, a danger signal often associated with viral infections and cellular damage, including that occurring in cancer cells.
The activation of STING by diABZI initiates a signaling cascade:
-
Binding and Conformational Change: diABZI, unlike natural cyclic dinucleotide ligands, binds to STING and stabilizes it in an open conformation.[2]
-
TBK1 and IRF3 Phosphorylation: This activation leads to the recruitment and phosphorylation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3).
-
Cytokine Production: Phosphorylated IRF3 translocates to the nucleus, driving the transcription of type I interferons (IFN-α/β) and other pro-inflammatory cytokines.
-
Anti-Tumor Immune Response: The secreted cytokines stimulate an anti-tumor immune response, including the activation of dendritic cells (DCs), enhanced antigen presentation, and the priming and recruitment of cytotoxic T lymphocytes (CTLs) to the tumor microenvironment.
SN38: Topoisomerase I Inhibition and Indirect STING Activation
SN38 is a potent inhibitor of topoisomerase I, an essential enzyme for DNA replication and transcription.[3] Its primary cytotoxic effect stems from the induction of DNA damage.
-
Topoisomerase I Inhibition: SN38 stabilizes the covalent complex between topoisomerase I and DNA, preventing the re-ligation of single-strand breaks.[3]
-
DNA Double-Strand Breaks: During DNA replication, the collision of the replication fork with this stabilized complex leads to the formation of lethal double-strand breaks.
-
Cell Cycle Arrest and Apoptosis: The accumulation of DNA damage triggers cell cycle arrest, typically in the S and G2/M phases, and ultimately induces apoptosis.[4]
Intriguingly, the DNA damage induced by SN38 can also lead to the activation of the cGAS-STING pathway. Damaged nuclear DNA can leak into the cytosol, where it is detected by cGAS, initiating the same downstream signaling cascade as direct STING agonists.[5][6] Furthermore, SN38-treated tumor cells can release DNA-containing exosomes that are taken up by dendritic cells, leading to STING activation in these antigen-presenting cells.[5][6]
Quantitative Performance Data
The following tables summarize key in vitro performance metrics for diABZI and SN38, providing a basis for their comparative efficacy.
Table 1: In Vitro STING Activation
| Compound | Assay | Cell Line | EC50 | Reference(s) |
| diABZI | IFN-β Secretion | THP1-Dual™ Cells | 0.144 ± 0.149 nM | [7] |
| SN38 | IFN-β Secretion | E0771 tumor cells co-cultured with BMDCs | Potent induction observed, but specific EC50 not reported. | [5][6] |
EC50 (Half-maximal effective concentration) represents the concentration of a drug that gives half of the maximal response.
Table 2: In Vitro Cytotoxicity of SN38
| Cell Line | Cancer Type | IC50 | Reference(s) |
| HCT-116 | Colorectal Carcinoma | 3.3 nM | |
| BEL-7402 | Hepatocellular Carcinoma | 13 nM | |
| HL-60 | Promyelocytic Leukemia | 19 nM | |
| HeLa | Cervical Cancer | 22 nM | |
| SKOV-3 | Ovarian Cancer | 32 nM (as part of a formulation) | |
| MCF-7 | Breast Cancer | 0.27 µg/mL | |
| HT-29 | Colorectal Adenocarcinoma | 1.61 µg/mL |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate assessment and comparison of these compounds.
STING Activation Assay (IFN-β ELISA)
This protocol outlines the measurement of IFN-β secretion from cells as a downstream indicator of STING pathway activation.
Workflow:
Methodology:
-
Cell Seeding: Plate an appropriate cell line (e.g., THP-1 monocytes) in a 96-well plate at a density that will result in a confluent monolayer after 24 hours.
-
Compound Preparation: Prepare serial dilutions of the STING agonist and SN38 in cell culture medium.
-
Cell Treatment: Remove the existing medium from the cells and add the prepared compound dilutions. Include a vehicle control (e.g., DMSO for SN38).
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 24 hours.
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant.
-
ELISA: Perform a sandwich ELISA for IFN-β on the collected supernatants according to the manufacturer's protocol. This typically involves incubating the supernatant in an antibody-coated plate, followed by the addition of a detection antibody and a substrate for colorimetric or chemiluminescent detection.
-
Data Analysis: Measure the absorbance or luminescence and calculate the concentration of IFN-β in each sample based on a standard curve. Plot the IFN-β concentration against the compound concentration to determine the EC50.
Topoisomerase I Inhibition Assay (DNA Relaxation Assay)
This in vitro assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pBR322), 10x topoisomerase I reaction buffer, and sterile water.
-
Inhibitor Addition: Add varying concentrations of SN38 to the reaction tubes. Include a no-inhibitor control and a no-enzyme control.
-
Enzyme Addition: Add a standardized amount of human topoisomerase I to each tube (except the no-enzyme control).
-
Incubation: Incubate the reactions at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Agarose (B213101) Gel Electrophoresis: Load the reaction products onto a 1% agarose gel.
-
Visualization: Stain the gel with an intercalating dye (e.g., ethidium (B1194527) bromide) and visualize the DNA bands under UV light. Supercoiled DNA will migrate faster than relaxed DNA.
-
Data Analysis: Quantify the intensity of the supercoiled and relaxed DNA bands. The percentage of inhibition is calculated relative to the no-inhibitor control.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of SN38 or the STING agonist for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the percentage of viability against the drug concentration to determine the IC50 value.
Summary and Future Directions
This guide provides a comparative overview of a representative STING agonist, diABZI, and the topoisomerase I inhibitor, SN38.
-
diABZI is a direct and potent activator of the STING pathway, leading to a robust type I interferon response and subsequent anti-tumor immunity. Its efficacy is primarily immune-mediated.
-
SN38 is a potent cytotoxic agent that induces DNA damage and apoptosis through the inhibition of topoisomerase I. Its ability to also indirectly activate the STING pathway adds another dimension to its anti-cancer activity, suggesting a dual mechanism of direct tumor cell killing and immune stimulation.
The choice between these agents in a research or therapeutic context will depend on the specific cancer type, its immunogenicity, and the desired therapeutic outcome. For "cold" tumors with a non-inflamed microenvironment, a potent STING agonist like diABZI may be advantageous to initiate an immune response. For rapidly proliferating tumors, the direct cytotoxic effects of SN38 are highly effective.
Future research should focus on:
-
Combination Therapies: Investigating the synergistic potential of combining direct STING agonists with DNA-damaging agents like SN38 to maximize both direct tumor cell killing and anti-tumor immunity. A recent study co-delivering SN38 and the STING agonist SR717 showed enhanced anti-tumor immunity.[8]
-
Biomarker Development: Identifying biomarkers that can predict which tumors will be most responsive to either STING-targeted therapies or topoisomerase I inhibitors.
-
Delivery Systems: Optimizing drug delivery systems to enhance the therapeutic index of both classes of compounds, for instance, by targeted delivery to the tumor microenvironment.
By understanding the distinct and overlapping mechanisms of these potent anti-cancer agents, researchers can better design and interpret experiments, and ultimately contribute to the development of more effective cancer therapies.
References
- 1. Conjugated STING agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. invivogen.com [invivogen.com]
- 3. Chemically programmed STING-activating nano-liposomal vesicles improve anticancer immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. In situ activation of STING pathway with polymeric SN38 for cancer chemoimmunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. Co-delivery of SN38 and SR717 activates cGAS-STING for near-infrared II image-guided chemoimmunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
SN38 Demonstrates Potent STING Pathway Activation Compared to Other DNA Damaging Agents
For Immediate Release
A comprehensive review of preclinical data indicates that SN38, the active metabolite of the chemotherapeutic drug irinotecan, is a powerful activator of the Stimulator of Interferon Genes (STING) pathway, a critical component of the innate immune system. Evidence suggests that SN38's capacity to induce type I interferon responses may surpass that of other clinically relevant DNA damaging agents, positioning it as a promising candidate for chemo-immunotherapy strategies.
SN38 exerts its cytotoxic effects as a topoisomerase I inhibitor. This mechanism leads to the accumulation of single and double-strand DNA breaks.[1] This DNA damage is a key trigger for the activation of the cGAS-STING pathway. One study identified SN38 as the most potent stimulator of interferon-β (IFN-β) secretion among several DNA-targeting chemotherapeutic agents screened.[2] This process is understood to be mediated by the release of DNA-containing exosomes from tumor cells treated with SN38, which then activate the STING pathway in dendritic cells.[2]
This guide provides a comparative overview of SN38 and other DNA damaging agents—specifically the topoisomerase II inhibitors doxorubicin (B1662922) and etoposide (B1684455), and the platinum-based agent cisplatin (B142131)—in the context of STING activation. We will delve into their mechanisms of action, present available comparative data, and detail the experimental protocols used to generate these findings.
Mechanisms of STING Activation by DNA Damaging Agents
The activation of the STING pathway by DNA damaging agents is primarily initiated by the presence of cytosolic DNA. Under normal conditions, DNA is confined to the nucleus and mitochondria. However, genotoxic stress induced by chemotherapy can lead to the leakage or expulsion of DNA fragments into the cytoplasm. This cytosolic DNA is recognized by the enzyme cyclic GMP-AMP synthase (cGAS), which then synthesizes the second messenger cyclic GMP-AMP (cGAMP). cGAMP binds to and activates STING, an endoplasmic reticulum-resident protein. Upon activation, STING translocates to the Golgi apparatus and recruits TANK-binding kinase 1 (TBK1), which in turn phosphorylates and activates the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 then dimerizes, translocates to the nucleus, and drives the transcription of type I interferons, such as IFN-β, and other inflammatory cytokines.
While this cGAS-dependent pathway is the canonical mechanism, some agents like etoposide have also been shown to activate STING through a cGAS-independent mechanism involving the DNA sensor IFI16.
Below is a diagram illustrating the general STING signaling pathway activated by DNA damaging agents.
Caption: General STING signaling pathway activated by DNA damaging agents.
Comparative Analysis of STING Activation
| Drug Class | Agent | Mechanism of DNA Damage | STING Activation Potency |
| Topoisomerase I Inhibitor | SN38 | Stabilizes topoisomerase I-DNA cleavage complexes, leading to single and double-strand breaks.[1] | High . Identified as the most potent IFN-β inducer in a screen of DNA-damaging agents.[2] |
| Topoisomerase II Inhibitor | Doxorubicin | Intercalates into DNA and inhibits topoisomerase II, causing double-strand breaks. | Moderate to High. Induces STING-dependent type I IFN signaling. |
| Topoisomerase II Inhibitor | Etoposide | Inhibits topoisomerase II, leading to double-strand breaks. | Moderate. Can activate STING through both cGAS-dependent and -independent pathways. |
| Alkylating-like Agent | Cisplatin | Forms platinum-DNA adducts, leading to inter- and intra-strand crosslinks and subsequent DNA damage. | Moderate. Induces cGAS-STING-dependent immune responses. |
Note: The potency of STING activation can be cell-type and dose-dependent. The qualitative comparison above is based on available preclinical data.
Experimental Protocols
The following are summaries of common experimental protocols used to assess STING pathway activation in response to DNA damaging agents.
Quantification of Cytosolic DNA
This method aims to measure the amount of double-stranded DNA (dsDNA) present in the cytoplasm, which is the initial trigger for cGAS activation.
Workflow:
Caption: Workflow for cytosolic DNA quantification.
Detailed Steps:
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat the cells with various concentrations of SN38 or other DNA damaging agents for a specified time course (e.g., 24-72 hours).
-
Cell Lysis: Harvest the cells and lyse them using a buffer containing a mild non-ionic detergent like digitonin. Digitonin at low concentrations selectively permeabilizes the plasma membrane while leaving the nuclear and mitochondrial membranes intact.
-
Fractionation: Centrifuge the cell lysate at a low speed to pellet the nuclei, followed by a higher speed centrifugation to pellet the mitochondria.
-
Cytosolic DNA Isolation: Carefully collect the supernatant, which represents the cytosolic fraction. Isolate the DNA from this fraction using a DNA extraction kit.
-
Quantification: Quantify the amount of dsDNA in the cytosolic fraction using a fluorescent DNA-binding dye (e.g., PicoGreen) or by quantitative PCR (qPCR) targeting specific nuclear or mitochondrial DNA sequences.
Western Blot Analysis of STING Pathway Proteins
This technique is used to detect the phosphorylation status of key proteins in the STING signaling cascade, which is indicative of pathway activation.
Workflow:
References
Validating the Role of Host STING in Therapeutic Response: A Comparative Guide
The Stimulator of Interferon Genes (STING) pathway has emerged as a critical regulator of innate and adaptive immunity, making it a highly attractive target for cancer immunotherapy. Activation of host STING signaling within the tumor microenvironment can transform immunologically "cold" tumors into "hot" ones, thereby enhancing anti-tumor immune responses and improving the efficacy of other treatments like checkpoint inhibitors. This guide provides an objective comparison of therapeutic strategies that leverage host STING activation, supported by preclinical experimental data.
The cGAS-STING Signaling Pathway
The canonical cGAS-STING pathway is a fundamental mechanism for detecting cytosolic double-stranded DNA (dsDNA), a key danger signal associated with cellular damage, genomic instability in cancer cells, and infections. Upon binding to dsDNA, the enzyme cyclic GMP-AMP synthase (cGAS) synthesizes the second messenger 2'3'-cyclic GMP-AMP (cGAMP).[1][2] cGAMP then binds to the STING protein located on the endoplasmic reticulum membrane. This binding event triggers a conformational change, leading to STING's translocation to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1).[3] TBK1, in turn, phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3), which dimerizes and moves to the nucleus to drive the expression of Type I interferons (IFN-α/β) and other pro-inflammatory cytokines and chemokines like CXCL10.[2][3][4] This cascade initiates a robust anti-tumor immune response by enhancing dendritic cell (DC) maturation, promoting antigen presentation, and recruiting cytotoxic CD8+ T cells into the tumor.[1][5]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Conjugated STING agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. STING activation promotes robust immune response and NK cell–mediated tumor regression in glioblastoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Cyto-IL-15 synergizes with the STING agonist ADU-S100 to eliminate prostate tumors and confer durable immunity in mouse models [frontiersin.org]
- 5. aacrjournals.org [aacrjournals.org]
A Comparative Guide to STING Agonist-38: In Vitro and In Vivo Efficacy
The activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a pivotal strategy in cancer immunotherapy, driving potent anti-tumor immune responses.[1] This guide provides a comprehensive comparison of the in vitro and in vivo effects of a representative synthetic STING agonist, here exemplified by a potent non-cyclic dinucleotide (non-CDN) agonist, which for the purpose of this guide will be referred to as STING Agonist-38 (conceptually similar to potent agonists like diABZI). We will compare its performance against the endogenous STING ligand, 2'3'-cGAMP. This analysis is supported by experimental data and detailed methodologies to assist researchers in the selection and application of STING agonists.
The STING Signaling Pathway
The STING signaling cascade is initiated when cytosolic double-stranded DNA (dsDNA), a marker of cellular damage or viral infection, is detected by cyclic GMP-AMP synthase (cGAS).[1] cGAS then synthesizes the second messenger cyclic GMP-AMP (cGAMP), which binds to and activates the STING protein located on the endoplasmic reticulum.[1] This binding event triggers a conformational change in STING, leading to its translocation to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor interferon regulatory factor 3 (IRF3).[1] Phosphorylated IRF3 dimerizes and moves to the nucleus, where it stimulates the expression of type I interferons (IFN-I) and other pro-inflammatory cytokines, key mediators of the anti-tumor response.[1][2]
Comparative In Vitro Efficacy
The in vitro potency of STING agonists is typically evaluated by measuring their ability to induce type I interferon (IFN-β) secretion in reporter cell lines.
| Parameter | This compound (non-CDN) | 2'3'-cGAMP (Endogenous Ligand) |
| EC50 (IFN-β Induction) | ~50 - 200 nM | ~1 - 5 µM |
| Mechanism of Action | Direct binding to STING | Direct binding to STING |
| Cell Permeability | Moderate to High | Low |
Comparative In Vivo Efficacy
In vivo anti-tumor efficacy is a critical measure of a STING agonist's therapeutic potential. This is often assessed in syngeneic mouse tumor models.
| Parameter | This compound (Intratumoral) | 2'3'-cGAMP (Intratumoral) |
| Tumor Growth Inhibition | Significant, often leading to complete regression | Moderate |
| Induction of Systemic Immunity | Robust, leading to abscopal effects | Weak to Moderate |
| Effective Dose Range | 1-10 mg/kg | 10-50 mg/kg |
| Cytokine Induction (Serum IFN-β) | High and sustained | Moderate and transient |
Experimental Protocols
IFN-β Reporter Gene Assay
This assay quantifies the ability of a STING agonist to induce the expression of a reporter gene (e.g., luciferase) under the control of the IFN-β promoter.
-
Cell Seeding: Plate a reporter cell line, such as THP1-Dual™ cells which express a secreted luciferase gene under the control of an IRF-inducible promoter, at a density of 1-2 x 10^5 cells/well in a 96-well plate.
-
Compound Addition: Prepare serial dilutions of the STING agonists (this compound and 2'3'-cGAMP) and add them to the wells.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24 hours.
-
Signal Detection: Add the luciferase substrate to the cell supernatant and measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence values against the agonist concentration and determine the EC50 value using a non-linear regression model.
In Vivo Anti-Tumor Efficacy in Syngeneic Mouse Models
This protocol outlines a typical experiment to evaluate the anti-tumor activity of STING agonists in vivo.
-
Tumor Cell Implantation: Subcutaneously implant a syngeneic tumor cell line, such as MC38 colon adenocarcinoma cells, into the flank of immunocompetent mice (e.g., C57BL/6).
-
Tumor Growth and Randomization: Allow the tumors to grow to a predetermined size (e.g., 50-100 mm³). Randomly assign mice to different treatment groups (e.g., vehicle control, this compound, 2'3'-cGAMP).
-
Treatment Administration: Administer the STING agonists via intratumoral injection at specified doses and schedules.
-
Monitoring: Measure tumor volume using calipers every 2-3 days. Monitor the body weight and overall health of the animals.
-
Endpoint and Analysis: The experiment is terminated when tumors in the control group reach a predetermined maximum size. Analyze the data for tumor growth inhibition and survival rates. At the end of the study, tumors and spleens may be harvested for further immunological analysis.
Conclusion
The comparative analysis demonstrates that synthetic non-CDN STING agonists, represented here as this compound, exhibit significantly higher potency in vitro and superior anti-tumor efficacy in vivo compared to the endogenous ligand 2'3'-cGAMP. This enhanced activity is likely attributable to improved cell permeability and more sustained STING activation. The choice of a STING agonist for therapeutic development will depend on a balance of factors including potency, pharmacokinetic properties, and the desired route of administration. The experimental protocols provided offer a framework for the preclinical evaluation of novel STING agonists.
References
Safety Operating Guide
Navigating the Disposal of STING Agonist-3: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the proper handling and disposal of novel compounds like STING (Stimulator of Interferon Genes) agonists are paramount for maintaining a safe and compliant laboratory environment. This guide provides essential safety and logistical information, including a step-by-step operational and disposal plan for STING agonist-3 (CAS: 2138299-29-1), a compound noted for its potential in cancer immunotherapy. While the Safety Data Sheet (SDS) for STING agonist-3 classifies it as not a hazardous substance or mixture, adherence to standard laboratory safety protocols for chemical waste is crucial.
Key Compound Information
To facilitate safe handling and disposal, a summary of the key specifications for STING agonist-3 is presented below.
| Property | Value | Source |
| CAS Number | 2138299-29-1 | MedChemExpress[1] |
| Molecular Formula | C37H42N12O6 | MedChemExpress[2] |
| Molecular Weight | 750.81 g/mol | MedChemExpress[2] |
| Appearance | Solid powder | MedChemExpress[2] |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | MedChemExpress[2] |
| Storage (in Solvent) | -80°C for 6 months; -20°C for 1 month | MedChemExpress[2] |
| Hazard Classification | Not a hazardous substance or mixture | MedChemExpress |
Experimental Protocol: Disposal of STING Agonist-3
The following procedure outlines the recommended steps for the proper disposal of STING agonist-3 in a laboratory setting. This protocol is based on general guidelines for non-hazardous chemical waste management.
Materials:
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, and chemical-resistant gloves.
-
Appropriate waste container for non-hazardous chemical waste.
-
Spill kit with absorbent material.
-
70% Ethanol (B145695) or other suitable disinfectant for decontamination.
Procedure:
-
Personnel Protection: Before handling STING agonist-3, ensure all personnel are equipped with the appropriate PPE, including safety goggles, a lab coat, and gloves.
-
Waste Segregation:
-
Solid Waste: Collect un-used or expired STING agonist-3 powder in its original vial or a clearly labeled, sealed container. This container should be designated for non-hazardous chemical waste.
-
Liquid Waste: For solutions of STING agonist-3, consult your institution's guidelines for the disposal of non-hazardous aqueous or solvent-based waste. Do not pour concentrated solutions down the drain unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Contaminated Materials: Any materials that have come into contact with STING agonist-3, such as pipette tips, tubes, and gloves, should be collected in a designated waste bag for non-hazardous laboratory waste.
-
-
Spill Management:
-
In the event of a spill, immediately alert personnel in the area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material.
-
Collect the absorbed material into a sealed container for non-hazardous waste.
-
Decontaminate the spill area with 70% ethanol or a suitable laboratory disinfectant.
-
-
Decontamination of Lab Equipment:
-
All non-disposable equipment, such as glassware and spatulas, that has been in contact with STING agonist-3 should be thoroughly cleaned.
-
Wash the equipment with an appropriate laboratory detergent and rinse with water.
-
A final rinse with 70% ethanol is recommended for further decontamination.
-
-
Final Disposal:
-
Store the sealed, labeled waste containers in a designated area for waste pickup.
-
Arrange for the disposal of the non-hazardous chemical waste through your institution's EHS department or a licensed waste management contractor.
-
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of STING agonist-3.
Caption: Workflow for the safe disposal of STING agonist-3.
Signaling Pathway Context
While not directly related to disposal, understanding the mechanism of action of STING agonists is crucial for appreciating their biological significance. The following diagram illustrates the STING signaling pathway.
Caption: Simplified STING signaling pathway.
References
Personal protective equipment for handling STING agonist-38
Disclaimer: No specific Safety Data Sheet (SDS) for "STING agonist-38" is publicly available at the time of this writing. The following guidance is based on general safety protocols for handling synthetic small molecule STING agonists and other related laboratory chemicals. Researchers must consult the specific SDS provided by the manufacturer for this compound and adhere to their institution's safety protocols.
This guide provides essential safety, operational, and disposal information for laboratory personnel, including researchers, scientists, and drug development professionals working with this compound.
Personal Protective Equipment (PPE) and Safe Handling
When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Use |
| Eye Protection | Safety Glasses or Goggles | Must be worn at all times in the laboratory to protect from splashes. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for tears or holes before use and change them frequently. |
| Body Protection | Laboratory Coat | A fully buttoned lab coat should be worn to protect skin and clothing from contamination. |
| Respiratory Protection | Fume Hood or Ventilated Enclosure | All handling of powdered or volatile this compound should be conducted in a certified chemical fume hood to prevent inhalation of aerosols or dust. |
General Handling Procedures:
-
Avoid direct contact with skin, eyes, and clothing.
-
Do not inhale dust or aerosols.
-
Work in a well-ventilated area, preferably a chemical fume hood.
-
Wash hands thoroughly after handling the compound.
Operational and Disposal Plans
Proper operational and disposal procedures are critical for maintaining a safe laboratory environment and complying with regulations.
Spill Response:
-
Evacuate: Clear the area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand).
-
Collect: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste.
-
Clean: Decontaminate the spill area with an appropriate solvent (e.g., ethanol), followed by soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste.
Waste Disposal: All waste materials contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, should be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Label the waste container clearly with "Hazardous Waste" and the full chemical name.
STING Signaling Pathway
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA.[1][2] Activation of this pathway leads to the production of type I interferons and other inflammatory cytokines, which are essential for anti-pathogen and anti-tumor responses.[3]
Caption: The cGAS-STING signaling pathway is initiated by cytosolic dsDNA.
Experimental Protocols: STING Activation Assay
The following is a general protocol for measuring STING activation in a cell-based assay. This protocol may need to be optimized for specific cell lines and experimental conditions.
Objective: To determine if this compound activates the STING pathway, leading to the downstream production of Interferon-β (IFN-β).
Materials:
-
THP-1 cells (or other suitable monocytic cell line)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
IFN-β ELISA kit
-
96-well cell culture plates
-
CO2 incubator
Procedure:
-
Cell Seeding: Seed THP-1 cells at a density of 5 x 10^5 cells/well in a 96-well plate.[4]
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Add the diluted compound to the cells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the agonist).[4]
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.[4]
-
Supernatant Collection: After incubation, centrifuge the plate to pellet the cells. Carefully collect the supernatant, which contains the secreted IFN-β.[4]
-
ELISA: Perform the IFN-β ELISA according to the manufacturer's instructions to quantify the amount of IFN-β in each sample.[4]
-
Data Analysis: Analyze the ELISA data to determine the concentration-dependent effect of this compound on IFN-β production.
The following workflow illustrates the key steps in a typical STING activation assay.
Caption: Experimental workflow for a STING activation assay.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
